Product packaging for Amorphadiene(Cat. No.:CAS No. 92692-39-2)

Amorphadiene

カタログ番号: B190566
CAS番号: 92692-39-2
分子量: 204.35 g/mol
InChIキー: HMTAHNDPLDKYJT-CBBWQLFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amorpha-4,11-diene is a sesquiterpene and a member of octahydronaphthalenes.
Amorpha-4,11-diene has been reported in Streptomyces hygrospinosus and Trichoderma with data available.
a precursor to the antimalarial drug artemisinin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B190566 Amorphadiene CAS No. 92692-39-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTAHNDPLDKYJT-CBBWQLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239106
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92692-39-2
Record name (-)-Amorpha-4,11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92692-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorphadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amorphadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Amorphadiene: A Technical Guide to its Chemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amorphadiene is a sesquiterpene of significant interest in the scientific community, primarily for its role as a key precursor in the biosynthesis of the potent antimalarial drug, artemisinin.[1][2] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biosynthetic pathway.

Core Chemical and Physical Properties

This compound is a volatile, oily organic compound.[3] Its core identifiers and physicochemical properties are summarized in the tables below.

Identifier Value Reference
IUPAC Name (1R,4R,4aS,8aR)-4,7-dimethyl-1-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Synonyms (-)-Amorpha-4,11-diene
CAS Number 92692-39-2
Chemical Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Colorless Oil[3]
Physicochemical Property Value Reference
Boiling Point (Predicted) 271.9 ± 10.0 °C at 760 mmHg
Density (Predicted) 0.868 ± 0.06 g/cm³[3]
Vapor Pressure (Predicted) 0.0 ± 0.3 mmHg at 25°C
Refractive Index (Predicted) 1.478
Flash Point (Predicted) 106.6 ± 13.8 °C

Solubility and Stability

This compound is a nonpolar compound and is expected to be soluble in a range of organic solvents. While quantitative solubility data is not widely published, it is sparingly soluble in methanol and ethyl acetate, and slightly soluble in chloroform.[3]

Information regarding the chemical stability of this compound is limited, but as a sesquiterpene containing double bonds, it is susceptible to oxidation and may be sensitive to heat, light, and air. For handling and storage, it is recommended to keep the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] It should be handled in a well-ventilated area or under a fume hood.[4]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two double bonds. It can undergo reactions typical of alkenes, such as addition reactions. For instance, it can be chemoselectively hydrosilylated or hydroborated, which are key steps in its conversion to dihydroartemisinic acid, a precursor to artemisinin.[5][6][7][8][9] It is incompatible with strong oxidizing agents.

Biosynthesis of this compound

This compound is a natural product synthesized in plants like Artemisia annua.[10][11] The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a reaction catalyzed by the enzyme this compound synthase (ADS).[2][12] This is the first committed step in the biosynthetic pathway leading to artemisinin.[12] The pathway can be engineered into microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli for large-scale production.[7][13]

amorphadiene_biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound Amorpha-4,11-diene FPP->this compound This compound Synthase (ADS)

Biosynthesis of this compound from FPP.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound. The following is a general protocol based on common practices.[14][15]

Objective: To identify and quantify this compound in a sample matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar DB-5 or equivalent)

  • Helium carrier gas

  • Sample of this compound dissolved in a volatile organic solvent (e.g., hexane, ethyl acetate) at approximately 10 µg/mL

  • Internal or external standards for quantification (e.g., caryophyllene)

  • Autosampler vials

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent like hexane or ethyl acetate to a final concentration of approximately 10 µg/mL.[14] If the sample contains solid particles, it must be filtered through a small plug of glass wool in a Pasteur pipette to prevent clogging of the GC system.[16]

  • Instrument Setup:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically around 250 °C.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. The final temperature is held for several minutes to ensure all compounds have eluted.

    • Carrier Gas Flow: Use helium at a constant flow rate, typically around 1 mL/min.

    • Injection Mode: Use a splitless injection for trace analysis or a split injection for more concentrated samples.

    • Mass Spectrometer: Set to scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-350). Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Identify the this compound peak in the TIC based on its retention time, which should be confirmed by running a pure standard.

    • Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.

    • For quantification, create a calibration curve using standards of known concentrations. The peak area of this compound in the sample can then be used to determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain an internal standard like TMS for chemical shift referencing.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.[16]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • ¹H NMR: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to assign the protons to the molecular structure.

    • Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.[17]

General workflow for this compound analysis.

References

The Discovery of Amorphadiene Synthase: A Technical Guide to a Key Enzyme in Artemisinin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of amorpha-4,11-diene synthase (ADS) marked a pivotal moment in understanding the biosynthesis of the potent antimalarial drug, artemisinin. This technical guide provides an in-depth overview of the seminal research that identified and characterized ADS as the key enzyme responsible for the first committed step in the artemisinin biosynthetic pathway. We present a compilation of quantitative data, detailed experimental protocols reconstructed from foundational studies, and visualizations of the key molecular and experimental processes. This document serves as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, is a cornerstone of modern antimalarial therapies. The low yield of artemisinin from its natural source spurred intensive research into its biosynthetic pathway to enable alternative production methods. A significant breakthrough in this endeavor was the identification of amorpha-4,11-diene synthase (ADS), the enzyme that catalyzes the cyclization of the ubiquitous precursor farnesyl diphosphate (FPP) to form amorpha-4,11-diene, the specific precursor to artemisinin. This discovery, primarily pioneered by the research groups of Bouwmeester, Mercke, and Wallaart in the late 1990s and early 2000s, laid the groundwork for the metabolic engineering of microorganisms to produce artemisinin precursors.[1][2][3][4] This guide revisits the key experiments and findings that established ADS as a critical enzyme in medicinal plant biochemistry.

Quantitative Data

The kinetic properties of amorphadiene synthase have been determined through various studies, providing insights into its catalytic efficiency and substrate affinity. The following tables summarize key quantitative data for the wild-type enzyme and notable mutants.

Table 1: Kinetic Parameters of Wild-Type this compound Synthase

SubstrateDivalent CationKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Farnesyl DiphosphateMg2+0.9--[Mercke et al., 2000][2]
Farnesyl DiphosphateMn2+13--[Mercke et al., 2000][2]
Farnesyl DiphosphateMg2+3.36.8 x 10-32.06 x 103[Picaud et al., 2005][5]
Farnesyl DiphosphateMn2+8.015.0 x 10-31.88 x 103[Picaud et al., 2005][5]
Farnesyl DiphosphateCo2+0.71.3 x 10-31.86 x 103[Picaud et al., 2005][5]

Table 2: Kinetic Parameters of this compound Synthase Mutants

MutantSubstratekcat (relative to WT)Km (µM)kcat/Km (relative to WT)Reference
H448AFarnesyl Diphosphate~1.5~0.25-fold of WT~4[Fischedick et al., 2018][6][7]
T399S/H448AFarnesyl Diphosphate~5--[Fischedick et al., 2018][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound synthase. These protocols are reconstructed based on the information provided in the seminal publications.

Purification of this compound Synthase from Artemisia annua

This protocol is based on the methods described by Bouwmeester et al. (1999).

Objective: To isolate and purify native this compound synthase from Artemisia annua leaves.

Materials:

  • Fresh young leaves of Artemisia annua

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM MgCl2, 5 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), 1% (w/v) polyvinylpyrrolidone (PVPP)

  • Anion Exchange Chromatography Column (e.g., Q-Sepharose)

  • Hydrophobic Interaction Chromatography Column (e.g., Phenyl-Sepharose)

  • Size Exclusion Chromatography Column (e.g., Superdex 200)

  • Buffer A: 25 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT

  • Buffer B: Buffer A + 1 M NaCl

  • Buffer C: Buffer A + 1.5 M (NH4)2SO4

  • Buffer D: Buffer A

Procedure:

  • Tissue Homogenization: Freeze fresh A. annua leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Crude Extract Preparation: Suspend the powdered tissue in ice-cold Extraction Buffer. Stir on ice for 30 minutes and then filter through cheesecloth. Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude extract.

  • Anion Exchange Chromatography:

    • Load the crude extract onto a Q-Sepharose column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.

    • Collect fractions and assay for this compound synthase activity.

  • Hydrophobic Interaction Chromatography:

    • Pool the active fractions from the previous step and add (NH4)2SO4 to a final concentration of 1.5 M.

    • Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Buffer C.

    • Wash the column with Buffer C.

    • Elute the proteins with a linear gradient of 1.5 M to 0 M (NH4)2SO4 in Buffer A.

    • Collect fractions and assay for activity.

  • Size Exclusion Chromatography:

    • Concentrate the active fractions from the hydrophobic interaction step.

    • Load the concentrated sample onto a Superdex 200 column pre-equilibrated with Buffer D.

    • Elute with Buffer D and collect fractions.

    • Assay fractions for this compound synthase activity and analyze by SDS-PAGE to assess purity.

Heterologous Expression and Purification of ADS in E. coli

This protocol is a composite based on the methods described by Mercke et al. (2000) and Wallaart et al. (2001).[1][2][3][8]

Objective: To produce and purify recombinant this compound synthase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET vector) containing the ADS cDNA

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli cells.

  • Culture Growth: Inoculate a starter culture of LB medium with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme).

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged ADS with Elution Buffer.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

Enzyme Activity Assay and Product Identification by GC-MS

Objective: To determine the enzymatic activity of ADS and identify its products.

Materials:

  • Purified this compound synthase

  • Assay Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT

  • Farnesyl diphosphate (FPP) substrate

  • Pentane (or hexane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Enzyme Reaction:

    • In a glass vial, combine the purified enzyme, Assay Buffer, and FPP.

    • Overlay the reaction mixture with a layer of pentane to trap the volatile sesquiterpene products.

    • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Product Extraction:

    • Vortex the vial vigorously to extract the products into the pentane layer.

    • Separate the pentane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the pentane extract into the GC-MS system.

    • Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the sesquiterpenes.

    • The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

    • Identify amorpha-4,11-diene by comparing its retention time and mass spectrum to an authentic standard or published data.

Visualizations

Artemisinin Biosynthetic Pathway

The following diagram illustrates the initial steps of the artemisinin biosynthetic pathway, highlighting the central role of this compound synthase.

Artemisinin_Biosynthesis FPP Farnesyl Diphosphate (FPP) ADS This compound Synthase (ADS) FPP->ADS This compound Amorpha-4,11-diene ADS->this compound CYP71AV1 CYP71AV1 This compound->CYP71AV1 Multiple oxidation steps Artemisinic_Acid Artemisinic Acid CYP71AV1->Artemisinic_Acid Further_Steps Further enzymatic and non-enzymatic steps Artemisinic_Acid->Further_Steps Artemisinin Artemisinin Further_Steps->Artemisinin

Caption: The initial steps of the artemisinin biosynthetic pathway.

Experimental Workflow for ADS Discovery and Characterization

This diagram outlines the logical flow of experiments that led to the identification and characterization of this compound synthase.

ADS_Discovery_Workflow cluster_plant In Planta Studies (Artemisia annua) cluster_molecular Molecular Biology and Heterologous Expression cluster_characterization Enzyme Characterization plant_extract Preparation of cell-free extracts enzyme_assay Enzyme assays with radiolabeled FPP plant_extract->enzyme_assay product_detection Detection of novel sesquiterpene activity enzyme_assay->product_detection purification Purification of native enzyme product_detection->purification cDNA_library cDNA library construction from glandular trichomes purification->cDNA_library gene_cloning Cloning of candidate terpene synthase genes cDNA_library->gene_cloning expression Heterologous expression in E. coli gene_cloning->expression recombinant_purification Purification of recombinant ADS expression->recombinant_purification gc_ms Product identification by GC-MS recombinant_purification->gc_ms kinetics Kinetic analysis (Km, Vmax) recombinant_purification->kinetics mechanism_studies Mechanistic studies with deuterium-labeled FPP recombinant_purification->mechanism_studies

Caption: Experimental workflow for the discovery of ADS.

Regulation of this compound Synthase Gene Expression

The expression of the this compound synthase gene (ADS) is regulated by various signaling molecules and transcription factors.

ADS_Regulation MeJA Methyl Jasmonate Signal_Transduction Signal Transduction Cascade MeJA->Signal_Transduction Chitosan Chitosan Chitosan->Signal_Transduction AaWRKY1_TF AaWRKY1 Transcription Factor Signal_Transduction->AaWRKY1_TF Activation ADS_Promoter ADS Gene Promoter (W-box elements) AaWRKY1_TF->ADS_Promoter Binding ADS_Gene ADS Gene ADS_Promoter->ADS_Gene Transcription Activation ADS_mRNA ADS mRNA ADS_Gene->ADS_mRNA Transcription ADS_Protein This compound Synthase (Protein) ADS_mRNA->ADS_Protein Translation

Caption: Regulation of ADS gene expression in Artemisia annua.

Conclusion

The discovery and characterization of this compound synthase represent a landmark achievement in the field of natural product biosynthesis. The meticulous experimental work, from enzyme purification to gene cloning and heterologous expression, not only elucidated a critical step in artemisinin formation but also provided the tools for the biotechnological production of this vital medicine. The detailed protocols and data presented in this guide are intended to provide a valuable resource for contemporary researchers, facilitating further investigations into terpene biosynthesis and the engineering of novel metabolic pathways.

References

The Keystone of Artemisinin Production: A Technical Guide to the Role of Amorphadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the biosynthesis of the world's most potent anti-malarial compound, this technical guide illuminates the critical role of amorpha-4,11-diene. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic conversion of farnesyl pyrophosphate into the foundational scaffold of artemisinin, outlining the key enzymes, regulatory networks, and experimental methodologies that underpin this vital biochemical pathway.

Executive Summary

Artemisinin, a sesquiterpene lactone, remains the most effective therapeutic agent against malaria, a disease that continues to pose a significant global health threat. The low yield of artemisinin from its natural source, Artemisia annua L. (sweet wormwood), has driven intensive research into its biosynthetic pathway to enable metabolic engineering and synthetic biology approaches for enhanced production. At the heart of this pathway lies the cyclization of the ubiquitous precursor farnesyl pyrophosphate (FPP) into amorpha-4,11-diene. This reaction, catalyzed by amorpha-4,11-diene synthase (ADS), is the first committed and rate-limiting step in artemisinin biosynthesis, making ADS a primary target for genetic and metabolic manipulation. This guide provides a comprehensive overview of the pivotal role of amorphadiene, the enzymatic steps that produce and modify it, the regulatory mechanisms governing its synthesis, and the experimental protocols used to study this critical molecule.

The Artemisinin Biosynthetic Pathway: From FPP to this compound

The journey to artemisinin begins with isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through the cytosolic mevalonate (MVA) and the plastidial methylerythritol phosphate (MEP) pathways.[1][2] These five-carbon units are sequentially condensed to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).[3]

The crucial first step specific to artemisinin biosynthesis is the conversion of FPP to amorpha-4,11-diene.[3][4] This complex cyclization is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS) .[4] This enzyme belongs to the family of lyases and is primarily found in the glandular secretory trichomes of Artemisia annua, where artemisinin is synthesized and stored.[4][5][6] The reaction commits the FPP substrate down the path to artemisinin, away from other competing pathways such as sterol biosynthesis, which is initiated by squalene synthase (SQS).[2][5]

dot digraph "Artemisinin_Biosynthesis_Part1" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="Amorpha-4,11-diene", fillcolor="#FFFFFF", fontcolor="#202124"]; OtherSesquiterpenes [label="Other Sesquiterpenes\n(e.g., β-caryophyllene)", fillcolor="#F1F3F4", fontcolor="#5F6368", style="dashed"]; Sterols [label="Sterols", fillcolor="#F1F3F4", fontcolor="#5F6368", style="dashed"];

// Invisible node for branching branch [shape=point, width=0.01, height=0.01];

// Edges FPP -> branch [arrowhead=none]; branch -> this compound [label=" this compound Synthase (ADS)\n (Rate-limiting step)", color="#EA4335", fontcolor="#202124"]; branch -> OtherSesquiterpenes [label=" Other Synthases (e.g., CPS)", style="dashed", color="#5F6368"]; branch -> Sterols [label=" Squalene Synthase (SQS)", style="dashed", color="#5F6368"]; } caption: "Conversion of FPP to this compound."

Downstream Oxidation of this compound

Once synthesized, amorpha-4,11-diene undergoes a series of oxidative transformations to form artemisinin. This multi-step process is primarily initiated by a cytochrome P450 monooxygenase, CYP71AV1 , also known as amorpha-4,11-diene oxidase (AMO).[3][7]

  • Three-Step Oxidation by CYP71AV1 : In conjunction with its redox partner, cytochrome P450 reductase (CPR), CYP71AV1 catalyzes three successive oxidation steps on the this compound molecule.[8][9] This enzymatic cascade converts amorpha-4,11-diene first to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[5][8]

  • The Dihydroartemisinic Acid Branch : While artemisinic acid can be formed, evidence suggests it is largely a byproduct.[10] The main pathway to artemisinin proceeds via dihydroartemisinic acid.[11] Artemisinic aldehyde is reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[3][11]

  • Final Enzymatic Oxidation : Dihydroartemisinic aldehyde is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid (DHAA).[1][11]

  • Non-Enzymatic Conversion : DHAA, the direct precursor, is then converted into artemisinin through a series of spontaneous, non-enzymatic photo-oxidative reactions within the plant.[1][12]

dot digraph "Artemisinin_Biosynthesis_Part2" { graph [splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

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Quantitative Data

Metabolic engineering efforts have focused on optimizing the production of this compound and its derivatives in microbial hosts, providing valuable quantitative data on enzyme kinetics and product yields.

Table 1: Kinetic Parameters of Amorpha-4,11-diene Synthase (ADS)
ParameterReported ValueMethodReference
Km (FPP)0.6 µM(Not specified)[13]
Km (FPP)2.03 µMGC-MS[14]
Kcat0.186 s-1GC-MS[14]
Kcat/Km0.92 x 105 M-1s-1GC-MS[14]
Optimal pH~6.5(Not specified)[15]
Molecular Weight~56-62 kDa(Not specified)[13][15]
Note: Kinetic parameters for ADS reported in the literature vary based on the assay method used.[14]
Table 2: Production of this compound and Derivatives in Engineered Saccharomyces cerevisiae
ProductTiterHost/ConditionsReference
This compound> 40 g/LS. cerevisiae CEN.PK2, fed-batch fermentation[16]
This compound5.5 g/LS. cerevisiae, phosphate-limited fed-batch[8][17]
This compound600 µg/LS. cerevisiae with high-copy plasmid[18]
Artemisinic Acidup to 100 mg/LS. cerevisiae expressing ADS & CYP71AV1[5][19]
Dihydroartemisinic Acid1.70 g/LS. cerevisiae (engineered), 5L bioreactor[20]

Transcriptional Regulation of this compound Synthesis

The expression of ADS and other key pathway genes is tightly regulated by a network of transcription factors (TFs), often in response to external stimuli like the plant hormone jasmonate (JA).

The jasmonate signaling pathway is a primary regulator. In the absence of JA, JAZ repressor proteins bind to and inhibit transcription factors.[3][12] Upon JA stimulation, JAZ proteins are degraded, releasing TFs such as AaORA and AaTCP14 .[3][12] These TFs can then form a complex that synergistically binds to the promoters of downstream genes like DBR2 and ALDH1, activating their expression.[3][12] Another key transcription factor, AaWRKY1 , is also induced by JA and directly binds to W-box elements in the ADS promoter, upregulating its transcription and thus increasing the flux towards this compound.[4][21][22]

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// Edges JA -> JAZ [label=" Induces Degradation", arrowhead="tee"]; JAZ -> ORA [label=" Represses", arrowhead="tee", style=dashed, color="#5F6368"]; JAZ -> TCP14 [label=" Represses", arrowhead="tee", style=dashed, color="#5F6368"];

ORA -> complex [arrowhead=none]; TCP14 -> complex [arrowhead=none];

JA -> WRKY1 [label=" Induces"];

complex -> DBR2_ALDH1_genes [label=" Activates"]; WRKY1 -> ADS_gene [label=" Activates\n(binds W-box)"];

ADS_gene -> this compound; } caption: "JA signaling regulates artemisinin biosynthesis."

Experimental Protocols

Protocol: this compound Synthase (ADS) In Vitro Assay

This protocol outlines a method for determining the activity of ADS from partially purified plant extracts or recombinant sources.

  • Enzyme Preparation :

    • Homogenize A. annua young leaves or trichomes in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.0, 10% glycerol, 10 mM MgCl₂, 5 mM DTT).

    • Centrifuge to pellet debris and use the supernatant for partial purification (e.g., anion exchange chromatography) or directly for the assay.

    • For recombinant ADS, use purified protein from E. coli or yeast expression systems.

  • Assay Reaction :

    • Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 25 mM HEPES pH 6.5-7.0, 10 mM MgCl₂, 5 mM DTT).[13][15]

    • Add the enzyme preparation to the buffer.

    • Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of approximately 5-10 µM.

    • Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 1 mL of pentane or hexane) to trap the volatile this compound product.

  • Incubation :

    • Seal the vial and incubate at 30°C for 1-2 hours with gentle agitation.

  • Product Extraction and Analysis :

    • Stop the reaction by vigorous vortexing to extract the this compound into the organic layer.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the sample if necessary.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound against a known standard.[14]

Protocol: Quantification of this compound from Engineered Yeast Culture

This protocol describes the extraction and analysis of this compound from a two-phase yeast culture.

  • Yeast Cultivation :

    • Cultivate the engineered S. cerevisiae strain in an appropriate medium (e.g., YPD or selective minimal medium).[23]

    • Add an immiscible organic solvent overlay to the culture medium (e.g., 10% v/v dodecane or isopropyl myristate) to capture the secreted this compound.[8][23]

    • Incubate the culture under appropriate conditions (e.g., 30°C, 200 rpm) for 72-96 hours.

  • Sample Preparation :

    • Collect a sample of the organic overlay from the culture.

    • Add an internal standard (e.g., trans-caryophyllene) to the sample for accurate quantification.[17]

    • Dilute the sample in a suitable solvent like ethyl acetate.[17]

  • GC-MS Analysis :

    • Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use an appropriate temperature program to separate this compound from other compounds.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the this compound peak area relative to the internal standard and a standard curve.[17]

Workflow: Agrobacterium-mediated Transformation of A. annua

This workflow provides a general outline for introducing genetic constructs (e.g., for overexpressing ADS) into A. annua.

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// Edges Start -> Vector; Vector -> Agro; Agro -> Infection; Explant -> Infection; Infection -> Cocultivation; Cocultivation -> Selection; Selection -> Regeneration; Regeneration -> Analysis; Analysis -> End; } caption: "Workflow for generating transgenic A. annua."

Conclusion

Amorpha-4,11-diene is the definitive molecular cornerstone upon which artemisinin is built. Its synthesis by ADS represents the primary control point and metabolic gateway to the entire artemisinin pathway. A thorough understanding of the function of ADS, the subsequent oxidative enzymes, and the complex regulatory networks that govern this pathway is essential for the successful development of high-yielding microbial and plant systems. The methodologies and data presented in this guide provide a technical foundation for researchers aiming to harness and engineer this pathway, with the ultimate goal of creating a stable, affordable, and accessible supply of this life-saving drug.

References

2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and Amorphadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and its connection to the biosynthesis of amorphadiene, a key precursor to the antimalarial drug artemisinin. This document details the enzymatic steps, intermediates, and regulation of the MEP pathway, the catalytic mechanism of this compound synthase, and relevant experimental protocols for researchers in the field.

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is a crucial metabolic route for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] Found in most bacteria, photosynthetic eukaryotes (in their plastids), and some apicomplexan parasites, it is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and antimalarial drugs.[2][3][4]

The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) and proceeds through seven enzymatic steps to produce IPP and DMAPP.[4][5]

Enzymes and Intermediates of the MEP Pathway

The MEP pathway is a cascade of seven enzymatic reactions, each producing a key intermediate. The enzymes and intermediates are summarized in the table below.

StepEnzyme (Gene)Substrate(s)ProductCofactor(s)
11-Deoxy-D-xylulose-5-phosphate synthase (DXS)Pyruvate, D-Glyceraldehyde 3-phosphate1-Deoxy-D-xylulose 5-phosphate (DXP)Thiamine pyrophosphate (TPP), Mg2+
21-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC)1-Deoxy-D-xylulose 5-phosphate (DXP)2-C-Methyl-D-erythritol 4-phosphate (MEP)NADPH, Mg2+/Mn2+
32-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)2-C-Methyl-D-erythritol 4-phosphate (MEP), CTP4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)Mg2+
44-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE)4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME), ATP4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)Mg2+
52-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF)4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP)2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), CMPMg2+
6(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG)2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)[4Fe-4S] cluster, Ferredoxin/Flavodoxin
7(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH)(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)[4Fe-4S] cluster, Ferredoxin/Flavodoxin
Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoid precursors. Regulation occurs at multiple levels, including transcriptional control and feedback inhibition.

  • Transcriptional Regulation: In plants, the expression of genes encoding MEP pathway enzymes is often coordinated and can be induced by light and developmental cues.[6][7]

  • Feedback Inhibition: The first enzyme, DXS, is a major control point and is subject to feedback regulation by downstream isoprenoid pyrophosphates, such as IPP and DMAPP.[8][9] Studies in poplar have shown that feedback inhibition of DXS by plastidic DMADP is a significant regulatory mechanism.[8][9]

  • Feed-forward Activation: Interestingly, the enzyme IspF has been shown to be activated by MEP, the product of the preceding step, in a feed-forward mechanism. The IspF-MEP complex can then be inhibited by farnesyl pyrophosphate (FPP).[10][11]

  • Metabolite Accumulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) can accumulate under stress conditions and may act as a retrograde signal from the plastid to the nucleus in plants.[1][5]

MEP_Pathway cluster_start Starting Substrates Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP GAP D-Glyceraldehyde 3-phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR/IspC CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) MEP->CDP_ME IspD CDP_MEP 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) CDP_ME->CDP_MEP IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) MEcPP->HMBPP IspG IPP Isopentenyl diphosphate (IPP) HMBPP->IPP IspH DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP IspH Amorphadiene_Synthesis cluster_enzyme Catalyzed by this compound Synthase (ADS) FPP Farnesyl Pyrophosphate (FPP) NPP Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization Bisabolyl_cation Bisabolyl Cation NPP->Bisabolyl_cation Ionization & 1,6-Cyclization This compound Amorpha-4,11-diene Bisabolyl_cation->this compound Rearrangement & Deprotonation Enzyme_Assay_Workflow start Start: Purified Enzyme and Substrates reaction_setup Set up reaction mixture (buffer, cofactors, enzyme) start->reaction_setup pre_incubation Pre-incubate at optimal temperature reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate pre_incubation->initiate_reaction time_course Incubate for a defined time course initiate_reaction->time_course stop_reaction Stop the reaction (e.g., heat, acid) time_course->stop_reaction product_quantification Quantify product formation (e.g., LC-MS, spectrophotometry) stop_reaction->product_quantification data_analysis Analyze data to determine enzyme activity and kinetics product_quantification->data_analysis end End data_analysis->end

References

The Genetic Cornerstone of Artemisinin: A Technical Guide to Amorphadiene Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the genetic and metabolic pathways governing the production of amorphadiene, the crucial precursor to the antimalarial compound artemisinin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key enzymes, regulatory networks, and metabolic engineering strategies central to this compound synthesis. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support ongoing research and development efforts.

Executive Summary

This compound is the sesquiterpene olefin that serves as the first committed precursor in the biosynthesis of artemisinin, the cornerstone of modern antimalarial therapies. The production of artemisinin is naturally confined to the plant Artemisia annua, where its concentration is often too low to meet global demand affordably and consistently.[1] This has spurred intensive research into the genetic and metabolic underpinnings of its biosynthesis to enable enhanced production through metabolic engineering in both plants and microbial hosts. This guide details the pivotal role of the enzyme amorpha-4,11-diene synthase (ADS), the genetic and environmental regulation of its expression, and the metabolic pathways that provide its substrate, farnesyl pyrophosphate (FPP). Furthermore, it outlines key experimental methodologies and summarizes the quantitative outcomes of various engineering strategies aimed at boosting this compound yields.

The Core Enzyme: Amorpha-4,11-diene Synthase (ADS)

The synthesis of this compound is catalyzed by a single, key enzyme: amorpha-4,11-diene synthase (ADS). This enzyme belongs to the family of sesquiterpene cyclases (EC 4.2.3.24) and performs the critical cyclization of the ubiquitous isoprenoid intermediate, farnesyl pyrophosphate (FPP), into the specific sesquiterpenoid skeleton of amorpha-4,11-diene.[2][3] This reaction is the first rate-limiting and committed step in the artemisinin biosynthetic pathway.[4]

Enzyme Characteristics: The ADS enzyme in Artemisia annua is a protein of approximately 533-546 amino acids with a molecular weight of about 62.2-63.9 kDa and an isoelectric point of 5.25.[2][3][5] The enzyme exhibits a broad pH optimum between 7.5 and 9.0.[5][6] Its catalytic activity is dependent on divalent metal cofactors, with significant activity observed in the presence of Mg²⁺, Mn²⁺, and Co²⁺.[2] The Kₘ values for its substrate FPP and the cofactors Mg²⁺ and Mn²⁺ have been determined to be 0.9 µM, 70 µM, and 13 µM, respectively.[5][6] In A. annua, ADS is encoded by a multi-copy gene family, with reports of up to 12 distinct gene copies, all of which are expressed in the glandular secretory trichomes where artemisinin is synthesized and stored.[7][8][9]

The Biosynthetic Pathway to this compound

This compound production is intrinsically linked to the plant's general isoprenoid metabolism, which generates the necessary precursor, FPP. This precursor is synthesized through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[10][11][12] Both pathways ultimately produce the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[9] While sesquiterpene synthesis is traditionally associated with the cytosolic MVA pathway, studies have shown that both MVA and MEP pathways contribute precursors for artemisinin biosynthesis.[12]

The enzyme farnesyl pyrophosphate synthase (FPPS) condenses two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule FPP.[6] ADS, a cytosolic enzyme, then catalyzes the complex cyclization of FPP to form amorpha-4,11-diene.[7]

Amorphadiene_Biosynthesis cluster_MVA Cytosol: Mevalonate (MVA) Pathway cluster_MEP Plastid: Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting) MVA_IPP IPP / DMAPP Mevalonate->MVA_IPP FPP Farnesyl Diphosphate (FPP) MVA_IPP->FPP FPPS Pyruvate_GAP Pyruvate + GAP DXP DXP Pyruvate_GAP->DXP DXS MEP MEP DXP->MEP DXR MEP_IPP IPP / DMAPP MEP->MEP_IPP MEP_IPP->FPP FPPS (via IPP transport) This compound Amorpha-4,11-diene FPP->this compound ADS (Key Enzyme) Sterols Sterols (via Squalene) FPP->Sterols SQS (Competing) OtherSesquiterpenes Other Sesquiterpenes FPP->OtherSesquiterpenes Other Synthases (Competing)

Caption: this compound Biosynthesis Pathway. (Max Width: 760px)

Genetic Regulation of this compound Synthase

The expression of the ADS gene is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli. This regulation is crucial for controlling the flux of carbon towards artemisinin production.

Transcription Factors: A key regulator identified is the transcription factor AaWRKY1 . This protein binds to specific cis-acting elements, known as W-boxes (TTGACC), present in the promoter region of the ADS gene.[13] Overexpression of AaWRKY1 has been shown to transactivate the ADS promoter, leading to increased expression of ADS and other genes in the artemisinin biosynthetic pathway.[13]

Inducing Factors: The expression of both ADS and AaWRKY1 is significantly induced by elicitors such as methyl jasmonate (MeJA) and chitosan .[13] Additionally, abiotic stresses like cold, heat shock, and UV light have been shown to upregulate ADS expression, suggesting a role for artemisinin in plant defense and stress response.[2]

ADS_Regulation Stimuli Environmental Stimuli (MeJA, Chitosan, Cold, UV Light) Signaling Upstream Signaling Cascade Stimuli->Signaling Induces AaWRKY1_Gene AaWRKY1 Gene Signaling->AaWRKY1_Gene Activates Transcription AaWRKY1_Protein AaWRKY1 Protein AaWRKY1_Gene->AaWRKY1_Protein Transcription & Translation ADS_Promoter ADS Gene Promoter (W-box elements) AaWRKY1_Protein->ADS_Promoter Binds to W-box ADS_Gene ADS Gene ADS_mRNA ADS mRNA ADS_Gene->ADS_mRNA Transcription ADS_Enzyme ADS Enzyme ADS_mRNA->ADS_Enzyme Translation

Caption: Transcriptional Regulation of the ADS Gene. (Max Width: 760px)

Metabolic Engineering for Enhanced this compound Production

Given that ADS is a rate-limiting enzyme, metabolic engineering strategies have been widely employed to increase this compound yields. These efforts focus on three main areas: (1) increasing the expression of ADS, (2) boosting the supply of the FPP precursor, and (3) minimizing the diversion of FPP to competing pathways.

Key Strategies:

  • Overexpression of ADS: Introducing additional copies of the ADS gene under the control of strong, constitutive promoters has been a primary strategy.[14]

  • Upregulation of the MVA Pathway: Overexpressing key enzymes in the MVA pathway, particularly the rate-limiting enzyme HMG-CoA reductase (HMGR), has proven effective in increasing the FPP pool available to ADS.[4] In some microbial systems, overexpression of the entire MVA pathway has led to dramatic increases in yield.[1]

  • Downregulation of Competing Pathways: FPP is a precursor for other essential molecules, notably sterols (via squalene synthase, SQS) and other sesquiterpenes.[7] Silencing or downregulating SQS can redirect FPP flux away from sterol synthesis and towards this compound production.[7]

  • Heterologous Expression: The entire biosynthetic pathway has been transferred to microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli, which are more amenable to large-scale fermentation.[15][16] These systems allow for precise control over metabolic pathways and have achieved the highest reported yields of this compound.

Quantitative Data Summary

The following table summarizes this compound yields achieved through various metabolic engineering approaches in different host organisms.

Host OrganismEngineering StrategyThis compound TiterReference(s)
Nicotiana tabacumExpression of A. annua ADS1.7 ng/g (fresh weight)[1]
Saccharomyces cerevisiaeADS expression, chromosomal integration0.1 mg/L[1]
Saccharomyces cerevisiaeOverexpression of tHMGR, FPPS, upc2-1; Downregulation of ERG9153 mg/L[1]
Saccharomyces cerevisiaeOverexpression of entire MVA pathway41 g/L[1]
Yarrowia lipolyticaCo-expression of mevalonate kinase, push-and-pull strategy171.5 mg/L[17]
Yarrowia lipolyticaActivating fatty acid degradation pathway152.185 mg/L
Escherichia coliSystematic optimization of transcription, translation, and enzymes30 g/L[18]
Bacillus subtilisCRISPR-Cas9 engineering of multiple modules116 mg/L[19]

Experimental Protocols

This section provides generalized protocols for key experiments involved in the study of this compound biosynthesis.

Cloning of the Amorpha-4,11-diene Synthase (ADS) cDNA

This protocol outlines the isolation of the full-length coding sequence of ADS from Artemisia annua.

  • RNA Extraction: Total RNA is extracted from the glandular secretory trichomes or young leaves of A. annua using a suitable plant RNA extraction kit or a TRIzol-based method.[17][20] The quality and integrity of the RNA should be verified using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.[20]

  • PCR Amplification: The full-length open reading frame of ADS is amplified from the cDNA template using gene-specific primers designed based on published sequences.[7] A high-fidelity DNA polymerase should be used. PCR cycling conditions are typically: initial denaturation at 95°C for 5 min; 30-35 cycles of denaturation at 95°C for 30s, annealing at 55-65°C for 30s, and extension at 72°C for 1.5-2 min; followed by a final extension at 72°C for 10 min.

  • Cloning: The amplified PCR product is purified from an agarose gel and ligated into a suitable cloning vector (e.g., pGEM-T Easy) or an expression vector (e.g., pET vector for E. coli expression) using standard molecular cloning techniques (e.g., TA cloning or restriction enzyme digestion and ligation).

  • Verification: The sequence of the cloned insert is verified by Sanger sequencing to ensure it corresponds to the ADS gene and is free of mutations.

Heterologous Expression and Functional Analysis in E. coli

This protocol describes the expression of the cloned ADS gene in E. coli to confirm its enzymatic activity.

  • Transformation: The E. coli expression vector containing the ADS gene is transformed into a suitable expression host strain, such as BL21(DE3).[18][21]

  • Culture Growth: A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic), which is grown overnight at 37°C. This is then used to inoculate a larger culture volume (e.g., 500 mL). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

  • Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

  • Cell Lysis and Enzyme Extraction: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol), and lysed by sonication or using a French press. The cell debris is removed by centrifugation to obtain the crude soluble protein extract.

  • Enzyme Assay: The crude extract is incubated with the substrate, farnesyl diphosphate (FPP), in an appropriate assay buffer. The reaction is typically overlaid with an organic solvent (e.g., hexane or dodecane) to trap the volatile this compound product.

  • Product Identification: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products by comparing their retention times and mass spectra to an authentic this compound standard.[7][10]

Quantification of this compound by GC-MS

This protocol details the extraction and quantification of this compound from plant or microbial samples.

  • Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Microbial cultures are typically extracted directly or after cell lysis.

  • Extraction: A known amount of ground tissue or culture volume is extracted with an organic solvent such as hexane or ethyl acetate, often containing an internal standard (e.g., caryophyllene or longifolene) for accurate quantification.[22] The mixture is vortexed vigorously and then centrifuged to separate the organic phase.

  • GC-MS Analysis: The organic extract is injected into a GC-MS system. A non-polar capillary column (e.g., DB-5 or HP-5ms) is typically used. The oven temperature program is optimized to separate this compound from other volatile compounds (e.g., start at 60°C, ramp to 300°C).[19][23]

  • Quantification: The mass spectrometer is operated in scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. A calibration curve is generated using a series of known concentrations of an authentic this compound standard. The quantity of this compound in the sample is calculated by comparing its peak area (normalized to the internal standard) to the calibration curve.[19][24]

Experimental_Workflow A_annua 1. Source Material (A. annua Tissue) RNA_Extraction 2. Total RNA Extraction A_annua->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis ADS_Cloning 4. PCR & Cloning of ADS Gene cDNA_Synthesis->ADS_Cloning Expression_Vector 5. Ligate into Expression Vector ADS_Cloning->Expression_Vector Transformation 6. Transform into Host (e.g., E. coli, Yeast) Expression_Vector->Transformation Expression 7. Induce Gene Expression Transformation->Expression Assay 8. In vitro / In vivo Assay Expression->Assay Extraction 9. Solvent Extraction of Products Assay->Extraction GCMS 10. GC-MS Analysis Extraction->GCMS Identification 11. Product Identification (vs. Standard) GCMS->Identification Quantification 12. Quantification Identification->Quantification

Caption: Workflow for ADS Gene Cloning and Functional Analysis. (Max Width: 760px)

Conclusion and Future Outlook

The genetic basis of this compound production in Artemisia annua is centered on the amorpha-4,11-diene synthase gene. Understanding its function, regulation, and the metabolic network that supports it has been paramount in developing strategies to enhance the production of this vital antimalarial precursor. Metabolic engineering, particularly in microbial systems, has demonstrated remarkable success, achieving industrially relevant titers. Future work will likely focus on fine-tuning regulatory networks, discovering novel and more efficient enzyme variants, and optimizing fermentation processes to further reduce costs and stabilize the supply chain for artemisinin-based therapies. The continued application of synthetic biology and advanced genetic tools will be critical in realizing the full potential of engineered biological systems for the production of this life-saving molecule.

References

A Technical Guide to the Identification and Cloning of the Amorphadiene Synthase (ADS) Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and cloning the amorphadiene synthase (ADS) gene, a critical enzyme in the biosynthesis of the antimalarial drug artemisinin. The following sections detail the experimental protocols, present quantitative data in a structured format, and include visualizations of key pathways and workflows.

Amorpha-4,11-diene synthase (ADS) is the enzyme that catalyzes the first committed step in the artemisinin biosynthetic pathway.[1][2] It facilitates the cyclization of farnesyl diphosphate (FDP) to form amorpha-4,11-diene, the sesquiterpene precursor to artemisinin.[3][4][5] The low natural abundance of artemisinin in its native producer, Artemisia annua (0.1–1.0% of dry weight), has driven efforts to understand and engineer its biosynthetic pathway to increase production.[2]

Identification of the this compound Synthase (ADS) Gene

The initial identification of the ADS gene from Artemisia annua was a crucial step towards the metabolic engineering of artemisinin production. The general strategy involves the construction of a cDNA library from a tissue source with high artemisinin content, followed by screening for the gene of interest.

A common approach for cloning terpene synthase genes, including ADS, involves creating cDNA libraries from plant tissues where the expression of these genes is elevated.[6] For A. annua, glandular trichomes are the primary site of artemisinin biosynthesis and accumulation, making them an enriched source for the ADS transcript.[2][7]

The screening of these libraries can be accomplished using several methods:

  • Homology-based screening: This method utilizes degenerate primers designed from conserved regions of known sesquiterpene synthases from other plant species to amplify a fragment of the target gene via PCR.[6] This fragment can then be used as a probe to screen the cDNA library.

  • Reverse genetics: If the ADS protein has been purified, its amino acid sequence can be used to design corresponding DNA probes for library screening.[6]

Once candidate clones are identified, they are sequenced and the open reading frame (ORF) is analyzed. The function of the putative ADS gene is then confirmed through heterologous expression and enzyme assays.

cluster_0 Phase 1: Source Material and Library Construction cluster_1 Phase 2: Screening and Identification cluster_2 Phase 3: Functional Validation A Isolate Glandular Trichomes from Artemisia annua B Extract Total RNA A->B C Purify mRNA (Oligo-dT Chromatography) B->C D Construct cDNA Library C->D F Screen cDNA Library (PCR or Hybridization) D->F E Design Degenerate Primers or Probes (Based on Conserved Terpene Synthase Regions) E->F G Isolate Positive Clones F->G H Sequence Positive Clones G->H I Identify Full-Length ADS ORF H->I J Subclone ADS ORF into Expression Vector I->J K Transform Host Organism (e.g., E. coli) J->K L Induce Protein Expression K->L M Perform Enzyme Assay with FDP L->M N Analyze Products by GC-MS M->N O Confirm Amorpha-4,11-diene Production N->O

Diagram 1. Workflow for ADS Gene Identification.

Cloning and Expression of the this compound Synthase (ADS) Gene

Following the identification of the ADS gene, the next step is to clone the full-length open reading frame (ORF) into a suitable expression vector for heterologous production of the enzyme and its product, amorpha-4,11-diene. This is a cornerstone of metabolic engineering efforts to produce artemisinin precursors in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[2][8]

The cloning process generally involves:

  • Amplification of the ADS ORF: The full-length coding sequence is amplified from the cDNA library or from reverse-transcribed RNA using gene-specific primers. These primers often include restriction sites to facilitate cloning into an expression vector.

  • Vector Selection and Preparation: A suitable expression vector is chosen based on the host organism. For example, pET vectors are commonly used for E. coli, while pESC vectors are used for yeast.[9][10] The vector is digested with restriction enzymes that are compatible with the sites added to the ADS amplicon.

  • Ligation: The amplified ADS gene is ligated into the prepared vector using DNA ligase.

  • Transformation: The recombinant plasmid is introduced into the host organism. This can be achieved through heat shock for E. coli or lithium acetate transformation for yeast.[11] For plant transformation, Agrobacterium tumefaciens-mediated methods are often employed.[12][13][14]

  • Selection and Verification: Transformed cells are selected, often using antibiotic resistance markers present on the vector. The presence and correct orientation of the insert are verified by colony PCR, restriction digest analysis, and DNA sequencing.

Successful cloning enables the heterologous expression of ADS, which can then be used for large-scale production of amorpha-4,11-diene. This has been a key strategy in developing semi-synthetic artemisinin.

cluster_0 Step 1: Gene Amplification cluster_1 Step 2: Vector Preparation cluster_2 Step 3: Recombinant Plasmid Construction cluster_3 Step 4: Heterologous Expression A Design Gene-Specific Primers with Restriction Sites B Amplify Full-Length ADS ORF via PCR from cDNA A->B C Purify PCR Product B->C G Ligate ADS PCR Product and Digested Vector C->G D Select Expression Vector (e.g., pET, pESC) E Digest Vector with Restriction Enzymes D->E F Purify Digested Vector E->F F->G H Transform Ligation Mix into Competent E. coli G->H I Select for Transformants (e.g., Antibiotic Resistance) H->I J Verify Insert by Colony PCR, Restriction Digest, and Sequencing I->J K Transform Verified Plasmid into Expression Host J->K L Culture Host and Induce ADS Expression K->L M Harvest Cells and Prepare Cell Lysate or Culture Supernatant L->M N Confirm Amorpha-4,11-diene Production M->N cluster_0 Mevalonate (MVA) Pathway cluster_1 Sesquiterpene Precursor Formation cluster_2 Artemisinin Biosynthesis A Acetyl-CoA B Isopentenyl Pyrophosphate (IPP) A->B C Dimethylallyl Pyrophosphate (DMAPP) B->C D Farnesyl Diphosphate (FDP) C->D E Amorpha-4,11-diene D->E ADS F Artemisinic Alcohol E->F CYP71AV1/CPR G Artemisinic Aldehyde F->G ADH1 H Artemisinic Acid G->H ALDH1 I Dihydroartemisinic Acid G->I DBR2, ALDH1 J Artemisinin H->J Non-enzymatic I->J Non-enzymatic

References

The Linchpin of Artemisinin Synthesis: A Technical Guide to the AM1 Gene and its Product, Amorpha-4,11-diene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the am1 gene and its crucial role in the biosynthesis of amorphadiene, the precursor to the potent antimalarial drug, artemisinin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this pivotal enzyme.

Introduction

The am1 gene, isolated from Artemisia annua, encodes the enzyme Amorpha-4,11-diene Synthase (ADS). This enzyme catalyzes the first committed and rate-limiting step in the artemisinin biosynthetic pathway: the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene.[1] The low yield of artemisinin in its natural source has driven extensive research into the metabolic engineering of microorganisms to produce this compound, with the am1 gene being a cornerstone of these efforts.[1] Understanding the function, kinetics, and regulation of ADS is paramount for optimizing production and developing more accessible artemisinin-based therapies.

The AM1 Gene and its Product: Amorpha-4,11-diene Synthase (ADS)

The am1 gene encodes a protein of approximately 533 to 546 amino acids with a molecular weight of around 62.2 to 63.9 kDa.[2][3][4] The enzyme belongs to the family of lyases, specifically the class of carbon-oxygen lyases acting on phosphates. Key structural features include a conserved aspartate-rich domain (DDXXD) which is crucial for its catalytic activity.[3]

Enzymatic Reaction and Mechanism

ADS catalyzes the conversion of the linear isoprenoid precursor, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene, amorpha-4,11-diene. The reaction mechanism is a complex multi-step process that involves:

  • Isomerization: FPP is first isomerized to (R)-nerolidyl diphosphate (NPP).

  • Ionization: The diphosphate group of NPP is eliminated, forming a nerolidyl cation.

  • Cyclization (C1-C6): The cation undergoes a C1-C6 ring closure to form a bisabolyl cation intermediate.

  • Hydride Shift: A 1,3-hydride shift occurs within the bisabolyl cation.

  • Cyclization (C1-C10): A second ring closure (C1-C10) forms the amorphane skeleton.

  • Deprotonation: The final step is a deprotonation to yield amorpha-4,11-diene.

This intricate mechanism underscores the sophisticated catalytic capabilities of ADS in forming the specific stereochemistry of this compound.

Quantitative Data

A comprehensive understanding of ADS requires a quantitative analysis of its enzymatic activity and the efficiency of this compound production in engineered systems.

Enzyme Kinetics of Amorpha-4,11-diene Synthase

The kinetic parameters of ADS have been determined using recombinant enzyme expressed in E. coli. These values are crucial for modeling metabolic pathways and optimizing enzyme performance.

Substrate/CofactorKm (µM)kcat (s-1)kcat/Km (s-1·M-1)ConditionsReference
Farnesyl diphosphate (with Mg2+)3.36.8 x 10-32.06 x 103pH 6.5[5]
Farnesyl diphosphate (with Mn2+)8.015.0 x 10-31.88 x 103pH 6.5[5]
Farnesyl diphosphate (with Co2+)0.71.3 x 10-31.86 x 103pH 6.5[5]
Farnesyl diphosphate0.9--pH 7.5, with Mg2+[2]
Farnesyl diphosphate2.030.1860.92 x 105GC-MS based assay[6]
Farnesyl diphosphate3.561.3703.85 x 105GC-MS based assay[6]
Geranyl diphosphate (with Mn2+)16.97.0 x 10-44.14 x 101pH 6.5[5]
Mg2+70--pH 7.5[2]
Mn2+13--pH 7.5[2]

Note: Kinetic parameters can vary based on the assay method and conditions.

This compound Production in Engineered Microorganisms

Metabolic engineering efforts have successfully expressed the am1 gene in various microbial hosts to produce this compound. The following table summarizes some of the reported production titers.

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliExpression of a synthetic ADS gene and the mevalonate pathway from Enterococcus faecalis235[7]
Escherichia coliHeterologous mevalonate pathway from yeast, with improved fermentation27,400[8]
Escherichia coliTwo-phase partitioning bioreactor500[9]
Saccharomyces cerevisiaeExpression of ADS and manipulation of the native mevalonate pathway153[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the am1 gene and ADS.

Cloning of the am1 (ADS) Gene from Artemisia annua

This protocol outlines the general steps for isolating and cloning the am1 gene.

  • RNA Extraction: Total RNA is extracted from the leaves of a high-artemisinin-producing strain of Artemisia annua using a suitable method like the CTAB method.[3]

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The full-length open reading frame (ORF) of the am1 gene is amplified from the cDNA using gene-specific primers designed based on published sequences (e.g., NCBI GenBank accession number AF327527).[3] PCR cycling parameters are typically an initial denaturation at 95°C, followed by 30-40 cycles of denaturation at 94°C, annealing at 55-60°C, and extension at 72°C, with a final extension at 72°C.

  • Cloning: The amplified PCR product is purified and ligated into a suitable cloning vector (e.g., pDrive Cloning Vector).[3] The ligation mixture is then used to transform competent E. coli cells (e.g., DH5α).

  • Selection and Verification: Recombinant colonies are selected, and the presence of the insert is confirmed by plasmid extraction, restriction digestion, and Sanger sequencing.

Heterologous Expression and Purification of Recombinant ADS

This protocol describes the production and purification of ADS from a microbial host.

  • Expression Vector Construction: The cloned am1 ORF is subcloned into a bacterial expression vector (e.g., a pET vector) that allows for the production of a tagged protein (e.g., with a His6-tag) for simplified purification.[5]

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of an inducer like IPTG.

  • Cell Lysis: After a period of induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or other mechanical means.

  • Purification: The recombinant ADS is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the ADS is eluted with a buffer containing a high concentration of imidazole.

  • Purity Analysis: The purity of the purified protein is assessed by SDS-PAGE.

Amorpha-4,11-diene Synthase Enzyme Assay

This protocol details the procedure for measuring the enzymatic activity of ADS.

  • Reaction Mixture: The assay is typically performed in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4) containing a divalent cation cofactor (e.g., 10 mM MgCl2), a reducing agent (e.g., 2 mM DTT), and the substrate, farnesyl diphosphate (FPP), at a known concentration.[10]

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified ADS enzyme.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the product, amorpha-4,11-diene, is extracted into an organic solvent (e.g., hexane or dodecane). An internal standard (e.g., β-caryophyllene) is often added to the extraction solvent for accurate quantification.[11]

  • Analysis: The extracted product is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[5][10] The amount of this compound produced is determined by comparing its peak area to that of the internal standard.

Quantification of this compound Production in E. coli

This protocol describes a method for measuring this compound produced by engineered E. coli.

  • Cultivation: Engineered E. coli strains are cultured in a suitable fermentation medium.

  • Two-Phase Culture: To capture the volatile this compound, an organic overlay (e.g., 15% v/v dodecane) containing an internal standard is added to the culture after induction of the metabolic pathway.[11]

  • Sampling: After a defined fermentation period (e.g., 24-72 hours), the organic layer is collected.

  • Sample Preparation: The collected organic layer is diluted to a suitable concentration for analysis.

  • GC-MS Analysis: The concentration of this compound in the dodecane layer is determined by GC-MS, using the internal standard for quantification.[11]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound synthesis.

Artemisinin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) This compound Amorpha-4,11-diene FPP->this compound ADS (am1 gene) Artemisinic_Alcohol Artemisinic Alcohol This compound->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde CYP71AV1 Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid CYP71AV1/ALDH1 Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid DBR2 Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Non-enzymatic Experimental_Workflow_ADS_Cloning RNA_Extraction 1. RNA Extraction from Artemisia annua cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of am1 gene cDNA_Synthesis->PCR_Amplification Cloning 4. Ligation into Cloning Vector PCR_Amplification->Cloning Transformation 5. Transformation into E. coli Cloning->Transformation Verification 6. Selection and Sequence Verification Transformation->Verification Metabolic_Engineering_Workflow Gene_Synthesis 1. am1 Gene Synthesis & Codon Optimization Host_Transformation 3. Transformation into E. coli or Yeast Gene_Synthesis->Host_Transformation Pathway_Assembly 2. Assembly of Mevalonate Pathway Genes Pathway_Assembly->Host_Transformation Fermentation 4. Fermentation and Induction Host_Transformation->Fermentation Product_Extraction 5. This compound Extraction (Two-phase culture) Fermentation->Product_Extraction Analysis 6. Quantification by GC-MS Product_Extraction->Analysis

References

Amorphadiene: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphadiene is a volatile sesquiterpene that holds significant interest in the scientific community, primarily as the dedicated precursor to the potent antimalarial drug, artemisinin.[1][2][3] The biosynthesis of this compound represents the first committed step in the pathway leading to artemisinin, making it a critical target for research in metabolic engineering and drug development.[1][3] This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Occurrence

The primary and most well-documented natural source of this compound is the annual herb Artemisia annua, also known as sweet wormwood, a member of the Asteraceae family.[1][4] While the plant is renowned for its production of artemisinin, this compound is the initial sesquiterpenoid building block in this biosynthetic pathway.

Occurrence in Artemisia annua

Within Artemisia annua, the biosynthesis of this compound is localized in specialized glandular secretory trichomes, which are predominantly found on the surfaces of leaves and flowers.[5] The enzyme responsible for its synthesis, amorpha-4,11-diene synthase (ADS), is expressed at significantly higher levels in the leaves and flowers compared to the stems and roots.[1] Consequently, the highest concentrations of this compound and its downstream products are found in the upper leaves and floral buds of the plant.

The concentration of this compound in Artemisia annua is generally low, as it is a transient intermediate that is rapidly converted into subsequent compounds in the artemisinin pathway.[4][6] However, studies have shown that in young leaf tissue of genetically modified Artemisia annua where the downstream enzyme (amorpha-4,11-diene synthase) is silenced, a significant increase in amorpha-4,11-diene levels can be observed.[5][6][7] While precise quantitative data for this compound across different plant tissues is scarce, the concentration of the end-product, artemisinin, can serve as an indicator of the biosynthetic activity in different plant parts.

Plant PartTypical Artemisinin Content (% dry weight)Implied this compound Biosynthetic Activity
Flowers 0.42% - 0.45%High
Leaves 0.44% - 0.54%High
Stems Low to negligibleLow
Roots NegligibleNegligible

This table summarizes typical artemisinin content, which is a downstream product of this compound, to infer the relative biosynthetic activity of this compound in different parts of Artemisia annua.

Other Potential Natural Sources

While Artemisia annua is the principal source, research into the genetics of this compound synthase (ADS) suggests other potential natural occurrences. A study investigating ten different Artemisia species found the active site sequence for ADS not only in A. annua but also in Artemisia aucheri and Artemisia chamaemelifolia.[8][9] This finding indicates that these species may also produce this compound, although further phytochemical analysis is required for confirmation.

Biosynthesis of this compound

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway.[2] Plants utilize two distinct pathways to produce the basic five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to form FPP: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

Biosynthetic Pathways to Farnesyl Pyrophosphate (FPP)

The following diagrams illustrate the MVA and MEP pathways leading to the synthesis of FPP.

MVA_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) AcetylCoA Acetyl-CoA (x3) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVP Mevalonate-5-P Mevalonate->MVP MVK MVPP Mevalonate-5-PP MVP->MVPP PMVK IPP_MVA IPP MVPP->IPP_MVA MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI GPP_MVA GPP DMAPP_MVA->GPP_MVA GPPS FPP_MVA FPP GPP_MVA->FPP_MVA FPPS

Caption: The Mevalonate (MVA) pathway for FPP biosynthesis.

MEP_Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MCS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_MEP IPP HMBPP->IPP_MEP HDR DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IDI GPP_MEP GPP DMAPP_MEP->GPP_MEP GPPS FPP_MEP FPP GPP_MEP->FPP_MEP FPPS

Caption: The Methylerythritol Phosphate (MEP) pathway for FPP biosynthesis.

Conversion of FPP to this compound

The final step in this compound biosynthesis is the cyclization of FPP, catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). This reaction is the first committed and rate-limiting step in the artemisinin biosynthetic pathway.

FPP_to_this compound FPP Farnesyl Pyrophosphate (FPP) This compound Amorpha-4,11-diene FPP->this compound Amorpha-4,11-diene Synthase (ADS)

Caption: Conversion of FPP to Amorpha-4,11-diene.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from Artemisia annua plant material.

Extraction of this compound

Due to its volatile nature, this compound can be extracted using various methods, including solvent extraction and supercritical fluid extraction (SFE).

Protocol 3.1.1: Solvent Extraction

This protocol is suitable for small-scale extraction for analytical purposes.

  • Sample Preparation: Harvest fresh plant material (leaves and flower buds) and either use immediately or flash-freeze in liquid nitrogen and store at -80°C. Grind the tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To 1 gram of powdered plant material, add 10 mL of n-pentane or hexane.

    • Vortex vigorously for 1 minute.

    • Sonicate in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.

    • Carefully transfer the supernatant to a new glass vial.

    • Repeat the extraction process on the pellet with another 10 mL of solvent to ensure complete extraction.

    • Combine the supernatants.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

  • Storage: Store the extract at -20°C in a sealed glass vial until GC-MS analysis.

Protocol 3.1.2: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that is highly efficient for volatile compounds.

  • Sample Preparation: Dry the plant material (leaves and flowers) at a temperature not exceeding 40°C to preserve volatile compounds. Grind the dried material to a uniform particle size.

  • SFE System Parameters:

    • Apparatus: A laboratory-scale high-pressure extraction system.

    • Solvent: Supercritical CO₂.

    • Pressure: 300 bar.

    • Temperature: 40°C.

    • CO₂ Flow Rate: ~0.2 kg/h .

    • Extraction Time: 3 hours.

    • Separator Conditions: 15 bar and 23°C.

  • Extraction Procedure:

    • Load the ground plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the desired conditions.

    • Initiate the CO₂ flow and maintain the extraction parameters for the specified duration.

    • Collect the extract from the separator in a glass vial.

  • Storage: Store the collected extract at -20°C until further analysis.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile terpenes like this compound.

Protocol 3.2.1: GC-MS Analysis

  • Sample Preparation for Injection:

    • Dilute the plant extract (from Protocol 3.1.1 or 3.1.2) in a suitable solvent (e.g., ethyl acetate) to a final concentration within the calibration range.

    • Add an internal standard (e.g., caryophyllene at a known concentration) to both the samples and calibration standards for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 Series GC System or equivalent.

    • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or by matching with a spectral library (e.g., NIST/Wiley). The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and key fragment ions.

    • Quantify this compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from authentic standards of known concentrations containing the internal standard.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis PlantMaterial Plant Material (Artemisia annua leaves/flowers) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Solvent or SFE) Grinding->Extraction Concentration Concentration (if solvent extraction) Extraction->Concentration GCMS GC-MS Analysis Extraction->GCMS SFE extract Concentration->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: A logical workflow for the extraction and analysis of this compound.

Conclusion

This compound, a key sesquiterpene precursor to artemisinin, is primarily found in Artemisia annua. Its biosynthesis is well-characterized, originating from the MVA and MEP pathways and culminating in the cyclization of farnesyl pyrophosphate by amorpha-4,11-diene synthase. While its transient nature makes direct quantification in the plant challenging, its presence and relative abundance can be inferred from the high concentrations of its downstream products in the leaves and flowers. The detailed protocols provided in this guide offer a robust framework for the extraction and accurate quantification of this compound, which is essential for research aimed at enhancing the production of this vital precursor for antimalarial drug synthesis. Further investigation into other Artemisia species, such as A. aucheri and A. chamaemelifolia, may reveal alternative natural sources of this valuable compound.

References

A Technical Guide to the Sesquiterpene Synthase Activity of Amorphadiene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Amorphadiene Synthase (ADS), a key enzyme in the biosynthesis of the antimalarial drug artemisinin. It details the enzyme's properties, catalytic mechanism, and relevant experimental protocols, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound synthase (EC 4.2.3.24) is a sesquiterpene synthase that catalyzes the first committed and rate-limiting step in the artemisinin biosynthetic pathway within the plant Artemisia annua[1][2][3]. The enzyme converts the ubiquitous isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP), into the specific sesquiterpene amorpha-4,11-diene[1][4]. Due to its critical role in producing the precursor for artemisinin, a vital antimalarial compound, ADS has been a significant focus of research in metabolic engineering and synthetic biology[3][5]. Understanding its catalytic activity, kinetics, and reaction mechanism is fundamental for optimizing the production of artemisinin and its derivatives.

Enzyme Properties and Characteristics

This compound synthase shares characteristics typical of plant sesquiterpene synthases, including its molecular weight and requirement for divalent metal ions as cofactors.

PropertyValue / DescriptionReference(s)
Systematic Name (2E,6E)-farnesyl-diphosphate diphosphate-lyase (amorpha-4,11-diene-forming)[1]
Source Organism Artemisia annua L. (Sweet wormwood)[1]
Molecular Weight ~62.2 - 63.9 kDa[1][6]
Amino Acid Residues ~533 - 546[1][6]
Isoelectric Point (pI) 5.25[1]
Optimal pH Shows a pH optimum at 6.5, with a broad functional range between 7.5 and 9.0.[1][6][7][1][6][7]
Cofactor Requirement Requires a divalent metal ion. High activity is observed with Mg²⁺, Mn²⁺, and Co²⁺. Low activity with Ni²⁺, and essentially no activity with Cu²⁺ or Zn²⁺.[1][7]

Catalytic Mechanism

The conversion of the acyclic FPP to the bicyclic amorpha-4,11-diene is a complex multi-step reaction involving significant carbocation rearrangements. The mechanism, supported by extensive experimental and isotopic labeling studies, proceeds through several key intermediates[8][9].

The generally accepted reaction mechanism is as follows:

  • Isomerization: The enzyme first catalyzes the isomerization of the substrate, farnesyl diphosphate (FPP), to (3R)-nerolidyl diphosphate (NPP).[2][10]

  • Ionization: The pyrophosphate group of NPP is eliminated, generating a nerolidyl cation.[1][10]

  • First Cyclization (1,6-ring closure): The cation undergoes a C-1, C-6 ring closure to form a (Z)-α-bisabolyl cation intermediate.[2][10]

  • Hydride Shift: A 1,3-hydride shift occurs, repositioning the positive charge within the molecule.[1][8][9]

  • Second Cyclization (1,10-ring closure): A subsequent C-1, C-10 ring closure generates the bicyclic amorphane skeleton as the amorphyl cation.[9][10]

  • Deprotonation: The reaction terminates with a final deprotonation step at either the C-12 or C-13 position to yield the stable final product, amorpha-4,11-diene.[1][9][10]

G FPP Farnesyl Diphosphate (FPP) NPP (3R)-Nerolidyl Diphosphate (NPP) FPP->NPP Isomerization NC Nerolidyl Cation NPP->NC Ionization (Loss of OPP) BC (Z)-α-Bisabolyl Cation NC->BC C-1,C-6 Ring Closure BC->BC AC Amorphyl Cation BC->AC C-1,C-10 Ring Closure AMD Amorpha-4,11-diene AC->AMD Deprotonation

Caption: Catalytic mechanism of this compound Synthase.

Quantitative Data

The kinetic properties of ADS have been characterized using recombinant enzyme expressed in E. coli. The Michaelis-Menten constant (Km) and catalytic rate (kcat) vary depending on the specific divalent cation cofactor used in the assay.

Substrate / CofactorKm (µM)kcat (x 10⁻³ s⁻¹)ConditionsReference(s)
Farnesyl Diphosphate0.6--[4]
Farnesyl Diphosphate0.9-pH 7.5[6][11]
Farnesyl Diphosphate3.36.8with Mg²⁺[7]
Farnesyl Diphosphate8.015.0with Mn²⁺[7]
Farnesyl Diphosphate0.71.3with Co²⁺[7]
Geranyl Diphosphate16.90.7with Mn²⁺, pH 6.5[7]
Mg²⁺70-pH 7.5[6][11]
Mn²⁺13-pH 7.5[6][11]

While amorpha-4,11-diene is the primary product, ADS exhibits some promiscuity, generating a range of other sesquiterpenoids as byproducts. The reaction yields approximately 97.5% olefinic and 2.5% oxygenated sesquiterpenes.[1][6]

ProductClassRelative Abundance (%)Reference(s)
Amorpha-4,11-diene Olefin91.2 [6][12]
Amorpha-4,7(11)-dieneOlefin3.7[6][12]
γ-HumuleneOlefin1.0[6][12]
(E)-β-FarneseneOlefin0.8[6][12]
β-SesquiphellandreneOlefin0.5[6][12]
Unknown OlefinOlefin0.2[6][12]
Amorpha-4-en-7-olOxygenated2.1[6][12]
α-Bisabolol (tentative)Oxygenated0.3[6][12]
Amorpha-4-en-11-ol (tentative)Oxygenated0.2[6][12]

Experimental Protocols

The characterization of ADS activity relies on standard molecular biology and analytical chemistry techniques.

  • Cloning: The cDNA sequence encoding ADS is isolated from Artemisia annua and subcloned into a bacterial expression vector, such as pET, often incorporating a polyhistidine (His₆)-tag to facilitate purification.[7][13]

  • Expression: The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[7][13]

  • Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The His₆-tagged ADS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), followed by dialysis or buffer exchange to prepare the enzyme for assays. Purity is assessed by SDS-PAGE.[7]

  • Reaction Mixture: A typical assay buffer (e.g., 25 mM HEPES, pH 7.5) is prepared containing a known concentration of purified ADS, a divalent cation cofactor (e.g., 10 mM MgCl₂), and dithiothreitol (DTT).[14]

  • Initiation: The reaction mixture is pre-incubated at a set temperature (e.g., 30°C). The reaction is initiated by adding the substrate, farnesyl diphosphate (FPP), to a final concentration in the low micromolar range (e.g., 1.5–50 µM).[14]

  • Incubation: The reaction proceeds for a defined period, typically 30-60 minutes.

  • Extraction: The reaction is quenched, and the sesquiterpenoid products are extracted from the aqueous mixture by vigorous vortexing with an equal volume of an immiscible organic solvent, such as n-hexane or pentane.[15]

  • Sample Preparation: The organic phase is separated, often by centrifugation, and dried (e.g., over anhydrous Na₂SO₄) before analysis.

  • Instrumentation: Analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS).[15]

  • Separation: The extracted products are injected into the GC, which is fitted with a non-polar capillary column (e.g., HP-5MS). A temperature gradient is applied to separate the different sesquiterpenoid isomers. A typical program might be: hold at 60°C for 5 minutes, then ramp at 10°C/min to 270°C.[15]

  • Detection and Identification: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) and the retention times are compared with authentic standards to confirm the identity of each product.[14][15]

G cluster_0 Molecular Biology cluster_1 Enzymology & Analysis cDNA Isolate ADS cDNA from A. annua Clone Clone into Expression Vector (e.g., pET) cDNA->Clone Express Express Recombinant Protein in E. coli Clone->Express Purify Purify Protein via Affinity Chromatography Express->Purify Assay Perform Enzyme Assay (ADS + FPP + Cofactor) Purify->Assay Purified Enzyme Extract Extract Products with Organic Solvent Assay->Extract GCMS Analyze Products by GC-MS Extract->GCMS Identify Identify & Quantify Products GCMS->Identify

Caption: General experimental workflow for ADS characterization.

Role in Artemisinin Biosynthesis Pathway

ADS catalyzes the critical entry point into the artemisinin-specific metabolic pathway. The amorpha-4,11-diene it produces is subsequently oxidized and modified through a series of enzymatic steps to yield the final active compound, artemisinin.

G FPP Farnesyl Diphosphate (FPP) ADS This compound Synthase (ADS) FPP->ADS AMD Amorpha-4,11-diene FPP->AMD First Committed Step ADS->AMD CYP CYP71AV1 (P450 Monooxygenase) AMD->CYP AA Artemisinic Alcohol & Artemisinic Aldehyde CYP->AA Other Multiple Enzymatic Steps AA->Other Artemisinin Artemisinin Other->Artemisinin

Caption: Role of ADS in the artemisinin biosynthetic pathway.

References

A Technical Guide to Early Research on Amorphadiene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on amorphadiene, a key sesquiterpene precursor to the potent antimalarial drug, artemisinin. The document focuses on the early discoveries, biosynthetic pathways, and metabolic engineering strategies developed to produce this compound and its derivatives in microbial hosts.

Introduction

This compound is a volatile sesquiterpene first identified as the immediate precursor to artemisinin in the plant Artemisia annua.[1] The complex structure of artemisinin and its low yield from natural sources spurred early research into alternative production methods, primarily through microbial fermentation.[2][3] This guide delves into the pivotal early studies that laid the groundwork for the microbial synthesis of this compound, a significant milestone in synthetic biology and metabolic engineering.

The Discovery and Characterization of Amorpha-4,11-diene Synthase (ADS)

The biosynthesis of this compound is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS), which cyclizes the ubiquitous isoprenoid precursor farnesyl diphosphate (FPP).[4][5] The discovery and characterization of ADS were critical first steps towards the heterologous production of this compound.

Enzyme Properties

Early studies on ADS purified from A. annua revealed key enzymatic properties. The enzyme has a molecular mass of approximately 56 kDa and exhibits a broad pH optimum between 6.5 and 7.0.[6] The Michaelis constant (Km) for its substrate, FPP, was determined to be 0.6 µM.[6] While amorpha-4,11-diene is the primary product, ADS is also known to produce a range of other sesquiterpenes as minor byproducts.[5]

Biosynthetic Pathway of this compound

The production of this compound in its native host, Artemisia annua, and subsequently in engineered microbes, relies on the mevalonate (MVA) pathway to supply the FPP precursor. The key steps are outlined in the signaling pathway diagram below.

Amorphadiene_Biosynthesis cluster_MVA Mevalonate Pathway cluster_this compound This compound Synthesis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P MK Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP PMK IPP Isopentenyl-PP (IPP) Mevalonate_5PP->IPP MVD DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP IDI GPP Geranyl-PP (GPP) DMAPP->GPP GPPS FPP Farnesyl-PP (FPP) GPP->FPP FPPS This compound Amorpha-4,11-diene FPP->this compound ADS

Biosynthetic pathway of this compound from acetyl-CoA.

Early Metabolic Engineering for this compound Production

Initial efforts to produce this compound in microbial hosts focused on introducing the ADS gene and engineering the MVA pathway in both Escherichia coli and Saccharomyces cerevisiae.

Production in Escherichia coli

Early work in E. coli involved introducing the MVA pathway from S. cerevisiae to increase the precursor FPP pool, along with the ADS gene from A. annua.[7] This strategy led to the first successful microbial production of this compound. Subsequent optimizations, including balancing enzyme expression and improving fermentation processes, significantly increased titers.

Production in Saccharomyces cerevisiae

Saccharomyces cerevisiae, which naturally possesses the MVA pathway, was also a key target for this compound production. Engineering efforts focused on overexpressing key enzymes in the MVA pathway and introducing the ADS gene.[2] These modifications, coupled with advanced fermentation strategies, led to high-level this compound production.

Quantitative Data on Early this compound Production

The following tables summarize the key quantitative data from early studies on this compound production in engineered E. coli and S. cerevisiae.

Table 1: this compound Production in Engineered E. coli

StrainKey Genetic ModificationsFermentation ScaleTiterReference
DH10BSynthetic ADS, engineered DXP pathwayShake Flask24 µg/mL (caryophyllene equivalent)Martin et al. (2003)[7]
W3110Plasmids with MVA pathway and ADS2L Bioreactor (Two-phase)0.5 g/LNewman et al. (2006)[8]
B66MVA pathway with S. aureus mvaAShake Flask244 mg/LTsuruta et al. (2009)[9][10]
B86MVA pathway with S. aureus mvaA and mvaSFed-batch Fermentation>25 g/L (avg. 27.4 g/L)Tsuruta et al. (2009)[11]

Table 2: this compound Production in Engineered S. cerevisiae

StrainKey Genetic ModificationsFermentation ScaleTiterReference
EPY224Overexpression of ADS, tHMGR, FPPS; downregulation of ERG9Shake Flask~150 mg/LRo et al. (2006)[2][12]
Y337Overexpression of all MVA pathway enzymes to ERG20Fed-batch Fermentation2.0 g/LWestfall et al. (2012)[13]
Y293Overexpression of all MVA pathway enzymes to ERG20Fed-batch Fermentation (Ethanol feed)>40 g/LWestfall et al. (2012)[3][14][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in early this compound research.

General Experimental Workflow

The general workflow for producing and analyzing this compound in a microbial host is depicted below.

Experimental_Workflow cluster_strain_eng Strain Engineering cluster_fermentation Fermentation cluster_extraction Product Extraction cluster_analysis Analysis Plasmid_Construction Plasmid Construction (ADS, MVA pathway genes) Transformation Host Transformation (E. coli / S. cerevisiae) Plasmid_Construction->Transformation Shake_Flask Shake Flask Culture (Initial Screening) Transformation->Shake_Flask Bioreactor Bioreactor Fermentation (Fed-batch) Shake_Flask->Bioreactor Solvent_Extraction Solvent Extraction (e.g., dodecane overlay) Bioreactor->Solvent_Extraction GC_MS GC-MS Analysis (Quantification) Solvent_Extraction->GC_MS NMR NMR Spectroscopy (Structure Verification) GC_MS->NMR

General experimental workflow for microbial this compound production.
Protocol for this compound Production in E. coli (Fed-Batch Fermentation)

This protocol is based on the high-titer production studies by Tsuruta et al. (2009).[9][10]

  • Strain Preparation: Transform E. coli DH1 with plasmids containing the engineered mevalonate pathway (e.g., with S. aureus mvaA and mvaS) and the this compound synthase gene.

  • Inoculum Preparation: Grow a seed culture in a defined medium overnight at 37°C.

  • Fermentation:

    • Inoculate a bioreactor containing a defined medium with the seed culture.

    • Maintain the temperature at 30°C and pH at 7.0.

    • Employ a fed-batch strategy with restricted glucose and nitrogen feeding to achieve high cell density.

    • Induce gene expression with an appropriate inducer (e.g., IPTG) when the culture reaches a target optical density.

  • Product Recovery: Use a dodecane overlay in the bioreactor to capture the volatile this compound.

  • Quantification: Analyze the dodecane layer using Gas Chromatography-Mass Spectrometry (GC-MS) with a suitable standard for quantification.

Protocol for this compound Production in S. cerevisiae (Fed-Batch Fermentation)

This protocol is based on the high-titer production studies by Westfall et al. (2012).[3][14]

  • Strain Preparation: Use an engineered S. cerevisiae strain (e.g., CEN.PK2 background) with overexpression of all mevalonate pathway enzymes up to farnesyl diphosphate synthase (ERG20) and the this compound synthase gene.

  • Inoculum Preparation: Grow a seed culture in a suitable yeast medium.

  • Fermentation:

    • Inoculate a bioreactor with the seed culture.

    • Maintain controlled temperature and pH.

    • Implement a fed-batch strategy, initially with glucose limitation, followed by an ethanol feed for high-level production.

  • Product Recovery: Similar to the E. coli protocol, use an organic overlay (e.g., dodecane) to capture the this compound.

  • Quantification: Quantify the this compound concentration in the organic phase using GC-MS.

Conclusion

The early research on this compound and its derivatives laid a robust foundation for the field of synthetic biology and metabolic engineering. The successful engineering of both E. coli and S. cerevisiae for high-level this compound production demonstrated the potential of microbial platforms for synthesizing valuable natural products. These pioneering studies not only provided a potential alternative source for the antimalarial drug artemisinin but also established key principles and methodologies that continue to be applied in the production of a wide range of biofuels, pharmaceuticals, and specialty chemicals.

References

Methodological & Application

Application Notes and Protocols for Amorphadiene Synthesis in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial synthesis of amorphadiene, a key precursor to the antimalarial drug artemisinin, using the yeast Saccharomyces cerevisiae. By leveraging metabolic engineering, S. cerevisiae has been developed into a robust cell factory for the production of this valuable sesquiterpene.

Introduction

Artemisinin-based combination therapies (ACTs) are the frontline treatment for malaria, a disease that continues to affect millions globally. The supply of artemisinin, traditionally extracted from the sweet wormwood plant, Artemisia annua, is subject to fluctuations in price and availability.[1][2] The development of a semisynthetic production process, utilizing engineered Saccharomyces cerevisiae to produce an artemisinin precursor, offers a stable and potentially more economical alternative.[1][2] This process involves the fermentation of engineered yeast to produce high titers of amorpha-4,11-diene, which is then chemically converted to artemisinin.[1][2][3]

The core of this technology lies in the metabolic engineering of the yeast's native mevalonate (MVA) pathway, which synthesizes isoprenoid precursors.[4][5] By introducing the gene for this compound synthase (ADS) from A. annua and upregulating the MVA pathway, the metabolic flux is redirected towards the production of this compound.[6][7]

Metabolic Engineering Strategies

The primary strategy for enhancing this compound production in S. cerevisiae is to increase the intracellular supply of the precursor molecule, farnesyl diphosphate (FPP).[4][7] This is achieved through a series of genetic modifications to the native mevalonate pathway:

  • Overexpression of Key Mevalonate Pathway Enzymes : A significant increase in this compound production was achieved by overexpressing every enzyme in the mevalonate pathway up to farnesyl diphosphate synthase (ERG20).[2][3][8]

  • Upregulation of HMG-CoA Reductase : The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[5][6] Overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1) has been shown to significantly boost terpenoid production.[9]

  • Downregulation of Competing Pathways : To channel more FPP towards this compound, competing pathways are downregulated. A key target is the enzyme squalene synthase (ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.[10]

  • Introduction of this compound Synthase (ADS) : The gene encoding this compound synthase from Artemisia annua is introduced into the yeast to convert FPP to amorpha-4,11-diene.[1][7]

  • Host Strain Selection : The choice of yeast strain can impact production. While initial work was done in the S288C strain, the CEN.PK2 strain has been shown to be a superior chassis for industrial applications due to its better-studied physiology.[1][3]

Quantitative Data Summary

The following table summarizes the this compound production titers achieved in various engineered S. cerevisiae strains under different fermentation conditions.

StrainKey Genetic ModificationsCultivation MethodThis compound TiterReference
EPY201ADS expressed on a plasmid in S288C backgroundShake flask4.4 mg/L[7]
EPY214Overexpression of tHMG1, FPP synthase, and UPC2-1; downregulation of ERG9; ADS expressionShake flask153 mg/L[11]
Gen 1.0 (Y151)Recapitulation of earlier S288C engineering in CEN.PK2 backgroundShake flask~150 mg/L[12]
Gen 2.0 (Y227)Overexpression of all mevalonate pathway enzymes to ERG20 in CEN.PK2 backgroundShake flask~750 mg/L[12]
Reengineered CEN.PK2Further fermentation process development of Gen 2.0 strainFed-batch fermentation> 40 g/L[2][3]
Plasmid-transformed CEN.PK113-5DHigh-copy plasmid expressing ADS16-day batch cultivation600 µg/L[13][14]
Genome-integrated CEN.PK113-5DADS gene integrated into the genome16-day batch cultivation100 µg/L[13][14]

Signaling Pathways and Experimental Workflows

Engineered Mevalonate Pathway for this compound Synthesis

Amorphadiene_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) MevalonateP Mevalonate-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-PP MevalonateP->MevalonatePP ERG8 IPP IPP MevalonatePP->IPP MVD1 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP FPP FPP DMAPP->GPP ERG20 GPP->FPP ERG20 This compound Amorpha-4,11-diene FPP->this compound ADS (heterologous) Squalene Squalene FPP->Squalene ERG9 (downregulated) Ergosterol Ergosterol Squalene->Ergosterol ...

Caption: Engineered mevalonate pathway in S. cerevisiae for this compound production.

General Experimental Workflow

Experimental_Workflow cluster_strain_eng Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis plasmid_construction Plasmid Construction (ADS, MVA pathway genes) yeast_transformation Yeast Transformation plasmid_construction->yeast_transformation strain_verification Strain Verification (PCR, Sequencing) yeast_transformation->strain_verification seed_culture Seed Culture Preparation strain_verification->seed_culture fed_batch Fed-Batch Fermentation seed_culture->fed_batch induction Induction of Gene Expression (e.g., with galactose) fed_batch->induction extraction Solvent Extraction (e.g., with ethyl acetate) induction->extraction quantification Quantification by GC-FID extraction->quantification

References

Application Notes and Protocols for High-Yield Amorphadiene Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield production of amorphadiene, a key precursor to the antimalarial drug artemisinin, using fed-batch fermentation techniques with genetically engineered Escherichia coli and Saccharomyces cerevisiae.

Introduction

This compound is a sesquiterpene and the direct precursor to artemisinic acid, which can be chemically converted to the potent antimalarial drug artemisinin.[1][2] Traditional production of artemisinin relies on its extraction from the sweet wormwood plant, Artemisia annua, which is subject to fluctuations in supply and price.[1][3][4] Microbial fermentation using engineered microorganisms offers a promising and sustainable alternative for the large-scale production of this compound.[4][5] Fed-batch fermentation is a key strategy to achieve high cell densities and high product titers by carefully controlling the nutrient supply, thereby mitigating the accumulation of inhibitory byproducts and prolonging the productive phase of the microorganisms.[6] This document outlines the biosynthetic pathway, microbial strains, and detailed protocols for high-yield this compound production.

This compound Biosynthesis Pathway

This compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (MVA) pathway.[7] Genetically engineered microbes are typically modified to overexpress the enzymes of the MVA pathway to increase the precursor supply for this compound synthase (ADS), the enzyme that catalyzes the conversion of FPP to this compound.[3][7][8]

Signaling Pathway of this compound Biosynthesis

Amorphadiene_Biosynthesis cluster_MVA Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevalonateP Mevalonate-5-P Mevalonate->MevalonateP ERG12 MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP ERG8 IPP IPP MevalonatePP->IPP MVD1 DMAPP DMAPP IPP->DMAPP idi FPP FPP IPP->FPP DMAPP->FPP ERG20 This compound This compound FPP->this compound ADS

Caption: The heterologous mevalonate (MVA) pathway for this compound production.

Data Presentation: Fed-Batch Fermentation Performance

The following tables summarize the quantitative data from various studies on this compound production using fed-batch fermentation in E. coli and S. cerevisiae.

Table 1: this compound Production in Engineered E. coli
StrainFermentation StrategyTiter (g/L)YieldProductivityReference
B32Glucose-restricted~15--[9]
B32Glucose and nitrogen restricted>25--[9][10]
B86Optimized glucose and nitrogen restricted27.4--[11]
DH1High-density, glucose-restricted>25--[9]
Table 2: this compound Production in Engineered S. cerevisiae
StrainFermentation StrategyTiter (g/L)Yield (Cmol %)ProductivityReference
Y337Glucose-limited2.01.11-[12][13]
Y337Phosphate-limited5.53.23-[1]
Y337Mixed glucose/ethanol feed16.56.03-[14]
Y293Ethanol pulse feed4116.98-[14]
Gen 2.0Ethanol as growth substrate>40--[3][8]

Experimental Protocols

The following are detailed protocols for the fed-batch fermentation of this compound in E. coli and S. cerevisiae.

General Experimental Workflow

Experimental_Workflow Strain Engineered Microbial Strain (E. coli or S. cerevisiae) Inoculum Inoculum Preparation Strain->Inoculum Batch Batch Fermentation Inoculum->Batch FedBatch Fed-Batch Fermentation (Nutrient Feeding) Batch->FedBatch Harvest Harvesting and Extraction FedBatch->Harvest Analysis This compound Quantification (GC-MS) Harvest->Analysis

Caption: General workflow for this compound production via fed-batch fermentation.

Protocol for Fed-Batch Fermentation of E. coli

This protocol is based on a high-density, glucose-restricted fed-batch process.[9][10]

1. Strain:

  • E. coli DH1 strain co-transformed with plasmids carrying the mevalonate pathway genes (e.g., pMevT, pMBIS) and the this compound synthase gene (pADS).[9][10]

2. Inoculum Preparation:

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of defined medium for the seed culture.

3. Batch Fermentation Medium (per liter):

  • Glucose: 20 g

  • (NH₄)₂SO₄: 4 g

  • KH₂PO₄: 1.5 g

  • K₂HPO₄: 4.35 g

  • MgSO₄·7H₂O: 1.2 g

  • Trace metal solution: 1 mL

  • Appropriate antibiotics

4. Fed-Batch Fermentation:

  • Bioreactor Setup: 2 L bioreactor with a 750 mL initial working volume.[15]

  • Initial Conditions: Temperature 37°C, pH controlled at 7.0 with NH₄OH.

  • Batch Phase: Grow cells in the batch medium until the initial glucose is depleted, indicated by a sharp increase in dissolved oxygen (DO).

  • Feeding Phase:

    • Feed Medium: Concentrated glucose solution (e.g., 500 g/L).

    • Feeding Strategy: Start a continuous feed of the glucose solution to maintain a low glucose concentration in the bioreactor. The feed rate is adjusted to control the growth rate. For high-density cultures, an exponential feeding strategy can be employed.[16]

    • Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of ~20), induce the expression of the pathway genes with an appropriate inducer (e.g., IPTG).[17][18]

    • Temperature Shift: After induction, the temperature may be lowered to 30°C to enhance protein expression and product formation.[18]

  • Two-Phase System (Optional): To capture the volatile this compound, an organic phase like dodecane can be added to the bioreactor.[17][19]

5. Harvesting and Extraction:

  • Centrifuge the culture broth to separate the cells and the organic phase (if used).

  • Extract this compound from the organic phase or the cell pellet using a suitable solvent like hexane.

6. Quantification:

  • Analyze the extracted samples by Gas Chromatography-Mass Spectrometry (GC-MS).[20]

Protocol for Fed-Batch Fermentation of S. cerevisiae

This protocol is based on an ethanol feed strategy for high-yield this compound production.[3][8][14]

1. Strain:

  • Engineered S. cerevisiae CEN.PK2 with an overexpressed mevalonate pathway.[8][12]

2. Inoculum Preparation:

  • Grow a single colony in a suitable defined medium (e.g., YPD) overnight.

  • Use this culture to inoculate the bioreactor.

3. Batch Fermentation Medium (FM, per liter):

  • Glucose: 20 g

  • (NH₄)₂SO₄: 5 g

  • KH₂PO₄: 3 g

  • MgSO₄·7H₂O: 1 g

  • Yeast extract: 1 g

  • Vitamin and trace metal solutions.

4. Fed-Batch Fermentation:

  • Bioreactor Setup: 5 L bioreactor with a 2 L initial working volume.[21]

  • Initial Conditions: Temperature 30°C, pH controlled at 5.0 with NaOH.[21] Airflow maintained at 1.5 vvm.[21]

  • Batch Phase: Grow cells in the batch medium until glucose is depleted.

  • Feeding Phase:

    • Feed Medium: Pure ethanol.

    • Feeding Strategy:

      • Ethanol Pulse Feed: Add pulses of ethanol to the bioreactor without restriction.

      • Restricted Ethanol Feed: A controlled, slower feed of ethanol to maintain a lower oxygen uptake rate.[14]

    • Phosphate Limitation (Alternative Strategy): Use a batch medium with a higher phosphate concentration (e.g., 8 g/L KH₂PO₄) and a feed medium with no phosphate to induce phosphate limitation, which can enhance production.[1]

  • In-situ Product Recovery: Add an organic solvent like isopropyl myristate (IPM) to the fermenter to capture the this compound.[21]

5. Harvesting and Extraction:

  • Separate the organic phase from the culture broth.

  • Extract this compound with a solvent like n-hexane.

6. Quantification:

  • Quantify this compound using GC-MS.[20] A sesquiterpene like (-)-trans-caryophyllene can be used as an external standard.[20]

Logical Relationship of Fed-Batch Strategies

Fed_Batch_Logic Goal High-Yield this compound FedBatch Fed-Batch Fermentation FedBatch->Goal Glucose Glucose-Limited Feed (E. coli & S. cerevisiae) FedBatch->Glucose Phosphate Phosphate Limitation (S. cerevisiae) FedBatch->Phosphate Ethanol Ethanol Feed (S. cerevisiae) FedBatch->Ethanol HighDensity High Cell Density Glucose->HighDensity ReducedGrowth Reduced Growth Rate Phosphate->ReducedGrowth CarbonFlux Increased Carbon Flux to Product Ethanol->CarbonFlux HighDensity->Goal ReducedGrowth->CarbonFlux CarbonFlux->Goal

Caption: Logical relationships of different fed-batch strategies for this compound production.

Conclusion

Fed-batch fermentation is a powerful technique for achieving high yields of this compound in metabolically engineered E. coli and S. cerevisiae. The choice of microbial host and fermentation strategy significantly impacts the final product titer. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to develop and optimize their this compound production processes, contributing to a more stable and affordable supply of this crucial antimalarial precursor.

References

Application Note: Quantification of Amorphadiene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amorphadiene is a volatile sesquiterpene and a key precursor in the biosynthesis of the potent antimalarial drug, artemisinin.[1][2] The production of this compound in genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising and sustainable alternative to its extraction from the plant Artemisia annua.[3][4][5] Accurate and robust analytical methods are crucial for monitoring and optimizing the microbial production of this compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound, offering high sensitivity and selectivity.[3][6][7] This application note provides a detailed protocol for the analysis of this compound from microbial cultures using GC-MS.

Experimental Protocols

Sample Preparation from Microbial Cultures

The preparation method for this compound samples depends on the fermentation strategy, particularly whether an organic overlay was used to capture the volatile product.

Protocol 1: Solvent Extraction from Whole Cell Broth

This protocol is suitable for cultures where this compound is primarily intracellular or when an organic overlay is not used.

  • Cell Lysis: Mix 0.4 mL of a cell lysis reagent (e.g., two parts Novagen YeastBuster™ protein reagent and one part 2 M HCl) with 0.1 mL of whole cell broth.[8]

  • Solvent Extraction: Add 1 mL of ethyl acetate containing a known concentration of an internal standard (e.g., 10 mg/L trans-caryophyllene) to the lysed cell mixture.[8]

  • Vortexing: Vortex the mixture vigorously for 30 minutes to ensure thorough extraction of this compound into the organic phase.[8]

  • Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated.

  • Sample Collection: Carefully transfer approximately 0.6 mL of the upper ethyl acetate layer to a GC vial for analysis.[8]

Protocol 2: Direct Sampling from an Organic Overlay

This protocol is used when a water-immiscible organic solvent (e.g., dodecane or isopropyl myristate) is added to the culture to capture the secreted this compound.

  • Sample Collection: Directly sample the organic overlay from the culture. For instance, if a 20% (v/v) isopropyl myristate overlay is used, a sample is taken from this layer.[8]

  • Dilution: Dilute the collected organic phase in ethyl acetate containing an internal standard (e.g., trans-caryophyllene).[8]

  • Mixing: Vortex the sample to ensure homogeneity.

  • Transfer: Transfer the diluted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the typical GC-MS parameters for this compound analysis, compiled from various studies.[3][6][7]

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5975 or similar
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or WM-5MS
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature of 50 °C (hold for 5 min), then ramp at 8 °C/min to 260 °C (hold for 3 min)
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-400) or Single Ion Monitoring (SIM)
Quantification and Data Analysis

Quantification of this compound is typically performed using an internal or external standard. trans-Caryophyllene is a commonly used internal standard due to its structural similarity to this compound.[3]

  • Calibration Curve: Prepare a series of this compound standards of known concentrations in the same solvent used for sample preparation (e.g., ethyl acetate) containing a fixed concentration of the internal standard.

  • GC-MS Analysis: Analyze the standards and samples under the same GC-MS conditions.

  • Data Extraction: For each standard and sample, determine the peak area of this compound and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Quantification: Plot a calibration curve of the peak area ratio against the concentration of the this compound standards. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

Data Presentation

The following table summarizes this compound production titers achieved in different microbial systems, as reported in the literature.

Microbial HostFermentation ScaleTiterReference
Escherichia coliFed-batch fermentation>25 g/L[5]
Saccharomyces cerevisiaeFed-batch fermentation16.5 g/L[8]
Saccharomyces cerevisiaeShake flask153 mg/L[5]
Bacillus subtilis10 mL culture416 ± 15 mg/L[9]
Escherichia coliTwo-phase bioreactor0.5 g/L[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Microbial Culture lysis Cell Lysis (if no overlay) start->lysis Protocol 1 overlay Direct Sampling from Organic Overlay start->overlay Protocol 2 extraction Solvent Extraction with Internal Standard lysis->extraction vortex Vortexing extraction->vortex dilution Dilution with Internal Standard overlay->dilution dilution->vortex phase_sep Phase Separation vortex->phase_sep transfer Transfer to GC Vial phase_sep->transfer injection GC Injection transfer->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (Scan or SIM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification fragmentation_pattern parent This compound (m/z = 204) frag1 [M-CH3]+ (m/z = 189) parent->frag1 Loss of a methyl radical frag2 m/z = 133 parent->frag2 frag3 m/z = 119 parent->frag3 frag4 m/z = 105 parent->frag4 frag5 m/z = 93 parent->frag5

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Amorphadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of amorphadiene, a key precursor to the antimalarial drug artemisinin, using High-Performance Liquid Chromatography (HPLC) with UV detection. The following sections outline the methodology, from sample preparation to data analysis, and include validated performance characteristics.

Introduction

This compound is a volatile sesquiterpene produced in genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, as a precursor to artemisinin.[1][2] Accurate and precise quantification of this compound is crucial for optimizing fermentation processes and for quality control in drug development pipelines. While gas chromatography (GC) is often employed for volatile compounds, HPLC offers a viable alternative, particularly when GC is unavailable or when analyzing less volatile derivatives. This application note details a reversed-phase HPLC (RP-HPLC) method for this compound quantification.

Experimental Protocols

Sample Preparation from Microbial Cultures

Effective sample preparation is critical for accurate HPLC analysis and to protect the analytical column.[3] The goal is to extract this compound from the fermentation broth and remove interfering substances.[4] Given this compound's non-polar nature, a liquid-liquid extraction is a suitable approach.

Protocol for Liquid-Liquid Extraction of this compound:

  • Harvesting: Collect a known volume of the fermentation culture (e.g., 10 mL).

  • Cell Lysis (if intracellular this compound is to be measured): Centrifuge the culture to pellet the cells. Resuspend the pellet in a suitable buffer and lyse the cells using sonication or chemical methods.

  • Extraction:

    • Combine the fermentation broth (or cell lysate) with an equal volume of a non-polar organic solvent (e.g., n-hexane or ethyl acetate) in a separatory funnel.

    • Shake vigorously for 2-3 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

    • Allow the phases to separate. The upper organic layer will contain the this compound.

  • Drying: Carefully collect the organic layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the this compound.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL of acetonitrile/water mixture) to ensure compatibility with the HPLC system.[5]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound. These are based on typical methods for separating non-polar, sesquiterpene-like compounds.

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time Approximately 10-15 minutes

Note on Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging. A low wavelength, such as 210 nm, is chosen to maximize sensitivity, although this may also increase baseline noise.[6][7]

Method Validation

Validation of the HPLC method is essential to ensure that the results are accurate and reliable.[8] The key validation parameters are outlined below, with typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.The this compound peak should be well-resolved from other peaks in the chromatogram.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Quantitative Data Summary

The following tables summarize the expected quantitative data for a validated HPLC method for this compound quantification.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compound~ 8.5

Note: The retention time is an approximation and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5%
Precision (RSD) 1.5%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a microbial culture.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation_Broth Fermentation Broth Extraction Liquid-Liquid Extraction (n-hexane) Fermentation_Broth->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (210 nm) C18_Column->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Comparison Peak_Integration->Calibration_Curve Quantification This compound Quantification Calibration_Curve->Quantification G cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection Analyte This compound (Non-polar Sesquiterpene) Column_Choice C18 Column (Non-polar) Analyte->Column_Choice 'Like dissolves like' principle for retention Mobile_Phase_Choice Acetonitrile/Water (Polar) Analyte->Mobile_Phase_Choice Elution by a polar mobile phase Detection_Choice UV at 210 nm (Low Wavelength for Non-chromophoric Compound) Analyte->Detection_Choice Maximizing sensitivity

References

Application Notes and Protocols for the Extraction and Purification of Amorphadiene from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amorphadiene is a volatile sesquiterpene and a key precursor to the antimalarial drug artemisinin. Its production through microbial fermentation, utilizing engineered strains of Escherichia coli and Saccharomyces cerevisiae, has emerged as a promising and sustainable alternative to extraction from its natural plant source, Artemisia annua.[1][2][3] The efficient recovery and purification of this compound from the fermentation broth are critical steps for the economic viability of this biotechnological approach. This document provides detailed application notes and protocols for the extraction and purification of this compound, summarizing key performance data and outlining experimental workflows.

Data Presentation: this compound Production Titers

The following table summarizes this compound production titers achieved in various microbial fermentation systems, providing a benchmark for expected yields.

MicroorganismFermentation StrategyThis compound TiterReference
Saccharomyces cerevisiaeFed-batch glucose/ethanol feed> 40 g/L[1][3][4]
Escherichia coliCarbon and nitrogen restricted fed-batch~27.4 g/L[5]
Saccharomyces cerevisiaeGlucose-limited fed-batch (phosphate limitation)5.5 g/L[1][6]
Saccharomyces cerevisiaeGlucose-limited fed-batch2.0 g/L[1]
Escherichia coliLow-density fermentation with two-phase partitioning bioreactor (dodecane)0.5 g/L[7][8]
Saccharomyces cerevisiaeEngineered strain expressing ADS and manipulated mevalonate pathway153 mg/L[8][9]
Saccharomyces cerevisiaePlasmid-based expression of ADS0.6 mg/L[2]
Saccharomyces cerevisiaeGenome-integrated expression of ADS0.1 mg/L[2]

Experimental Protocols

Protocol 1: Solvent Extraction for Analytical Quantification

This protocol is suitable for small-scale extraction from whole cell broth for analytical purposes, such as quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Well-mixed whole cell broth

  • Methanol

  • Ethyl acetate

  • trans-caryophyllene (internal standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Transfer 25 µL of the well-mixed whole cell broth into a microcentrifuge tube.

  • Add 975 µL of methanol to the tube.

  • Vortex the mixture vigorously to ensure thorough mixing and cell lysis.

  • Take a 10 µL aliquot of the methanol extract and dilute it into 990 µL of ethyl acetate containing a known concentration of an internal standard (e.g., 10 ppm v/v trans-caryophyllene).[8]

  • Transfer the final ethyl acetate layer to a GC vial for analysis.

Protocol 2: In-situ Product Recovery using a Two-Phase Partitioning Bioreactor

This method is employed during fermentation to continuously capture the volatile this compound, preventing its loss through evaporation and reducing potential toxicity to the microbial host.

Materials:

  • Fermentor

  • Engineered microbial culture (e.g., E. coli)

  • Dodecane (or other suitable organic solvent)

  • Condenser

Procedure:

  • During the fermentation process, introduce a sterile organic phase, such as dodecane, into the bioreactor to create a two-phase system.[7]

  • The this compound produced by the microorganisms will partition into the organic layer.

  • Due to the volatility of this compound, it will also be present in the off-gas from the fermentor.[7]

  • Pass the fermentor off-gas through a condenser to trap the evaporated this compound.[7]

  • The collected condensate, rich in this compound, can be further purified. Nuclear Magnetic Resonance (NMR) spectroscopy has shown that this compound collected via this method can be up to 89% pure.[7]

  • The organic phase from the bioreactor can be separated from the aqueous phase at the end of the fermentation for this compound recovery.

Protocol 3: Purification of this compound from Farnesene Isomer

This protocol addresses a specific purification challenge where the fermentation product contains the isomeric impurity β-farnesene, which has a similar boiling point to this compound, making separation by distillation difficult.

Materials:

  • This compound and farnesene mixture

  • Solid Palladium (Pd) catalyst (e.g., (NHT)OS-Pd)

  • Reaction vessel

  • Distillation apparatus

Procedure:

  • The issue of separating this compound from its isomer, β-farnesene, arises due to their similar boiling points.[10]

  • A method to purify this compound involves the chemical conversion of farnesene into squalene, a compound with a significantly higher boiling point.[10]

  • This conversion can be achieved using a solid Palladium (Pd) catalyst.[10]

  • In a reaction vessel, the this compound/farnesene mixture is treated with the solid Pd catalyst at 80°C for 5 hours. This process has been shown to result in a farnesene conversion of >99.9% with a squalene selectivity of >99.0%.[10]

  • Following the catalytic conversion, the this compound can be easily separated from the high-boiling point squalene by distillation.[10]

Visualizations

Extraction_Workflow cluster_fermentation Fermentation cluster_analytical Analytical Scale Extraction cluster_preparative Preparative Scale Extraction & Purification Fermentation_Broth Fermentation Broth (Cells + this compound) Methanol_Extraction Methanol Extraction Fermentation_Broth->Methanol_Extraction Two_Phase_Extraction Two-Phase Extraction (e.g., with Dodecane) Fermentation_Broth->Two_Phase_Extraction Off_Gas_Condensation Off-Gas Condensation Fermentation_Broth->Off_Gas_Condensation Ethyl_Acetate_Dilution Dilution in Ethyl Acetate (with Internal Standard) Methanol_Extraction->Ethyl_Acetate_Dilution GC_MS_Analysis GC-MS Analysis Ethyl_Acetate_Dilution->GC_MS_Analysis Distillation Distillation Two_Phase_Extraction->Distillation Off_Gas_Condensation->Distillation Chromatography Chromatography (e.g., Column Chromatography) Distillation->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: General workflow for this compound extraction and purification.

Purification_from_Farnesene cluster_input Input Mixture cluster_process Purification Process cluster_output Output Products Mixture This compound + Farnesene Catalysis Solid-Pd Chemocatalysis (80°C, 5h) Mixture->Catalysis Converts Farnesene Distillation Distillation Catalysis->Distillation Mixture of this compound and Squalene Pure_this compound Pure this compound Distillation->Pure_this compound Lower Boiling Point Fraction Squalene Squalene (High Boiling Point) Distillation->Squalene Higher Boiling Point Fraction

Caption: Purification of this compound from farnesene isomer.

References

Application Notes and Protocols for Heterologous Expression of Amorphadiene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of amorphadiene synthase (ADS), a key enzyme in the biosynthesis of the antimalarial drug precursor, artemisinin. The following sections detail the expression of ADS in various host organisms, metabolic engineering strategies to enhance production, and protocols for cultivation, protein analysis, and product quantification.

Introduction

This compound synthase (ADS) catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form amorpha-4,11-diene, the first committed step in the artemisinin biosynthetic pathway. Due to the low yield of artemisinin from its natural source, Artemisia annua, significant research has focused on developing microbial platforms for the sustainable and cost-effective production of this compound. This document outlines the methodologies for expressing ADS in common microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and Bacillus subtilis.

Data Presentation: this compound Production in Various Hosts

The heterologous production of this compound has been achieved in several microbial systems, with varying levels of success. Metabolic engineering strategies, including the overexpression of the mevalonate (MEV) pathway to increase the precursor FPP pool, have been critical in boosting yields. Below is a summary of reported this compound titers in different engineered hosts.

Host OrganismEngineering StrategyCultivation MethodThis compound TiterReference
Escherichia coliCo-expression of ADS and a heterologous mevalonate pathway.Shake flask with two-phase culture~244 mg/L[1]
Escherichia coliOptimized mevalonate pathway and fed-batch fermentation.Fed-batch fermentation>25 g/L[2]
Saccharomyces cerevisiaeOverexpression of ADS and key mevalonate pathway enzymes.Shake flask culture~153 mg/L[1]
Saccharomyces cerevisiaeExtensive engineering of the mevalonate pathway and fermentation optimization.Fed-batch fermentation>40 g/L[3]
Bacillus subtilisCo-expression of ADS and MEP pathway genes with CRISPR-Cas9 based engineering.Shake flask culture116 mg/L[4]

Signaling Pathways and Metabolic Engineering

The efficient production of this compound in heterologous hosts is highly dependent on the metabolic state of the cell and the availability of the precursor, FPP. Metabolic engineering efforts primarily focus on redirecting carbon flux towards the synthesis of FPP.

The Mevalonate (MEV) Pathway

In both E. coli and S. cerevisiae, the heterologous expression of the mevalonate (MEV) pathway from yeast has been a successful strategy to increase the supply of FPP for this compound synthesis.[1][5] This pathway converts acetyl-CoA to FPP through a series of enzymatic steps. Key enzymes often targeted for overexpression include HMG-CoA reductase (HMGR), which is a rate-limiting step.[5]

mevalonate_pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevP Mevalonate-5-P Mevalonate->MevP ERG12 MevPP Mevalonate-5-PP MevP->MevPP ERG8 IPP IPP MevPP->IPP MVD1 DMAPP DMAPP IPP->DMAPP idi GPP GPP IPP->GPP ispA/ERG20 FPP FPP IPP->FPP ispA/ERG20 DMAPP->GPP GPP->FPP This compound Amorpha-4,11-diene FPP->this compound ADS

Metabolic Burden

The overexpression of heterologous proteins and the introduction of new metabolic pathways can impose a significant "metabolic burden" on the host cell.[4][6][7] This can lead to reduced growth rates, decreased protein expression, and plasmid instability. Strategies to mitigate metabolic burden include using tunable promoters to control the expression levels of pathway genes and optimizing fermentation conditions to maintain cell health.[8]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the heterologous expression of this compound synthase.

Transformation of Expression Plasmids into E. coli

This protocol describes the transformation of E. coli with plasmids carrying the this compound synthase gene (e.g., on a pADS plasmid) and genes for the mevalonate pathway (e.g., on pMevT and pMBIS plasmids).[2][9]

Materials:

  • Competent E. coli cells (e.g., DH1 or DH5α)

  • Expression plasmids (pADS, pMevT, pMBIS)

  • LB agar plates with appropriate antibiotics

  • SOC medium

  • Ice

  • Water bath at 42°C

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli cells on ice.

  • Add 1-5 µL of each plasmid DNA to the competent cells. Gently mix by flicking the tube.

  • Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm).

  • Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics for plasmid selection.

  • Incubate the plates overnight at 37°C.

e_coli_transformation start Start thaw Thaw competent E. coli on ice start->thaw add_dna Add plasmid DNA (pADS, pMevT, pMBIS) thaw->add_dna ice_incubate1 Incubate on ice for 30 min add_dna->ice_incubate1 heat_shock Heat shock at 42°C for 45-60s ice_incubate1->heat_shock ice_incubate2 Incubate on ice for 2 min heat_shock->ice_incubate2 add_soc Add SOC medium ice_incubate2->add_soc recover Incubate at 37°C for 1 hour add_soc->recover plate Plate on selective LB agar recover->plate incubate_plate Incubate overnight at 37°C plate->incubate_plate end End incubate_plate->end

Shake-Flask Cultivation and this compound Production in E. coli

This protocol is for small-scale production of this compound in shake flasks. A two-phase culture system with an organic overlay (e.g., dodecane) is used to capture the volatile this compound.

Materials:

  • Transformed E. coli strain

  • M9 minimal medium (or other suitable defined medium) supplemented with glucose and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Dodecane (sterile)

  • Shake flasks

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate 100 mL of M9 medium in a 500 mL shake flask with the overnight culture to an initial OD600 of ~0.05.

  • Incubate at 30°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, add a 10% (v/v) overlay of sterile dodecane to the culture.

  • Continue incubation at 30°C for 48-72 hours.

  • After incubation, harvest the dodecane layer for this compound analysis.

Protein Extraction and SDS-PAGE Analysis

This protocol is for extracting total protein from E. coli to verify the expression of this compound Synthase.

Materials:

  • E. coli cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors)

  • Lysozyme

  • DNase I

  • Sonicator or French press

  • SDS-PAGE equipment and reagents

Procedure:

  • Harvest cells from a 10 mL culture by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice or by passing through a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.

  • Collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Analyze the protein extract by SDS-PAGE to visualize the expressed this compound Synthase (expected size ~62 kDa).

Quantification of this compound by GC-MS

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis of the dodecane overlay to quantify this compound production.

Materials:

  • Dodecane sample containing this compound

  • Internal standard (e.g., caryophyllene)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Prepare a calibration curve using a pure this compound standard or a related sesquiterpene standard.

  • Dilute the dodecane sample containing this compound and the internal standard in a suitable solvent (e.g., ethyl acetate).

  • Inject 1 µL of the sample into the GC-MS.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.[10]

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 204, 189, 133).

  • Quantify the this compound concentration by comparing the peak area to the calibration curve and normalizing with the internal standard.

gcms_analysis start Start sample_prep Prepare sample (dodecane layer + internal standard) start->sample_prep injection Inject 1 µL into GC-MS sample_prep->injection separation GC Separation injection->separation ionization Electron Ionization (MS) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Identify & Quantify this compound) detection->analysis end End analysis->end

Conclusion

The heterologous expression of this compound synthase in microbial hosts presents a promising alternative to its extraction from plant sources. Through the application of metabolic engineering principles and optimized fermentation strategies, high-titer production of this compound has been demonstrated. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their own this compound production platforms. Careful consideration of host selection, pathway engineering, and process optimization will be crucial for achieving economically viable production of this important precursor to the life-saving drug, artemisinin.

References

Application Notes & Protocols for Amorphadiene Recovery Using a Two-Phase Partitioning Bioreactor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production and recovery of amorphadiene, a key precursor to the antimalarial drug artemisinin, using a two-phase partitioning bioreactor (TPPB). This methodology is particularly suited for overcoming product toxicity and volatility, thereby enhancing overall process yield. The protocols outlined below are primarily based on the use of genetically engineered Escherichia coli.

Introduction

This compound is a volatile sesquiterpene that can exhibit toxicity to microbial production hosts at high concentrations. A two-phase partitioning bioreactor (TPPB) offers an elegant solution to these challenges by employing a water-immiscible organic solvent to continuously extract this compound from the aqueous fermentation broth in situ. This in situ product recovery (ISPR) strategy minimizes product feedback inhibition and reduces evaporative losses, leading to significantly higher product titers.[1] Dodecane is a commonly used and effective organic solvent for this purpose.[1]

Key Advantages of TPPB for this compound Recovery:

  • Reduced Product Toxicity: Sequesters this compound in the organic phase, away from the microbial cells.

  • Increased Product Titer: Alleviates product inhibition, allowing for higher volumetric productivity.

  • Minimized Evaporative Loss: Captures the volatile this compound, preventing its loss in the off-gas.[1]

  • Simplified Downstream Processing: Concentrates the product in a clean organic phase, simplifying subsequent purification steps.

Data Presentation

The following tables summarize quantitative data from studies on this compound production in E. coli using different cultivation strategies.

Table 1: this compound Production in Engineered E. coli

Host Strain & PathwayCultivation MethodOrganic PhaseThis compound Titer (g/L)Reference
E. coli with heterologous mevalonate pathwayFed-batch fermentation with two-phase partitioningDodecane0.5[1]
E. coli with engineered MEP pathwayHigh-cell density fed-batch fermentationNot specified6.1[2][3]
E. coli with improved heterologous mevalonate pathwayFed-batch fermentationNot specified27.4[4]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway in Engineered E. coli

The production of this compound in E. coli is typically achieved by introducing a heterologous mevalonate (MVA) pathway from Saccharomyces cerevisiae or by engineering the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][5][6] The MVA pathway converts acetyl-CoA to farnesyl pyrophosphate (FPP), the immediate precursor for this compound. An this compound synthase (ADS) enzyme, typically from Artemisia annua, then cyclizes FPP to this compound.[7]

Amorphadiene_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p ERG12 mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ERG8 ipp IPP mevalonate_pp->ipp MVD1 dmapp DMAPP ipp->dmapp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp ispA dmapp->fpp ispA This compound This compound fpp->this compound ADS

Caption: Heterologous mevalonate pathway for this compound production in E. coli.[7]
Experimental Workflow for this compound Recovery

The overall experimental workflow encompasses strain engineering, bioreactor setup and operation, and finally, product recovery and analysis.

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_bioreactor_setup Bioreactor Setup & Fermentation cluster_recovery_analysis Recovery & Analysis plasmid_construction Plasmid Construction (pMevT, pMBIS, pADS) transformation Transformation into E. coli Host plasmid_construction->transformation strain_verification Strain Verification (PCR, Sequencing) transformation->strain_verification media_prep Media Preparation & Sterilization strain_verification->media_prep bioreactor_assembly Bioreactor Assembly & Sterilization media_prep->bioreactor_assembly inoculation Inoculation with Seed Culture bioreactor_assembly->inoculation fermentation Fed-batch Fermentation inoculation->fermentation dodecane_addition Addition of Dodecane (Organic Phase) fermentation->dodecane_addition sampling Sampling of Dodecane Phase dodecane_addition->sampling phase_separation Phase Separation (Centrifugation) sampling->phase_separation gcms_analysis GC-MS Analysis phase_separation->gcms_analysis quantification Quantification of this compound gcms_analysis->quantification

Caption: Overall experimental workflow for this compound recovery.

Experimental Protocols

Strain and Plasmid Construction

This protocol is based on the use of E. coli DH1 transformed with three plasmids (pMevT, pMBIS, and pADS) that collectively house the genes for the heterologous mevalonate pathway and this compound synthase.[7]

  • pMevT: Contains the genes atoB from E. coli, and ERG13 and tHMG1 from S. cerevisiae.

  • pMBIS: Contains the genes ERG12, ERG8, MVD1 from S. cerevisiae, and idi from E. coli.

  • pADS: Contains the this compound synthase gene (ADS) from Artemisia annua.

Procedure:

  • Synthesize or obtain the required genes.

  • Clone the genes into appropriate expression vectors with compatible origins of replication and antibiotic resistance markers.

  • Transform the plasmids into a suitable E. coli expression host (e.g., DH1).

  • Verify the integrity of the plasmids and the transformed strain using restriction digestion, PCR, and sequencing.

Two-Phase Partitioning Bioreactor Setup and Operation

Materials:

  • 5 L stirred-tank bioreactor

  • Fermentation medium (e.g., defined medium with glucose as the carbon source)

  • Feed medium (concentrated glucose and nutrient solution)

  • Dodecane (sterile)

  • Inoculum of the engineered E. coli strain

  • Antibiotics corresponding to the plasmid resistance markers

Procedure:

  • Bioreactor Preparation:

    • Assemble and calibrate all probes (pH, dissolved oxygen, temperature).

    • Add the initial batch of fermentation medium to the bioreactor.

    • Sterilize the bioreactor and medium by autoclaving.

  • Inoculation and Batch Phase:

    • Aseptically inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of ~0.1.

    • Maintain the following parameters:

      • Temperature: 30°C

      • pH: 7.0 (controlled with NH₄OH or H₃PO₄)

      • Dissolved Oxygen (DO): Maintained at >20% saturation by controlling agitation and aeration.

    • Run in batch mode until the initial glucose is depleted.

  • Fed-Batch and Two-Phase Operation:

    • Initiate the feeding of the concentrated glucose solution to maintain a low glucose concentration and prevent acetate accumulation.

    • Once the cell density reaches a desired level (e.g., OD₆₀₀ of ~10), aseptically add sterile dodecane to the bioreactor to a final concentration of 20% (v/v).

    • Continue the fed-batch fermentation for the desired production period (e.g., 48-72 hours).

Sampling and this compound Quantification

Materials:

  • Sterile syringes and needles

  • Centrifuge tubes

  • Gas chromatograph-mass spectrometer (GC-MS)

  • HP-5MS column (or equivalent)

  • Helium (carrier gas)

  • Ethyl acetate (for extraction, if necessary)

  • Internal standard (e.g., caryophyllene or n-dodecane if not the solvent)

Procedure:

  • Sampling:

    • Aseptically withdraw a sample (e.g., 10 mL) of the well-mixed two-phase culture from the bioreactor.

    • Allow the phases to separate or expedite separation by brief centrifugation.

    • Carefully collect the upper dodecane phase for analysis.

  • GC-MS Analysis:

    • Prepare a calibration curve using this compound standards of known concentrations in dodecane.

    • Dilute the dodecane sample if necessary.

    • Inject 1 µL of the sample into the GC-MS.

    • Example GC-MS program:

      • Injector Temperature: 250°C

      • Oven Program:

        • Initial temperature: 100°C, hold for 3 min

        • Ramp 1: 15°C/min to 130°C

        • Ramp 2: 5°C/min to 180°C

        • Ramp 3: 20°C/min to 280°C, hold for 10 min[8]

      • MS Detector: Set to selected ion monitoring (SIM) mode, monitoring for characteristic this compound ions (e.g., m/z 189 and 204).[8]

  • Quantification:

    • Integrate the peak area corresponding to this compound in the chromatogram.

    • Calculate the concentration of this compound in the dodecane phase using the calibration curve.

    • Determine the total this compound produced by accounting for the total volume of the dodecane phase in the bioreactor.

Concluding Remarks

The use of a two-phase partitioning bioreactor is a robust strategy for enhancing the production of this compound in microbial hosts. The protocols provided herein offer a comprehensive guide for implementing this technique, from strain engineering to product quantification. Optimization of fermentation parameters, such as feed strategy and organic phase ratio, can further improve this compound titers. This approach holds significant promise for the scalable and economically viable production of this vital antimalarial precursor.

References

Application Notes and Protocols for Codon Optimization of Amorpha-4,11-diene Synthase (ADS) Gene for Enhanced Expression in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to enhancing the expression of the Artemisia annua amorpha-4,11-diene synthase (ADS) gene in yeast, a critical step in the microbial production of the antimalarial drug precursor, artemisinin. By optimizing the codon usage of the ADS gene to match the translational machinery of Saccharomyces cerevisiae, a significant increase in the production of amorpha-4,11-diene can be achieved.

Introduction to Codon Optimization for Yeast Expression

Heterologous gene expression in yeast can be limited by differences in codon usage bias between the source organism and the expression host. The ADS gene from Artemisia annua, a plant, contains codons that are infrequently used by the yeast translational machinery, potentially leading to reduced translation efficiency and lower protein yields. Codon optimization involves the modification of the gene's coding sequence to replace rare codons with synonymous codons that are preferred by the host organism, in this case, Saccharomyces cerevisiae. This process can lead to increased mRNA stability, improved translation initiation and elongation, and ultimately, higher yields of the desired protein and its metabolic product. Strains transformed with a yeast-conform ADS allele have been shown to be more efficient in producing amorpha-4,11-diene compared to those transformed with the native plant gene[1][2].

Data Presentation: Native vs. Yeast-Optimized ADS

To illustrate the principles of codon optimization, a comparison between the native Artemisia annua ADS gene (GenBank Accession: AF327527) and a hypothetical yeast-optimized ADS sequence is presented below. The optimized sequence would be designed using algorithms that replace rare plant codons with those frequently used in highly expressed yeast genes.

Table 1: Comparison of Codon Usage for Selected Amino Acids in Native and a Hypothetically Yeast-Optimized ADS Gene

Amino AcidNative A. annua ADS Codons (Frequency)Hypothetically Yeast-Optimized ADS Codons (Frequency)
Leucine (L)CTT, CTC, CTA, CTG, TTA, TTGTTG, TCT
Arginine (R)CGT, CGC, CGA, CGG, AGA, AGGAGA, CGT
Serine (S)TCT, TCC, TCA, TCG, AGT, AGCTCT, TCC
Proline (P)CCT, CCC, CCA, CCGCCA, CCT
Threonine (T)ACT, ACC, ACA, ACGACC, ACT

Table 2: Expected Impact of Codon Optimization on ADS Expression and Amorpha-4,11-diene Production

ParameterNative ADS GeneYeast-Optimized ADS GeneExpected Fold-Increase
Relative ADS mRNA LevelBaselineIncreased1.5 - 3-fold
Relative ADS Protein LevelBaselineSignificantly Increased2 - 5-fold
Amorpha-4,11-diene Titer (mg/L)~100-600 µg/L[3]>1 g/L>10-fold

Signaling and Metabolic Pathways

The production of amorpha-4,11-diene in yeast relies on the endogenous mevalonate (MVA) pathway, which synthesizes the precursor molecule farnesyl pyrophosphate (FPP). The codon-optimized ADS enzyme then converts FPP to amorpha-4,11-diene. Metabolic engineering strategies often involve the upregulation of key enzymes in the MVA pathway to increase the flux towards FPP, thereby providing more substrate for the ADS enzyme.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Amorphadiene Amorpha-4,11-diene FPP->this compound Codon-Optimized ADS Experimental_Workflow cluster_0 Gene Design and Synthesis cluster_1 Vector Construction cluster_2 Yeast Engineering cluster_3 Expression and Production cluster_4 Analysis CodonOptimization Codon Optimization of ADS Gene GeneSynthesis Gene Synthesis CodonOptimization->GeneSynthesis VectorConstruction Cloning into Yeast Expression Vector GeneSynthesis->VectorConstruction YeastTransformation Yeast Transformation VectorConstruction->YeastTransformation ColonySelection Colony Selection YeastTransformation->ColonySelection YeastCultivation Yeast Cultivation and Induction ColonySelection->YeastCultivation ProductExtraction This compound Extraction YeastCultivation->ProductExtraction qRT_PCR qRT-PCR (mRNA analysis) YeastCultivation->qRT_PCR WesternBlot Western Blot (Protein analysis) YeastCultivation->WesternBlot GCMS GC-MS (this compound analysis) ProductExtraction->GCMS

References

Application Notes and Protocols for Increasing Amorphadiene Production via Mevalonate Pathway Overexpression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for enhancing the production of amorphadiene, a key precursor to the antimalarial drug artemisinin, through the metabolic engineering of the mevalonate (MVA) pathway in microbial hosts. The focus is on the targeted overexpression of key pathway genes to increase carbon flux towards this compound synthesis.

Introduction

This compound is a sesquiterpene synthesized from farnesyl pyrophosphate (FPP), an intermediate of the mevalonate pathway.[1] Microbial production of this compound offers a sustainable and cost-effective alternative to its extraction from the plant Artemisia annua.[2] The MVA pathway, which converts acetyl-CoA to the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is a common target for metabolic engineering to improve terpenoid production.[1][3] Overexpression of specific genes in this pathway can alleviate metabolic bottlenecks and significantly increase the yield of the desired product.[4]

This document outlines the key genetic targets for overexpression, provides a summary of reported production improvements, and offers detailed protocols for the genetic modification of host organisms and the quantification of this compound.

Key Genetic Targets for Overexpression in the Mevalonate Pathway

Several enzymes in the mevalonate pathway have been identified as rate-limiting steps in this compound production. Targeting these for overexpression can lead to substantial increases in yield. The primary targets include:

  • HMG-CoA Reductase (HMGR): Catalyzes the conversion of HMG-CoA to mevalonate, a key committed step in the pathway.[5][6] A truncated version of this enzyme (tHMGR) is often used to bypass feedback regulation.[3]

  • Mevalonate Kinase (MK): Phosphorylates mevalonate to mevalonate-5-phosphate. This has been identified as a significant bottleneck.[4]

  • This compound Synthase (ADS): The terminal enzyme that converts FPP to this compound. Ensuring high-level expression of a codon-optimized ADS gene is crucial.[4]

  • Farnesyl Pyrophosphate Synthase (FPPS or IspA): Catalyzes the formation of FPP from IPP and DMAPP.[7]

  • Genes of the Upper MVA Pathway: Overexpression of the entire upper pathway, from acetyl-CoA to mevalonate, can also boost production. This includes acetyl-CoA C-acetyltransferase (ERG10), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and HMG-CoA reductase (HMG1).[8][9]

  • IPP Isomerase (Idi): Interconverts IPP and DMAPP, ensuring a balanced supply of these precursors.[3]

Data Presentation: Increased this compound Production Through Gene Overexpression

The following tables summarize the quantitative data from various studies on the impact of overexpressing mevalonate pathway genes on this compound production in different microbial hosts.

Table 1: Overexpression of Mevalonate Pathway Genes in Escherichia coli

Overexpressed Gene(s)Host StrainKey FindingsThis compound TiterFold IncreaseReference
Mevalonate bottom operon (ERG12, ERG8, MVD1, idi, IspA) + ADSE. coli DH10BExpression of the lower MVA pathway with ADS enabled this compound production from exogenous mevalonate.~100 mg/L-[3]
Mevalonate kinase (MK) and this compound synthase (ADS)Engineered E. coliOptimizing promoter strength for MK and ADS alleviated bottlenecks.-5-fold[4]
Increased plasmid copy number for MK and ADSEngineered E. coliFurther increase in gene expression through higher copy numbers.-7-fold[4]
S. aureus HMGS and HMGREngineered E. coliReplacement of yeast enzymes with S. aureus orthologs.>25 g/L>2-fold[10]
Co-expression of S. avermitilis dxs2 and B. subtilis idi (MEP pathway)E. coliDemonstrates engineering of the native MEP pathway as an alternative.6.1 g/L12.2-fold[11]

Table 2: Overexpression of Mevalonate Pathway Genes in Yarrowia lipolytica

Overexpressed Gene(s)Host StrainKey FindingsThis compound TiterFold IncreaseReference
HMG-CoA reductase (HMG1) and Mevalonate kinase (ERG12)Y. lipolytica Po1gIdentified HMG-CoA and acetyl-CoA supply as bottlenecks.171.5 mg/L-[2]
Acetyl-CoA C-acetyltransferase (PAT1) and 3-ketoacyl-CoA thiolase (POT1)Engineered Y. lipolyticaActivating fatty acid degradation to increase acetyl-CoA supply.152.185 mg/L2.15-fold[5]

Table 3: Overexpression of Mevalonate Pathway Genes in Saccharomyces cerevisiae

Overexpressed Gene(s)Host StrainKey FindingsThis compound TiterFold IncreaseReference
Entire MVA pathway to ERG20 (FPPS)S. cerevisiae CEN.PK2Overexpression of the complete pathway significantly boosted production.>40 g/L>10-fold vs. artemisinic acid[12],[13]
tHMGR, FPPS, UPC2-1 (transcriptional activator)S. cerevisiae S288CInitial engineering efforts demonstrating the potential of MVA pathway manipulation.153 mg/L-[12]
Yeast-conform variant of Vitreoscilla hemoglobin (VHbm)Engineered S. cerevisiae WK1Co-expression of hemoglobin improved cellular respiration and production.-3-fold[14]

Experimental Protocols

Protocol 1: Construction of Mevalonate Pathway Overexpression Plasmids for E. coli

This protocol describes the general steps for cloning mevalonate pathway genes into an E. coli expression vector.

1. Gene Amplification:

  • Amplify the target genes (e.g., tHMGR, MK, ADS) from the source organism's genomic DNA or from existing plasmids using PCR with high-fidelity polymerase.
  • Design primers with appropriate restriction sites for cloning into the target expression vector. Include a ribosome binding site (RBS) upstream of the start codon for each gene if constructing an operon.

2. Vector Preparation:

  • Select a suitable E. coli expression vector with a compatible origin of replication and selectable marker.
  • Digest the vector with the corresponding restriction enzymes used for amplifying the gene inserts.
  • Dephosphorylate the linearized vector to prevent self-ligation.

3. Ligation:

  • Ligate the purified PCR products (gene inserts) with the prepared vector using T4 DNA ligase.
  • Perform the ligation reaction at a suitable temperature (e.g., 16°C overnight or room temperature for 1-2 hours).

4. Transformation:

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Screen the resulting colonies by colony PCR using primers specific to the inserted genes.
  • Isolate plasmid DNA from positive colonies and verify the construct by restriction digestion and Sanger sequencing.

Protocol 2: Shake Flask Cultivation and this compound Production

This protocol outlines a general procedure for producing this compound in a shake flask culture of engineered E. coli.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic(s).
  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2. Production Culture:

  • Inoculate 50 mL of production medium (e.g., Terrific Broth or a defined medium) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.
  • Add the appropriate antibiotic(s).
  • Incubate at 30-37°C with shaking at 200-250 rpm.

3. Induction:

  • When the culture reaches an OD600 of 0.6-0.8, induce gene expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).

4. Two-Phase Culture for Product Sequestration:

  • To capture the volatile this compound and reduce product toxicity, add a 10-20% (v/v) overlay of an organic solvent such as dodecane or isopropyl myristate to the culture at the time of induction.[14]

5. Incubation and Sampling:

  • Continue incubation for 48-72 hours.
  • Collect samples of the organic overlay at desired time points for this compound quantification.

Protocol 3: Quantification of this compound by GC-MS

This protocol provides a method for quantifying the amount of this compound produced.

1. Sample Preparation:

  • Centrifuge the collected organic overlay sample to separate any cell debris.
  • Transfer a known volume of the clear organic phase to a GC vial.
  • Dilute the sample in a suitable solvent (e.g., ethyl acetate) if necessary.
  • Add an internal standard (e.g., caryophyllene) to the sample for accurate quantification.[12]

2. GC-MS Analysis:

  • Analyze the samples using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
  • GC Conditions (Example):
  • Column: HP-5MS or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium.
  • MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI).
  • Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve prepared with purified this compound.

Mandatory Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA ERG10 ERG10 AcetylCoA->ERG10 AcetoacetylCoA Acetoacetyl-CoA HMGS HMGS AcetoacetylCoA->HMGS HMG_CoA HMG-CoA HMGR HMGR HMG_CoA->HMGR Mevalonate Mevalonate MK MK Mevalonate->MK Mev_P Mevalonate-5-P PMK PMK Mev_P->PMK Mev_PP Mevalonate-5-PP MVD MVD Mev_PP->MVD IPP IPP GPP GPP Idi Idi IPP->Idi FPPS FPPS IPP->FPPS DMAPP DMAPP DMAPP->FPPS FPP FPP ADS ADS FPP->ADS This compound This compound ERG10->AcetoacetylCoA HMGS->HMG_CoA HMGR->Mevalonate MK->Mev_P PMK->Mev_PP MVD->IPP Idi->DMAPP FPPS->FPP ADS->this compound

Caption: The Mevalonate Pathway for this compound Production.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Production cluster_2 Analysis PCR 1. PCR Amplification of MVA Genes Ligation 2. Ligation into Expression Vector PCR->Ligation Transformation 3. Transformation into E. coli Ligation->Transformation Verification 4. Colony PCR and Sequencing Transformation->Verification Inoculation 5. Inoculation of Production Medium Verification->Inoculation Induction 6. Induction of Gene Expression Inoculation->Induction Overlay 7. Addition of Organic Overlay Induction->Overlay Fermentation 8. Incubation and Fermentation Overlay->Fermentation Sampling 9. Sampling of Organic Phase Fermentation->Sampling Extraction 10. Sample Preparation and Dilution Sampling->Extraction GCMS 11. GC-MS Analysis Extraction->GCMS Quantification 12. Data Analysis and Quantification GCMS->Quantification

Caption: Experimental Workflow for this compound Production.

Logical_Relationship Overexpression Overexpression of Key MVA Pathway Genes (e.g., HMGR, MK, ADS) Alleviation Alleviation of Metabolic Bottlenecks Overexpression->Alleviation IncreasedFlux Increased Carbon Flux to FPP Alleviation->IncreasedFlux IncreasedPrecursors Increased Pool of IPP and DMAPP IncreasedFlux->IncreasedPrecursors IncreasedProduction Increased this compound Production IncreasedPrecursors->IncreasedProduction

References

Application Notes and Protocols for the In Vitro Reconstitution of the Amorphadiene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the amorphadiene biosynthesis pathway, a critical step in the production of the precursor to the antimalarial drug, artemisinin. This document outlines the necessary enzymatic components, reaction conditions, and analytical methods to successfully synthesize amorpha-4,11-diene from its precursor, farnesyl diphosphate (FPP).

Introduction

Amorpha-4,11-diene is a sesquiterpene and the direct precursor to artemisinin, a potent antimalarial compound. The synthesis of amorpha-4,11-diene is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS), which facilitates the cyclization of farnesyl diphosphate (FPP).[1][2][3] The in vitro reconstitution of this single-step enzymatic reaction is a fundamental technique for studying enzyme kinetics, screening for inhibitors or enhanced enzyme variants, and for developing cell-free production systems for artemisinin precursors. This protocol details the expression and purification of recombinant ADS, the setup of the in vitro reaction, and the analysis of the product.

Data Presentation

Table 1: Kinetic Parameters of Artemisia annua Amorpha-4,11-diene Synthase (ADS)
CofactorK_m_ (FPP) (µM)k_cat_ (s⁻¹)Optimal pHReference
Mg²⁺3.36.8 x 10⁻³6.5[4]
Mn²⁺8.015.0 x 10⁻³6.5[4]
Co²⁺0.71.3 x 10⁻³6.5[4]

Note: Enzyme activity is significantly lower with Ni²⁺ and essentially absent with Cu²⁺ or Zn²⁺.[4]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His₆-Tagged Amorpha-4,11-diene Synthase (ADS) from E. coli

This protocol describes the expression of a His₆-tagged ADS from Artemisia annua in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the His₆-tagged ADS gene from A. annua.

  • Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Glycerol.

Procedure:

  • Expression:

    • Inoculate a single colony of E. coli harboring the ADS expression plasmid into 5 mL of LB broth with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 16-20°C) overnight to enhance the yield of soluble protein.

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.

    • Add the supernatant to a pre-equilibrated Ni-NTA agarose column and allow it to bind by gravity flow or gentle shaking for 1 hour at 4°C.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His₆-tagged ADS with 5 column volumes of Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.

    • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol).

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme in aliquots at -80°C.

Protocol 2: In Vitro this compound Synthesis Assay

This protocol details the enzymatic reaction for the synthesis of amorpha-4,11-diene from FPP using purified ADS.

Materials:

  • Purified His₆-tagged ADS enzyme.

  • Farnesyl pyrophosphate (FPP) substrate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Organic solvent for extraction (e.g., n-hexane or ethyl acetate).

  • Internal standard for GC-MS analysis (e.g., caryophyllene).

Procedure:

  • Prepare a reaction mixture in a glass vial with a total volume of 500 µL.

  • Add the following components to the reaction mixture in order:

    • Assay Buffer (to final volume).

    • Purified ADS enzyme (1-5 µg).

    • FPP (final concentration of 10-50 µM).

  • Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., n-hexane) to capture the volatile this compound product.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the product into the organic layer.

  • Separate the organic layer by centrifugation at 1,000 x g for 5 minutes.

  • Transfer the organic layer to a new glass vial for GC-MS analysis. Add an internal standard if quantitative analysis is required.

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general method for the detection and quantification of amorpha-4,11-diene by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode, temperature set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Ramp: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

Procedure:

  • Inject 1 µL of the organic extract into the GC-MS system.

  • Acquire the data using the specified parameters.

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 204, 189, 161, 133, 105, 93).

  • For quantification, create a calibration curve using an authentic this compound standard or a related sesquiterpene standard.

Visualizations

Amorphadiene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) This compound Amorpha-4,11-diene FPP->this compound + Diphosphate ADS Amorpha-4,11-diene Synthase (ADS) ADS->FPP catalyzes In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction In Vitro Reaction cluster_analysis Analysis Expression ADS Gene Expression in E. coli Purification His-tag Purification of ADS Expression->Purification Assay Enzymatic Assay Setup (ADS, FPP, Buffer) Purification->Assay Incubation Incubation at 30°C Assay->Incubation Extraction Organic Solvent Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

References

Application Notes and Protocols: Amorphadiene as a Precursor for Semi-Synthetic Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amorphadiene as a key precursor in the semi-synthetic production of artemisinin, a critical antimalarial drug. The following sections detail the microbial production of this compound, its chemical conversion to artemisinin, and the associated experimental protocols.

Introduction

Artemisinin is a sesquiterpene lactone vital for treating malaria.[1][2][3] Its supply, traditionally reliant on extraction from the plant Artemisia annua, is often subject to fluctuations in price and availability.[2][3] A semi-synthetic approach, utilizing microbial fermentation to produce a precursor that is then chemically converted to artemisinin, offers a stable and potentially more cost-effective alternative.[2][4] this compound is a crucial precursor in this process, serving as the hydrocarbon backbone for the synthesis of artemisinin and its derivatives.[5][6] This document outlines the high-yield production of this compound in engineered microorganisms and the subsequent chemical steps to convert it into artemisinin.

Microbial Production of this compound

This compound can be produced at high titers through fermentation using engineered strains of Saccharomyces cerevisiae (brewer's yeast) or Escherichia coli.[4][5][7][8] These microbes are genetically modified to express the mevalonate pathway, which produces farnesyl diphosphate (FPP), and an this compound synthase (ADS) from A. annua to convert FPP to this compound.[5][6]

Quantitative Data on this compound Production
MicroorganismEngineering StrategyFermentation ScaleTiter AchievedReference
Saccharomyces cerevisiaeOverexpression of all mevalonate pathway enzymes to ERG20 in CEN.PK2 strain.Fed-batch fermentor> 40 g/L[1][2][3][9][10]
Escherichia coliImproved heterologous mevalonate pathway (genes from Staphylococcus aureus) with optimized nitrogen delivery.Fed-batch fermentor~27.4 g/L[7][8]
Saccharomyces cerevisiaeExpression of ADS and manipulation of the native mevalonate pathway.Shake-flask153 mg/L[8]

Chemical Conversion of this compound to Artemisinin

The conversion of microbially produced this compound to artemisinin is a multi-step chemical process. A key intermediate in this synthesis is dihydroartemisinic acid.[1][2][3][9]

Overall Chemical Conversion Pathway

G This compound This compound Dihydroartemisinic_Acid Dihydroartemisinic Acid This compound->Dihydroartemisinic_Acid Three-step chemical synthesis (Hydroboration & Oxidation) Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photooxidation G This compound This compound (1) Alcohol Alcohol Intermediate (2) This compound->Alcohol Hydroboration (9-BBN) Yield: 79.3% Aldehyde Aldehyde Intermediate (3) Alcohol->Aldehyde Oxidation (SO3-pyridine) Yield: 76.4% DHAA Dihydroartemisinic Acid (4) Aldehyde->DHAA Oxidation (NaOCl2) Yield: 79.9% G FPP Farnesyl Diphosphate (FPP) This compound This compound FPP->this compound ADS Artemisinic_Alcohol Artemisinic Alcohol This compound->Artemisinic_Alcohol CYP71AV1/CPR Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde ADH1 Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid ALDH1

References

Use of Amorphadiene in synthetic biology and metabolic engineering studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amorphadiene in synthetic biology and metabolic engineering, with a focus on its production as a precursor to the antimalarial drug artemisinin. Detailed protocols for the production and quantification of this compound in various microbial hosts are provided to facilitate research and development in this field.

Introduction to this compound

Amorpha-4,11-diene is a sesquiterpene and a key precursor in the biosynthesis of artemisinin, a potent antimalarial drug.[1][2] The low yield of artemisinin from its natural source, the plant Artemisia annua, has driven extensive research into developing microbial fermentation processes for a stable and cost-effective supply.[1][2] Synthetic biology and metabolic engineering have enabled the heterologous production of this compound in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Bacillus subtilis.[3][4][5]

The production of this compound in these hosts relies on the expression of this compound synthase (ADS), which catalyzes the cyclization of the universal isoprenoid precursor farnesyl pyrophosphate (FPP).[1][6] Engineering efforts focus on optimizing the metabolic pathways leading to FPP and enhancing the activity and expression of ADS.

Metabolic Pathways for this compound Biosynthesis

Two primary metabolic pathways provide the precursors for FPP synthesis: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

  • Mevalonate (MVA) Pathway: This pathway, typically found in eukaryotes (like yeast) and archaea, starts from acetyl-CoA.[4] It has been successfully engineered into E. coli for high-level this compound production.[4][7]

  • Methylerythritol Phosphate (MEP) Pathway: This pathway is native to most bacteria, including E. coli and B. subtilis, and plastids of plants. It begins with pyruvate and glyceraldehyde-3-phosphate.[8][9]

Engineered MVA Pathway for this compound Production

The following diagram illustrates a commonly engineered MVA pathway in E. coli for the production of this compound.

MVA_Pathway cluster_mva Engineered Mevalonate Pathway cluster_terpene Terpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate tHMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP MVD DMAPP DMAPP IPP->DMAPP idi FPP FPP IPP->FPP ispA DMAPP->FPP This compound This compound FPP->this compound ADS MEP_Pathway cluster_mep Engineered MEP Pathway cluster_terpene Terpene Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP dxs MEP MEP DXP->MEP dxr G3P G3P G3P->DXP CDP-ME CDP-ME MEP->CDP-ME ispD CDP-MEP CDP-MEP CDP-ME->CDP-MEP ispE ME-cPP ME-cPP CDP-MEP->ME-cPP ispF HMBPP HMBPP ME-cPP->HMBPP ispG IPP + DMAPP IPP + DMAPP HMBPP->IPP + DMAPP ispH FPP FPP IPP + DMAPP->FPP ispA This compound This compound FPP->this compound ADS E_coli_Workflow A Strain Construction (E. coli DH1 + Plasmids) B Seed Culture Preparation (M9 Medium) A->B C Fed-Batch Fermentation (Glucose/Nitrogen Restriction) B->C D Induction with IPTG C->D E This compound Production (Dodecane Overlay) D->E F Sample Collection & Analysis E->F Yeast_Signaling Galactose Galactose GAL Promoters GAL Promoters Galactose->GAL Promoters Induces MVA Pathway Genes MVA Pathway Genes GAL Promoters->MVA Pathway Genes Drives Expression FPP FPP MVA Pathway Genes->FPP Upregulates Synthesis This compound This compound FPP->this compound ADS GCMS_Workflow A Collect Sample (Organic Overlay) B Add Internal Standard A->B C Inject into GC-MS B->C D Separation by GC C->D E Detection by MS D->E F Data Analysis & Quantification E->F

References

Application Notes and Protocols for the Analytical Characterization of Amorphadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of amorphadiene, a key sesquiterpene precursor in the biosynthesis of the antimalarial drug artemisinin. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are intended to ensure accurate and reproducible characterization of this compound from various sources, including microbial fermentation broths and plant extracts.

Analytical Standards

For accurate quantification and identification, it is essential to use a certified reference material. This compound analytical standards can be sourced from various chemical suppliers. It is recommended to obtain a standard with a certificate of analysis detailing its purity and characterization data.[1]

Storage and Handling: this compound standards should be stored in a cool, dry place, protected from light to prevent degradation.[1] Follow the supplier's recommendations for long-term storage, which may include storage at -20°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and specificity make it the preferred method for analyzing this compound in complex matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of sesquiterpenes, including this compound, by GC-MS. These values are based on established methods for similar analytes and should be validated for specific laboratory conditions.[2][3][4]

ParameterTypical Value/RangeDescription
**Linearity (R²) **> 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 90% - 110%The percentage of the true amount of analyte that is detected by the method.
Precision (RSD) < 15%The relative standard deviation, indicating the degree of scatter in a series of measurements.
Retention Time (RT) VariableDependent on the column and temperature program. A typical RT is around 11.9 minutes on an HP-5MS column.
Mass-to-Charge Ratios (m/z) for SIM 204 (M+), 189, 161, 105, 93Key ions for selective ion monitoring (SIM) to enhance sensitivity and specificity.
Experimental Protocol: GC-MS Quantification of this compound from Fermentation Broth

This protocol details the steps for extracting and quantifying this compound from a microbial fermentation broth.

1. Sample Preparation: a. Collect 1 mL of the fermentation broth. b. If the this compound is intracellular, cell lysis may be required. This can be achieved by methods such as sonication or enzymatic digestion. c. For extracellular this compound, proceed directly to solvent extraction. d. Add 1 mL of a suitable organic solvent, such as n-hexane or ethyl acetate, to the broth.[5] e. For quantitative analysis, add an internal standard (e.g., trans-caryophyllene) to the extraction solvent at a known concentration (e.g., 10 µg/mL).[6] f. Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction. g. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous phases. h. Carefully transfer the upper organic layer to a clean vial for GC-MS analysis. If necessary, pass the organic extract through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5975 MS or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 20:1 split ratio)[6]
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full Scan (m/z 40-400) for qualitative analysis and Selective Ion Monitoring (SIM) for quantitative analysis.
SIM Ions Monitor m/z 204, 189, 161, 105, and 93 for this compound.

3. Data Analysis: a. Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the characteristic molecular ion at m/z 204 and key fragment ions. b. Quantitative Analysis: Construct a calibration curve using the this compound reference standard at a minimum of five different concentrations. Plot the ratio of the this compound peak area to the internal standard peak area against the concentration. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed for a comprehensive characterization.

Experimental Protocol: ¹H and ¹³C NMR of this compound

This protocol outlines the steps for preparing and analyzing a purified sample of this compound by NMR.

1. Sample Preparation: a. Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or preparative GC. b. Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] CDCl₃ is a common choice as it is a good solvent for sesquiterpenes and its residual proton signal does not typically interfere with the analyte signals. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). d. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9] e. Cap the NMR tube securely.

2. NMR Data Acquisition:

ParameterRecommended Setting for ¹H NMRRecommended Setting for ¹³C NMR
Spectrometer 400 MHz or higher field strength100 MHz or corresponding frequency
Pulse Program Standard single pulse (zg)Proton-decoupled single pulse (zgpg)
Number of Scans 16-641024-4096 (or more for dilute samples)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-5 seconds
Spectral Width ~12 ppm (centered around 5-6 ppm)~220 ppm (centered around 100-110 ppm)
Temperature 298 K298 K

3. 2D NMR Experiments (for complete structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H spectrum and the chemical shifts in the ¹³C spectrum. f. Use the 2D NMR data to confirm the assignments and elucidate the complete structure of this compound.

Visualizations

Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and the general experimental workflow for its characterization.

amorphadiene_biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_downstream Sesquiterpene Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP_ME MEP->CDP_ME IspD CDP_MEP CDP_MEP CDP_ME->CDP_MEP IspE ME_cPP ME_cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP IspA (FPPS) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate_P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate_PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD IPP_DMAPP_MVA IPP / DMAPP IPP->IPP_DMAPP_MVA IDI IPP_DMAPP_MVA->FPP This compound This compound FPP->this compound This compound Synthase (ADS)

Figure 1. Biosynthesis of this compound via MEP and MVA pathways.

amorphadiene_workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation fermentation_broth Fermentation Broth extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) fermentation_broth->extraction plant_extract Plant Extract plant_extract->extraction filtration Filtration / Centrifugation extraction->filtration gcms GC-MS Analysis (Qualitative & Quantitative) filtration->gcms nmr NMR Spectroscopy (Structural Elucidation) filtration->nmr Requires pure sample quantification Quantification (Calibration Curve) gcms->quantification identification Structural Identification (Spectral Libraries, 2D NMR) gcms->identification nmr->identification purity Purity Assessment quantification->purity identification->purity

Figure 2. Experimental workflow for this compound characterization.

References

Troubleshooting & Optimization

Strategies to reduce byproduct formation in Amorphadiene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during amorphadiene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield and a high diversity of byproducts. What are the most common byproducts and what are the initial steps to address this?

A1: Common byproducts in microbial this compound synthesis often arise from the promiscuity of the this compound synthase (ADS) enzyme and the diversion of the precursor, farnesyl pyrophosphate (FPP), into competing metabolic pathways.

Common Byproducts:

  • Isomers of this compound: Such as amorpha-4,7(11)-diene.

  • Other Sesquiterpenes: Recombinant ADS expressed in E. coli can produce byproducts like β-sesquiphellandrene, α-bisabolol, zingiberene, and zingibernol.[1][2]

  • Farnesene: This is a common byproduct due to the similar chemical nature of the precursor.[3]

  • Sterol Precursors: In yeast, FPP can be diverted to the sterol biosynthesis pathway, with the first committed step being the conversion to squalene by squalene synthase (ERG9).[4]

Initial Troubleshooting Steps:

  • Confirm Product Identity: Use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its byproducts.[5][6]

  • Optimize Fermentation Conditions: Small changes in pH, temperature, and media composition can significantly impact enzyme activity and metabolic flux.[7][8]

  • Review Precursor Pathway: Ensure the upstream pathway (MVA or MEP) is robust and providing a sufficient, balanced supply of FPP.

Q2: How can I reduce the formation of other sesquiterpenes by this compound synthase (ADS)?

A2: The formation of multiple sesquiterpenes is often due to the inherent catalytic promiscuity of ADS.

Strategies:

  • Enzyme Engineering: Site-directed mutagenesis of the ADS active site can improve its specificity for this compound production.

  • Host Selection: Different expression hosts can influence protein folding and post-translational modifications, potentially affecting enzyme specificity. For instance, recombinant ADS expressed in Nicotiana benthamiana showed higher fidelity (97% this compound) compared to E. coli expression.[9]

  • Lower Fermentation Temperature: Reducing the temperature can sometimes decrease enzyme promiscuity, though this may also lower the overall reaction rate.

Q3: I am observing a significant amount of squalene in my yeast-based synthesis. How can I redirect FPP flux towards this compound?

A3: Squalene formation is a major competing pathway in Saccharomyces cerevisiae.

Metabolic Engineering Strategies:

  • Downregulate ERG9: The ERG9 gene encodes squalene synthase, the enzyme that converts FPP to squalene. Downregulating its expression using promoter engineering (e.g., replacing the native promoter with a weaker one) or gene silencing (e.g., RNAi) can significantly increase FPP availability for this compound synthesis.[1][4]

  • Methionine-Repressible Promoter: In engineered yeast strains, the ERG9 promoter can be replaced with a methionine-repressible promoter (PMET3). Adding methionine to the culture medium then suppresses ERG9 expression, redirecting FPP to this compound.[7]

Q4: My E. coli strain is producing this compound, but the titer is low and I suspect precursor limitation. How can I increase the FPP supply?

A4: Insufficient FPP is a common bottleneck.

Strategies to Boost FPP Supply:

  • Overexpress the Mevalonate (MVA) Pathway: Heterologous expression of the MVA pathway in E. coli is a well-established strategy to increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of FPP.[10][11]

  • Overexpress Farnesyl Pyrophosphate Synthase (FPPS): Increasing the expression of FPPS (encoded by the ispA gene in E. coli) can enhance the condensation of IPP and DMAPP to form FPP.[9]

  • Balance Pathway Gene Expression: It is crucial to balance the expression of all genes in the MVA pathway to avoid the accumulation of toxic intermediates like HMG-CoA.[11] This can be achieved by optimizing promoter strengths and plasmid copy numbers.[11]

Q5: Can fermentation conditions be optimized to reduce byproduct formation?

A5: Yes, fermentation parameters have a significant impact on metabolic fluxes.

Optimization Strategies:

  • Nitrogen Limitation: In E. coli, optimizing nitrogen delivery and implementing nitrogen-restricted fed-batch fermentation has been shown to significantly increase this compound titers, likely by directing carbon flux away from biomass and towards product synthesis.[10]

  • pH and Temperature Optimization: A study using response surface methodology in yeast identified optimal conditions of pH 5.4 and 33°C for enhanced this compound production.[7][8]

  • Two-Phase Partitioning Bioreactor: Using an organic solvent overlay (e.g., dodecane) in the bioreactor can capture the volatile this compound as it is produced.[12] This in-situ product removal can reduce potential feedback inhibition and product degradation, which may indirectly influence byproduct formation.[12]

Quantitative Data Summary

The following tables summarize the impact of various strategies on this compound production.

Table 1: Effect of Metabolic Engineering Strategies on this compound Production

Host OrganismEngineering StrategyThis compound TiterFold ImprovementReference
E. coliMVA pathway optimization (promoter & copy number)>25 g/L~7-fold[10][11]
S. cerevisiaeOverexpression of entire MVA pathway>40 g/L>10-fold[1][13]
B. subtilisSystematic engineering of multiple modules (MEP, synthase, central metabolism)116 mg/L1.4-fold[14]
B. subtilisMedium optimization and pathway engineering416 mg/L20-fold[15]

Table 2: Impact of Fermentation Process Optimization

Host OrganismOptimization StrategyThis compound TiterKey FindingReference
E. coliTwo-phase partitioning bioreactor0.5 g/LIn-situ product recovery prevents loss due to volatility[12]
E. coliCarbon and Nitrogen restriction27.4 g/LOptimized nutrient feeding enhances productivity[10]
S. cerevisiaeResponse Surface Methodology (pH, temp, media)Not specifiedIdentified optimal KH₂PO₄, methionine, pH, and temperature[7]

Experimental Protocols

Protocol 1: Downregulation of Squalene Synthase (ERG9) in S. cerevisiae

This protocol describes the replacement of the native ERG9 promoter with a methionine-repressible promoter (PMET3) to reduce squalene byproduct formation.

  • Plasmid Construction:

    • Construct a disruption cassette containing the PMET3 promoter and a selectable marker (e.g., URA3), flanked by homologous regions upstream and downstream of the native ERG9 promoter.

  • Yeast Transformation:

    • Transform the engineered S. cerevisiae strain (already containing the this compound synthesis pathway) with the linearized disruption cassette using the lithium acetate/single-stranded carrier DNA/PEG method.

  • Selection of Transformants:

    • Plate the transformed cells on synthetic complete medium lacking the appropriate nutrient (e.g., uracil for the URA3 marker) to select for successful integrants.

  • Verification of Integration:

    • Confirm the correct integration of the PMET3 promoter at the ERG9 locus using colony PCR with primers flanking the integration site.

  • Cultivation for this compound Production:

    • Inoculate a pre-culture of the verified strain in appropriate minimal medium.

    • Use the pre-culture to inoculate the main production culture.

    • To suppress ERG9 expression and redirect FPP to this compound, supplement the fermentation medium with methionine (e.g., up to 1.5 mM).[7]

    • Incubate under optimized conditions (e.g., 33°C, pH 5.4).[7][8]

  • Analysis:

    • Extract sesquiterpenes from the culture using an organic solvent (e.g., dodecane overlay or post-fermentation extraction with ethyl acetate).

    • Analyze the extracts by GC-MS to quantify this compound and squalene levels.

Visualizations

Byproduct_Formation_Troubleshooting Start High Byproduct Formation Low this compound Titer Identify Identify Byproducts (GC-MS) Start->Identify Squalene Major Byproduct: Squalene (Yeast) Identify->Squalene Yeast Host OtherTerpenes Major Byproducts: Other Sesquiterpenes Identify->OtherTerpenes Broad Specificity LowTiter General Low Titer (Precursor Limitation) Identify->LowTiter Low Conversion Sol_Squalene Downregulate ERG9 (e.g., Pmet3 promoter) Squalene->Sol_Squalene Sol_Terpenes Engineer ADS for Specificity Optimize Fermentation Temp. OtherTerpenes->Sol_Terpenes Sol_LowTiter Overexpress MVA/MEP Pathway Balance Gene Expression Optimize Fermentation LowTiter->Sol_LowTiter Metabolic_Pathway_Engineering cluster_upstream Upstream Pathway (MVA) cluster_downstream FPP Node & Competing Pathways AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Boost Strategy: Overexpress MVA Genes Balance Expression This compound This compound FPP->this compound ADS Squalene Squalene -> Sterols FPP->Squalene ERG9 (Yeast) OtherSesquiterpenes Other Sesquiterpenes FPP->OtherSesquiterpenes ADS (promiscuity) Block Strategy: Downregulate ERG9 Improve Strategy: Engineer ADS

References

Technical Support Center: Overcoming Low Yield of Amorphadiene in Microbial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of amorphadiene, a key precursor to the antimalarial drug artemisinin, in microbial hosts.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing this compound precursors in microbes?

A1: The precursor for this compound is farnesyl pyrophosphate (FPP), which is synthesized through two main native pathways in microbes: the mevalonate (MVA) pathway, typically found in eukaryotes like Saccharomyces cerevisiae, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, found in most bacteria, including Escherichia coli and Bacillus subtilis.[1][2] Engineered hosts often utilize a heterologous MVA pathway in bacteria for high-level production.[3][4]

Amorphadiene_Biosynthesis_Pathways cluster_MVA Mevalonate (MVA) Pathway (e.g., S. cerevisiae) cluster_MEP MEP Pathway (e.g., E. coli, B. subtilis) cluster_common Common Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MevP Mev-P Mevalonate->MevP MevPP Mev-PP MevP->MevPP IPP_MVA IPP MevPP->IPP_MVA IPP_DMAPP_Common IPP + DMAPP IPP_MVA->IPP_DMAPP_Common Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME MEC MEC CDP_ME->MEC HMBPP HMBPP MEC->HMBPP IPP_DMAPP_MEP IPP + DMAPP HMBPP->IPP_DMAPP_MEP IPP_DMAPP_MEP->IPP_DMAPP_Common GPP GPP IPP_DMAPP_Common->GPP ADS FPP FPP GPP->FPP ADS This compound Amorpha-4,11-diene FPP->this compound ADS

Caption: Overview of MVA and MEP pathways leading to this compound.

Q2: Which microbial hosts are commonly used for this compound production?

A2: The most extensively studied hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[3][5] Bacillus subtilis is also emerging as a promising host due to its GRAS (Generally Recognized As Safe) status and native MEP pathway.[1][2] The oleaginous yeast Yarrowia lipolytica is another host being explored for its high flux towards acetyl-CoA, a key precursor for the MVA pathway.[6]

Q3: What are the primary reasons for low this compound yield?

A3: Low yields can stem from several factors:

  • Insufficient Precursor Supply: Limited availability of FPP is a common bottleneck.[6][7]

  • Low Enzyme Activity: The this compound synthase (ADS) enzyme can be inefficient or poorly expressed in a heterologous host.[8][9] Enzymes in the upstream pathway, particularly HMG-CoA reductase (HMGR), can also be rate-limiting.[4]

  • Competing Metabolic Pathways: Flux can be diverted away from FPP to other native pathways, such as sterol biosynthesis in yeast (catalyzed by squalene synthase, ERG9).[10]

  • Product Volatility and Toxicity: this compound is volatile and can be lost through evaporation during fermentation.[11] At high concentrations, it can also be toxic to the host cells.

  • Suboptimal Fermentation Conditions: Factors like pH, temperature, and nutrient availability can significantly impact both cell growth and product synthesis.[12][13]

Q4: What is this compound Synthase (ADS) and why is it important?

A4: this compound synthase (ADS) is the key enzyme that catalyzes the first committed step in the artemisinin biosynthetic pathway.[10][14] It converts the central precursor FPP into amorpha-4,11-diene.[7] The efficiency and expression level of this enzyme are critical determinants of the overall yield.[9][14]

Troubleshooting Guide

Problem Area 1: Low or No Detectable Product

Q: I've introduced the this compound synthase (ADS) gene into my host, but I'm seeing little to no product. What should I check first?

A: A lack of product despite the presence of the gene points to issues with the enzyme itself or a severe precursor deficit. Follow this workflow to diagnose the issue:

Troubleshooting_Workflow Start Start: No/Low this compound CheckExpression 1. Verify ADS Protein Expression (SDS-PAGE, Western Blot) Start->CheckExpression ExpressionResult Is ADS protein expressed? CheckExpression->ExpressionResult OptimizeCodon Optimize Codon Usage for Host & Re-transform ExpressionResult->OptimizeCodon No CheckActivity 2. Assay In Vitro ADS Activity ExpressionResult->CheckActivity Yes OptimizeCodon->CheckExpression ActivityResult Is enzyme active? CheckActivity->ActivityResult CheckCofactors Check Cofactor Availability (Mg2+, Mn2+) & pH (~6.5) ActivityResult->CheckCofactors No CheckPrecursor 3. Analyze Precursor (FPP) and Upstream Metabolites ActivityResult->CheckPrecursor Yes CheckCofactors->CheckActivity PrecursorResult Is FPP pool sufficient? CheckPrecursor->PrecursorResult EngineerPathway Engineer Upstream Pathway (See Problem Area 2) PrecursorResult->EngineerPathway No CheckVolatility 4. Check for Product Loss (Volatility/Degradation) PrecursorResult->CheckVolatility Yes End Problem Identified EngineerPathway->End CheckVolatility->End

Caption: Step-by-step workflow for diagnosing zero or low product yield.
Problem Area 2: Boosting Precursor (FPP) Supply

Q: My ADS enzyme is active, but the yield is poor. How can I increase the FPP supply?

A: This is a common challenge that requires metabolic engineering. The goal is to direct more carbon flux towards FPP and reduce its consumption by competing pathways.

Pathway_Engineering_Strategies cluster_push Push Strategy: Enhance Upstream Flux cluster_pull Pull Strategy: Enhance FPP Consumption cluster_block Block Strategy: Reduce Competing Flux Goal Goal: Increase FPP Supply OverexpressMVA Overexpress key MVA/MEP enzymes (e.g., tHMGR, Dxs) Goal->OverexpressMVA ImproveADS Improve ADS catalytic efficiency (Protein Engineering) Goal->ImproveADS DownregulateErg9 Downregulate squalene synthase (ERG9) in yeast Goal->DownregulateErg9 ReplaceEnzymes Use more active enzymes (e.g., S. aureus HMGS/HMGR in E. coli) OverexpressAll Overexpress entire pathway FPP_Node FPP Pool OverexpressAll->FPP_Node Increased Flux FuseEnzymes Fuse ADS with FPPS FuseEnzymes->FPP_Node Efficient Conversion InhibitFattyAcids Inhibit fatty acid synthesis FPP_Node->DownregulateErg9 Reduced Diversion FPP_Node->InhibitFattyAcids

Caption: Logic diagram of strategies to boost FPP precursor supply.
  • Overexpress Key Pathway Enzymes: In S. cerevisiae, overexpressing the entire MVA pathway can significantly boost production.[5][15] A critical target is a truncated, soluble version of HMG-CoA reductase (tHMGR), which avoids feedback regulation. In E. coli, replacing the yeast HMGS and tHMGR with more active versions from Staphylococcus aureus has been shown to more than double this compound production.[3][4]

  • Downregulate Competing Pathways: In yeast, a primary competitor for FPP is the ergosterol pathway, which begins with squalene synthase (ERG9). Downregulating the expression of ERG9 can redirect FPP towards this compound synthesis.[10][15]

  • Balance Carbon Flux: In oleaginous yeast like Y. lipolytica, inhibiting fatty acid synthesis or activating the fatty acid degradation pathway can redirect acetyl-CoA towards the MVA pathway, improving this compound titers.[6]

Problem Area 3: Fermentation and Culture Optimization

Q: My engineered strain produces this compound in flasks, but the titer is low and doesn't scale. How can I optimize the fermentation process?

A: Fermentation conditions are critical for achieving high titers. Key parameters to optimize include nutrient feeding, pH, temperature, and product recovery.

  • Implement Fed-Batch Strategy: A fed-batch process that restricts a key nutrient (like carbon or nitrogen) can achieve high cell densities while maintaining high productivity. In E. coli, a glucose- and ammonia-restricted fed-batch process has yielded titers greater than 25 g/L.[3][4]

  • Optimize Media Components: Statistical methods like Response Surface Methodology (RSM) can efficiently optimize media components. For S. cerevisiae, KH2PO4, methionine, pH, and temperature were identified as critical parameters, with optimal values leading to a titer of 191.5 mg/L.[12][13] In B. subtilis, adding pyruvate and K2HPO4 to the medium was found to increase production threefold.[16]

  • Control pH and Temperature: The optimal pH for ADS activity is around 6.5.[7] Fermentation temperature also needs to be optimized; for one engineered yeast strain, 33°C was found to be optimal.[12][13] For B. subtilis, fermentation at 20°C yielded the highest titers in flask studies.[1]

  • Use a Two-Phase Bioreactor: this compound is volatile, with a reported evaporation half-life of about 50 minutes from a fermentor.[11] To prevent this loss, an in situ product recovery method using a two-phase partitioning bioreactor is highly effective. An organic overlay, such as dodecane, captures the this compound as it is produced, preventing evaporation and reducing cellular toxicity.[3][11]

Key Experimental Protocols

1. Plasmid Construction for Expression in S. cerevisiae

  • Objective: To construct a plasmid for overexpressing this compound synthase (ADS) and upstream MVA pathway genes in yeast.

  • Methodology:

    • The coding sequence for this compound synthase from Artemisia annua is codon-optimized for S. cerevisiae.

    • The synthesized ADS gene is cloned into a high-copy yeast expression vector, such as pESC-URA, under the control of a strong, inducible promoter like GAL1.

    • Genes for the MVA pathway (e.g., tHMGR, ERG20, IDI, etc.) are similarly cloned into the same or different compatible plasmids, often under the control of other galactose-inducible promoters (GAL10, GAL7).

    • Plasmids are transformed into the desired S. cerevisiae strain (e.g., CEN.PK2) using the lithium acetate/single-stranded carrier DNA/PEG method.

    • Transformants are selected on appropriate synthetic complete dropout medium (e.g., SC-Ura).

2. Fed-Batch Fermentation of Engineered E. coli

  • Objective: To achieve high-titer this compound production using a controlled fed-batch process.

  • Methodology:

    • Inoculum: A seed culture of the engineered E. coli strain is grown overnight in a defined medium.

    • Bioreactor Setup: A bioreactor containing a defined fermentation medium with an initial glucose concentration is inoculated. The pH is controlled at a setpoint (e.g., 6.8) with ammonium hydroxide, which also serves as the nitrogen source. Dissolved oxygen is maintained above 20% by controlling agitation and airflow.

    • Batch Phase: The culture grows until the initial glucose is depleted, indicated by a sharp increase in dissolved oxygen.

    • Fed-Batch Phase: A concentrated glucose feed is initiated to maintain a glucose-restricted state. The feed rate is adjusted to control the growth rate.

    • Nitrogen Restriction: The ammonium hydroxide used for pH control is managed to maintain a near-zero ammonia concentration in the medium, which has been shown to improve titers.[3][4]

    • Product Recovery: A dodecane overlay (e.g., 10% v/v) is added to the bioreactor before induction to capture the this compound produced.

    • Induction: Gene expression is induced at an appropriate cell density (e.g., OD600 of ~50) by adding an inducer like IPTG.

    • Sampling and Analysis: Samples of the dodecane phase are taken periodically and analyzed by GC-MS to quantify this compound concentration.

3. This compound Quantification by GC-MS

  • Objective: To accurately measure the concentration of this compound produced.

  • Methodology:

    • Sample Preparation: A known volume of the dodecane overlay from the fermentor is collected. If no overlay is used, the culture broth is extracted with an equal volume of a solvent like ethyl acetate. An internal standard (e.g., caryophyllene) is added to the sample.

    • GC-MS Instrument: A gas chromatograph coupled with a mass spectrometer is used.

    • GC Conditions:

      • Column: A non-polar column like DB-5 or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 40-300.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard against a previously generated calibration curve. The identity of the this compound peak is confirmed by its retention time and mass spectrum.

Quantitative Data Summary

Table 1: this compound Production in Engineered Microbial Hosts
Host OrganismKey Genetic Modifications / StrategyCulture ConditionThis compound TiterReference
E. coliHeterologous MVA pathway, S. aureus HMGS & HMGRCarbon & Nitrogen restricted fed-batch27.4 g/L[3][4]
S. cerevisiaeOverexpression of entire MVA pathway, ERG9 downregulationGlucose/Ethanol fed-batch fermentation> 40 g/L[5][15]
S. cerevisiaeOptimized media (KH2PO4, methionine, pH, temp)Shake flask191.5 mg/L[12]
B. subtilisCRISPR-Cas9 mediated pathway engineeringShake flask116 mg/L[1]
Y. lipolyticaDebottlenecked MVA pathway, push-and-pull strategyShake flask171.5 mg/L
Table 2: Effect of Pathway Engineering in E. coli
Strain ModificationKey ChangeThis compound ProductionImprovementReference
Baseline StrainYeast HMGS & tHMGRBase level-[3][4]
Improved StrainS. aureus HMGS & HMGR>2x Base level>100%[3][4]
Transporter EngineeringOverexpression of TolC + MacAB>3x Base level>200%[17]
Table 3: Effect of Gene Overexpression in S. cerevisiae (Shake Flask)
Strain GenerationKey Genetic ModificationsSpecific Production (mg/L/OD600)Reference
Gen 1.0Overexpression of ADS, tHMGR, FPPS; ERG9 downregulation~4[15]
Gen 2.0Overexpression of all MVA pathway enzymes to ERG20~10[15]

References

Technical Support Center: Optimization of Fermentation Conditions for Amorphadiene Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for amorphadiene production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound fermentation experiments.

IssuePossible CausesSuggested Solutions
Low or No this compound Titer Metabolic Pathway Imbalance: Bottlenecks in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.- Overexpress rate-limiting enzymes such as HMG-CoA reductase (HMGR) and this compound synthase (ADS).[1][2][3] - Replace native enzymes with more active orthologs, for example, using Staphylococcus aureus HMGS and HMGR in E. coli.[3][4][5] - Ensure balanced expression of pathway genes by optimizing promoter strength and plasmid copy number.[2]
Precursor (FPP) Limitation: Insufficient supply of farnesyl pyrophosphate (FPP).- Overexpress farnesyl pyrophosphate synthase (FPPS/ispA).[6][7] - Attenuate competing pathways that drain the FPP pool.[6]
Suboptimal Fermentation Conditions: Incorrect temperature, pH, or medium composition.- Optimize temperature; for example, 20°C has been shown to be effective for this compound production in B. subtilis.[6] - Use response surface methodology to systematically optimize parameters like KH2PO4, methionine, pH, and temperature.[8][9][10] - For S. cerevisiae, consider using ethanol as a carbon source in fed-batch fermentation, which has led to titers over 40 g/L.[11][12][13]
Plasmid Instability: Loss of expression plasmids during cultivation.- Integrate expression cassettes into the host chromosome for stable expression without antibiotic selection.[3][6][7]
Toxicity of this compound or Intermediates: Accumulation of this compound or pathway intermediates can be toxic to the host cells.- Implement a two-phase partitioning bioreactor with an organic solvent (e.g., dodecane) to extract this compound in situ.[1][3][7] - Engineer efflux transporters to facilitate the export of this compound from the cells.[1][14]
Slow or Inhibited Cell Growth Metabolic Burden: High expression of heterologous pathway genes can stress the host.- Use inducible promoters to separate the growth phase from the production phase. - Optimize inducer concentration (e.g., IPTG, galactose) to balance growth and production.[6][12]
Toxicity of Pathway Intermediates: Accumulation of intermediates like HMG-CoA can be toxic.[5]- Balance the expression of upstream and downstream enzymes to prevent the accumulation of toxic intermediates.[2]
Suboptimal Media Composition: Lack of essential nutrients or presence of inhibitory compounds.- Optimize the fermentation medium; for example, in E. coli, restricting both glucose and nitrogen has been shown to improve titers.[3][4][5]
Contamination Poor Aseptic Technique: Introduction of competing microorganisms.- Ensure all media, equipment, and reagents are properly sterilized. - Maintain a sterile environment during inoculation and sampling.
Presence of Molds or Unwanted Yeast - Skim off any surface growth.[15] - Ensure proper anaerobic conditions if required for the host organism.
Excessive Foaming High Rate of Carbon Dioxide Production: Normal byproduct of active fermentation.- Add antifoaming agents to the fermentation medium. - If foaming is excessive, it can be skimmed off.[15]
Off-Flavors or Odors Contamination or Over-fermentation: Growth of spoilage microorganisms or excessive production of byproducts.- If a foul odor is present, it may indicate contamination, and the batch should be discarded.[15][16] - An alcohol smell can be normal in the early stages but should mellow.[17]

Frequently Asked Questions (FAQs)

1. Which microbial host is best for this compound production?

Several microbial hosts have been successfully engineered for this compound production, each with its own advantages.

  • Escherichia coli : Well-characterized genetics and rapid growth. Titers of over 25 g/L have been achieved through extensive metabolic engineering and process optimization.[3][4][5]

  • Saccharomyces cerevisiae : A robust industrial fermenter. High titers of over 40 g/L have been reported, particularly with fed-batch strategies using ethanol as a carbon source.[11][12][13][18][19]

  • Bacillus subtilis : A GRAS (Generally Regarded As Safe) organism with good protein secretion capabilities. Yields of 416 ± 15 mg/L have been reported in shake flasks after medium optimization.[7]

2. What are the key metabolic pathways involved in this compound synthesis?

This compound is synthesized from the precursor farnesyl pyrophosphate (FPP). FPP is produced through two primary isoprenoid biosynthesis pathways:

  • The Mevalonate (MVA) pathway , which is native to eukaryotes like Saccharomyces cerevisiae.

  • The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , found in most bacteria, including E. coli and B. subtilis.

Both pathways can be engineered to enhance the supply of FPP for this compound production.

3. How can I improve the expression and activity of this compound synthase (ADS)?

Improving the function of this compound synthase, a key enzyme, is crucial for high yields.

  • Codon Optimization: Optimize the ADS gene sequence for the specific expression host.

  • Fusion Proteins: Fusing ADS with a highly expressed partner protein, such as Green Fluorescent Protein (GFP), can improve its expression and solubility.[6][7]

  • N-terminal Modification: Modifying the N-terminus of the protein can enhance translation and expression.[20]

  • Protein Engineering: While not extensively reported for ADS, protein engineering could be employed to improve its catalytic efficiency.[1]

4. What are some common media optimization strategies?

Media composition significantly impacts cell growth and product formation.

  • Carbon Source: While glucose is a common carbon source, using ethanol in fed-batch fermentation of S. cerevisiae has led to very high this compound titers.[11][12][13]

  • Nitrogen Limitation: In E. coli, restricting the nitrogen source while maintaining a controlled glucose feed has been shown to enhance production.[3][4][5]

  • Phosphate and other Nutrients: Optimization of phosphate, methionine, and other media components using statistical methods like response surface methodology can significantly improve yields.[8][9][10] For instance, adding pyruvate and K2HPO4 can drive the MEP pathway towards terpenoid synthesis in B. subtilis.[21]

5. How is this compound typically quantified?

This compound is a volatile compound, which requires specific methods for quantification.

  • In situ Extraction: During fermentation, a layer of an organic solvent, such as dodecane, is often added to the culture to capture the this compound as it is produced.

  • Gas Chromatography (GC): The organic solvent layer is then analyzed by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), to separate and quantify the this compound. A standard, such as trans-caryophyllene, may be used for calibration.[9]

Experimental Protocols

General Fed-Batch Fermentation Protocol for E. coli

This is a generalized protocol based on common practices for high-density fermentation of engineered E. coli for this compound production.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (250 rpm).

    • Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of defined fermentation medium in a shake flask.

    • Grow to an OD600 of 4-6.

  • Bioreactor Setup:

    • Prepare a bioreactor (e.g., 2 L) with a defined fermentation medium containing a limiting amount of glucose.

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile solutions of trace metals, vitamins, and antibiotics.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 37°C for the initial growth phase and then reduce to a lower temperature (e.g., 30°C) for the production phase.

    • Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., ammonium hydroxide, which can also serve as a nitrogen source).

    • Maintain dissolved oxygen (DO) above a certain level (e.g., 20%) by controlling agitation and aeration.

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution.

    • For nitrogen-restricted processes, the ammonia concentration in the medium is kept at undetectable levels for most of the production phase.[3][4][5]

  • Induction and Production:

    • When the culture reaches a desired cell density (e.g., OD600 of 50-100), induce the expression of the this compound pathway genes with an appropriate inducer (e.g., IPTG).

    • Add a layer of an organic solvent (e.g., 10% v/v dodecane) to the bioreactor to capture the this compound.

    • Continue the fermentation for 48-120 hours, taking samples periodically to measure cell density and this compound concentration.

  • Sampling and Analysis:

    • Take samples from the organic layer for GC analysis to quantify this compound.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

Visualizations

Amorphadiene_Production_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_downstream Downstream Process Host Microbial Host (E. coli, S. cerevisiae) Engineered_Host Engineered Host Host->Engineered_Host Introduce MVA/MEP pathway genes & ADS Inoculum Inoculum Preparation Engineered_Host->Inoculum Bioreactor Fed-Batch Bioreactor Inoculum->Bioreactor Production Induction & Production Bioreactor->Production Inducer (e.g., IPTG) Extraction In situ Extraction (Organic Overlay) Production->Extraction Analysis Quantification (GC-MS) Extraction->Analysis Final_Product Final_Product Analysis->Final_Product This compound

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is cell growth normal? Start->Check_Growth Check_Pathway Optimize Metabolic Pathway - Overexpress key enzymes - Balance gene expression Check_Growth->Check_Pathway Yes Troubleshoot_Growth Troubleshoot Growth - Reduce metabolic burden - Optimize media Check_Growth->Troubleshoot_Growth No Check_Conditions Optimize Fermentation Conditions - Temperature, pH, Media - Carbon/Nitrogen source Check_Pathway->Check_Conditions Check_Toxicity Address Toxicity - In situ extraction - Engineer efflux pumps Check_Conditions->Check_Toxicity

Caption: Troubleshooting logic for low this compound yield.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting) MevalonateP Mevalonate-P Mevalonate->MevalonateP MevalonatePP Mevalonate-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP FPPS This compound This compound FPP->this compound ADS

Caption: Simplified Mevalonate (MVA) pathway for this compound synthesis.

References

Identifying and mitigating inhibitors of Amorphadiene synthase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amorphadiene Synthase (ADS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of ADS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound Synthase activity?

A1: this compound Synthase generally exhibits a broad pH optimum, with substantial activity observed between pH 6.5 and 7.5. Some studies indicate an optimum at pH 6.5, while others report a range of 7.5 to 9.0.[1][2][3] It is recommended to perform a pH optimization experiment for your specific reaction conditions.

Q2: Which cofactors are required for this compound Synthase activity?

A2: this compound Synthase is a divalent cation-dependent enzyme. High enzymatic activity is observed in the presence of Magnesium (Mg²⁺), Manganese (Mn²⁺), or Cobalt (Co²⁺).[1][3] Nickel (Ni²⁺) results in low activity, while Copper (Cu²⁺) and Zinc (Zn²⁺) are inhibitory.[1][3][4]

Q3: What is the primary substrate for this compound Synthase?

A3: The primary substrate for this compound Synthase is (2E,6E)-farnesyl diphosphate (FPP).[3][5]

Q4: Can this compound Synthase utilize other substrates?

A4: While FPP is the primary substrate, ADS has been tested with geranyl diphosphate (GPP). However, it does not produce any monoterpenes from GPP.[6]

Q5: What are the known inhibitors of this compound Synthase?

A5: Known inhibitors of this compound Synthase include ATP and pyrophosphate, which can be relevant in in vitro metabolic engineering setups.[4] Additionally, certain divalent cations such as Ni²⁺, Cu²⁺, and Zn²⁺ can inhibit enzyme activity.[1][3][4] In a cellular context, the most significant inhibition is often the competition for the FPP substrate from other enzymes.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions - Verify the pH of your reaction buffer is within the optimal range (6.5-7.5). - Ensure the presence of an appropriate divalent cation cofactor (Mg²⁺, Mn²⁺, or Co²⁺) at a sufficient concentration. - Confirm the reaction temperature is optimal (typically around 30°C).
Enzyme Inactivity - If using a purified enzyme, verify its integrity via SDS-PAGE. - Perform a new protein purification if degradation is suspected. - Ensure proper protein folding by expressing at lower temperatures (e.g., 16-20°C) if using a recombinant system.
Insufficient Substrate (FPP) - In in vivo systems, consider engineering the host (e.g., E. coli, yeast) to overproduce FPP by upregulating the mevalonate (MVA) pathway.[3] - For in vitro assays, ensure the FPP concentration is not limiting and is at or above the Km value.
Competition for FPP - In cellular systems, other enzymes like squalene synthase (involved in sterol biosynthesis) or other sesquiterpene synthases compete for the FPP pool.[7] - Consider downregulating or knocking out competing pathways to increase the flux towards this compound production.
Presence of Inhibitors - Ensure your reaction buffer is free from contaminating metal ions like Cu²⁺ or Zn²⁺. - If using cell lysates, be aware of potential inhibition by endogenous molecules like ATP or pyrophosphate.[4]
Issue 2: Presence of Significant Side Products
Possible Cause Explanation & Mitigation
Inherent Enzyme Promiscuity This compound Synthase is known to produce a range of side products, including (E)-β-farnesene, amorpha-4,7(11)-diene, γ-humulene, β-sesquiphellandrene, amorpha-4-en-11-ol, amorpha-4-en-7-ol, and α-bisabolol.[3][6] The product profile can be influenced by the reaction conditions and the expression host.
Suboptimal Cofactor The choice of divalent cation cofactor can influence product selectivity. Mn²⁺ and Co²⁺ have been shown to increase product selectivity compared to Mg²⁺.[1][8]
Protein Engineering For applications requiring high purity of amorpha-4,11-diene, consider protein engineering of the active site to improve product specificity.

Data Presentation

Table 1: Kinetic Parameters of this compound Synthase with Different Cofactors

CofactorSubstrateKm (µM)kcat (x 10⁻³ s⁻¹)Reference
Mg²⁺Farnesyl Diphosphate3.36.8[1][8]
Mn²⁺Farnesyl Diphosphate8.015.0[1][8]
Co²⁺Farnesyl Diphosphate0.71.3[1][8]
Mn²⁺Geranyl Diphosphate16.90.7[1][8]

Table 2: Product Profile of Recombinant this compound Synthase

ProductRelative Abundance (%)Reference
Amorpha-4,11-diene~91.2[6]
Amorpha-4,7(11)-diene~3.7[6]
(E)-β-farnesene~0.8[6]
γ-humulene~1.0[6]
β-sesquiphellandrene~0.5[6]
Amorpha-4-en-7-ol~2.1[6]
α-bisabolol~0.3[6]
Amorpha-4-en-11-ol~0.2[6]

Table 3: Engineered this compound Synthase Variants with Improved Catalytic Efficiency

MutantImprovementReference
H448A~4-fold increase in catalytic efficiency[9]
T399S/H448A~5-fold increase in kcat[10]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged this compound Synthase
  • Gene Subcloning: Subclone the this compound Synthase cDNA into a bacterial expression vector (e.g., pET series) with an N-terminal or C-terminal His₆-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved protein folding, reduce the temperature to 16-20°C and continue to shake for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged ADS with an elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Check: Analyze the purity of the enzyme by SDS-PAGE.

Protocol 2: this compound Synthase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES, pH 7.0), 10 mM MgCl₂, and 10 µM FPP.

  • Enzyme Addition: Add a known amount of purified this compound Synthase to initiate the reaction. The final reaction volume can be 500 µL.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

Protocol 3: GC-MS Analysis of this compound
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). An example of a suitable column is a non-polar column like HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Injection: Inject 1 µL of the organic extract into the GC inlet.

  • GC Conditions: Use helium as the carrier gas. A typical temperature program could be: initial temperature of 50°C for 1 min, then ramp to 320°C at 10°C/min, and hold for 2 min.[11]

  • MS Conditions: The mass spectrometer can be operated in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Identification: Identify this compound by its retention time and comparison of its mass spectrum with a known standard or a reference library.

Visualizations

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis cloning Subclone ADS gene into expression vector transformation Transform E. coli cloning->transformation expression Induce protein expression transformation->expression lysis Cell Lysis expression->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity buffer_exchange Buffer Exchange affinity->buffer_exchange assay Perform Enzyme Assay with FPP buffer_exchange->assay extraction Hexane Extraction assay->extraction gcms GC-MS Analysis extraction->gcms troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Low/No this compound Production start->issue_node check_enzyme Is the enzyme active and pure? issue_node->check_enzyme check_conditions Are reaction conditions (pH, cofactors) optimal? check_enzyme->check_conditions Yes solution_enzyme Repurify enzyme or re-express check_enzyme->solution_enzyme No check_fpp Is FPP concentration sufficient? check_conditions->check_fpp Yes solution_conditions Optimize pH and cofactor concentrations check_conditions->solution_conditions No check_competition Is there competition for FPP? (in vivo) check_fpp->check_competition Yes solution_fpp Increase FPP supply (e.g., MVA pathway engineering) check_fpp->solution_fpp No solution_competition Downregulate competing pathways (e.g., squalene synthase) check_competition->solution_competition Yes metabolic_pathway cluster_products Metabolic Fates of FPP MVA Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) MVA->FPP ADS This compound Synthase (ADS) FPP->ADS SQS Squalene Synthase FPP->SQS Competing Pathway Other Other Sesquiterpene Synthases FPP->Other Competing Pathway This compound Amorpha-4,11-diene ADS->this compound Sterols Sterols SQS->Sterols Other_Sesquiterpenes Other Sesquiterpenes Other->Other_Sesquiterpenes

References

Amorphadiene Synthase Expression Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amorphadiene Synthase (ADS) expression. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the heterologous expression of this compound Synthase, a key enzyme in the artemisinin biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common host organisms used for this compound Synthase expression?

A1: The most common host organisms for expressing this compound Synthase are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1][2][3][4] Both systems have been successfully used to produce this compound, the precursor to artemisinin. Yeast is often considered a more reliable host for expressing plant-derived enzymes like ADS and subsequent pathway enzymes, such as cytochrome P450s, due to its eukaryotic nature and presence of intracellular membrane structures.[1]

Q2: My this compound Synthase expression is very low. What are the potential causes?

A2: Low expression of this compound Synthase can be attributed to several factors:

  • Codon Usage: The codon usage of the Artemisia annua ADS gene may not be optimal for your expression host (E. coli or yeast).

  • Metabolic Burden: High-level expression of a foreign protein can impose a significant metabolic burden on the host cells, leading to reduced growth and protein production.[2][3]

  • Sub-optimal Culture Conditions: Factors such as temperature, pH, induction parameters, and media composition can greatly influence protein expression.

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss during cell division.

  • Toxicity of this compound: The product, this compound, can be toxic to host cells, inhibiting growth and consequently, enzyme production.[1]

Q3: How can I optimize the codon usage of the this compound Synthase gene for my expression host?

A3: Codon optimization involves synthesizing a new version of the ADS gene with codons that are preferentially used by your host organism. This can significantly improve translational efficiency. Several studies have demonstrated that using a codon-optimized ADS gene leads to higher this compound yields.[1][2][5] Services for gene synthesis with codon optimization are commercially available.

Q4: What are the optimal pH and cofactor requirements for this compound Synthase activity?

A4: this compound Synthase exhibits optimal activity at a pH of 6.5. The enzyme requires a divalent metal ion as a cofactor, with Mg2+ being the most effective. Mn2+ and Co2+ can also support activity, but to a lesser extent. Ni2+, Cu2+, and Zn2+ are inhibitory.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor this compound Synthase expression.

Problem: Low or No this compound Production

Possible Cause 1: Inefficient Gene Expression

  • Solution 1.1: Codon Optimization. Synthesize a version of the ADS gene that is codon-optimized for your expression host (E. coli or S. cerevisiae). Strains transformed with a yeast-optimized ADS allele showed higher this compound production.[5]

  • Solution 1.2: Promoter and Vector Selection. Use a strong, inducible promoter appropriate for your host. For high-copy expression in yeast, a high-copy plasmid system can be employed.[1] In E. coli, promoters like the lacUV5 promoter have been used successfully.[2][3]

  • Solution 1.3: Increase Gene Copy Number. Increasing the number of ADS gene copies, for example by using multi-copy plasmids, has been shown to improve this compound yield in yeast.[7]

Possible Cause 2: Metabolic Bottlenecks

  • Solution 2.1: Precursor Supply Enhancement. The availability of the substrate, farnesyl diphosphate (FPP), is often a limiting factor. Overexpressing key enzymes in the upstream mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway can increase the FPP pool.[1][2][3][6] In yeast, overexpression of a truncated HMG-CoA reductase (tHMGR) and farnesyl diphosphate synthase (FPPS) has proven effective.[1]

  • Solution 2.2: Downregulation of Competing Pathways. FPP is a precursor for other metabolites, such as sterols. Downregulating competing pathways, for instance by reducing the expression of squalene synthase (ERG9 in yeast), can redirect metabolic flux towards this compound synthesis.[1][8]

Possible Cause 3: Sub-optimal Fermentation Conditions

  • Solution 3.1: Optimization of Culture Media. Media components, including carbon and nitrogen sources, can significantly impact yield. Statistical media optimization has been shown to improve this compound production.[1]

  • Solution 3.2: Controlled Feeding Strategies. In fed-batch fermentations, restricting the glucose and ammonia supply can lead to high cell densities and increased this compound titers.[2][3]

  • Solution 3.3: Two-Phase Partitioning Bioreactor. To mitigate the toxicity of this compound, a two-phase partitioning bioreactor can be used. An organic solvent overlay in the fermentation broth captures the this compound, preventing its accumulation to toxic levels in the aqueous phase.[1][3]

Possible Cause 4: Poor Enzyme Catalytic Activity

  • Solution 4.1: Protein Engineering. Site-directed mutagenesis can be employed to improve the catalytic efficiency (kcat) of ADS. For instance, the double mutant T399S/H448A has been shown to improve kcat by 5-fold.[9][10]

Quantitative Data Summary

The following tables summarize this compound production achieved through various optimization strategies in E. coli and S. cerevisiae.

Table 1: this compound Production in Engineered E. coli

Engineering StrategyHost StrainThis compound TiterReference
Expression of codon-optimized ADS and yeast mevalonate pathwayE. coli24 mg/L[1]
Enhancing production of rate-limiting enzymes (MK and ADS)E. coli300 mg/L[1]
Introducing more active HMG-CoA synthase and HMG-CoA reductaseE. coli27.4 g/L[1]
High cell density fed-batch fermentation with optimized nitrogen deliveryE. coli>25 g/L[2][3]
Expression of ADS variants with improved catalytic activity (T399S/H448A)E. coli~4-fold increase over wild-type[9][11]

Table 2: this compound Production in Engineered S. cerevisiae

Engineering StrategyHost StrainThis compound TiterReference
Plasmid-based expression of ADSS. cerevisiae0.6 mg/L[1]
Overexpression of tHMGR, FPPS, and upc2-1; downregulation of ERG9S. cerevisiae153 mg/L[1]
Increasing ADS copy numberS. cerevisiae781 mg/L[1]
Expression of codon-optimized ADSS. cerevisiae123 mg/L[1]
Overexpression of all MVA pathway enzymesS. cerevisiae41 g/L[1]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Synthase in E. coli

  • Gene and Plasmid Construction:

    • Obtain the this compound Synthase (ADS) gene, preferably codon-optimized for E. coli.

    • Clone the ADS gene into a suitable E. coli expression vector with a strong inducible promoter (e.g., pET series with a T7 promoter or a pBAD vector with an arabinose-inducible promoter).

    • Co-transform E. coli with plasmids carrying the genes for the upstream mevalonate (MVA) pathway if enhanced precursor supply is desired. For example, a two-plasmid system where one plasmid carries the upper MVA pathway genes (MevT operon) and the other carries the lower MVA pathway genes (MBIS operon) and ADS.[2]

  • Culture and Induction:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) supplemented with appropriate antibiotics at 37°C with shaking.

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter, L-arabinose for pBAD).

    • Reduce the temperature to a range of 18-30°C and continue incubation for 16-24 hours.

  • This compound Extraction and Analysis:

    • If using a two-phase system, collect the organic layer (e.g., dodecane).

    • If not, pellet the cells by centrifugation. Resuspend the pellet in a suitable solvent (e.g., hexane or ethyl acetate) and lyse the cells (e.g., by sonication).

    • Centrifuge to remove cell debris and collect the supernatant containing the extracted this compound.

    • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Visualizations

Troubleshooting_ADS_Expression Start Poor this compound Synthase Expression CheckExpression Verify Gene Expression (SDS-PAGE, Western Blot) Start->CheckExpression OptimizeCodons Codon Optimize ADS Gene CheckExpression->OptimizeCodons Low/No Protein CheckMetabolism Assess Metabolic Bottlenecks CheckExpression->CheckMetabolism Protein Expressed Success Improved this compound Production OptimizeCodons->Success BoostPrecursor Enhance FPP Supply (Overexpress MVA/MEP pathway) CheckMetabolism->BoostPrecursor Low Precursor BlockCompetition Downregulate Competing Pathways (e.g., ERG9) CheckMetabolism->BlockCompetition Precursor Diverted CheckConditions Evaluate Fermentation Conditions CheckMetabolism->CheckConditions Metabolism OK BoostPrecursor->Success BlockCompetition->Success OptimizeMedia Optimize Media Composition CheckConditions->OptimizeMedia ControlFeeding Implement Fed-Batch Strategy CheckConditions->ControlFeeding TwoPhaseSystem Use Two-Phase Bioreactor CheckConditions->TwoPhaseSystem Product Toxicity CheckEnzymeActivity Test Enzyme Catalytic Activity CheckConditions->CheckEnzymeActivity Conditions OK OptimizeMedia->Success ControlFeeding->Success TwoPhaseSystem->Success ProteinEngineering Engineer ADS for Higher Activity CheckEnzymeActivity->ProteinEngineering Low Activity CheckEnzymeActivity->Success Activity OK ProteinEngineering->Success Amorphadiene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway (Overexpression Target) AcetylCoA->MVA_pathway FPP Farnesyl Diphosphate (FPP) MVA_pathway->FPP ADS This compound Synthase (Expression Target) FPP->ADS SQS Squalene Synthase (ERG9) (Downregulation Target) FPP->SQS This compound This compound ADS->this compound Sterols Sterols / Other Terpenoids SQS->Sterols

References

Improving Amorphadiene titer by manipulating gene expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving amorphadiene titer through gene expression manipulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways involved in this compound biosynthesis?

A1: this compound is a sesquiterpene synthesized from the precursor farnesyl pyrophosphate (FPP). FPP is produced through two primary isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids.[1][2][3] The choice of pathway to engineer often depends on the host organism.

Q2: My this compound titer is low. What are the common initial steps to troubleshoot this issue?

A2: Low this compound titer is a frequent challenge. Here are some initial troubleshooting steps:

  • Verify Gene Expression: Confirm the expression of your this compound synthase (ADS) and upstream pathway genes using techniques like RT-qPCR or Western blotting.

  • Codon Optimization: Ensure that the codons of your heterologous genes are optimized for the expression host (e.g., E. coli or S. cerevisiae).[4][5]

  • Promoter Strength: Employ strong, well-characterized promoters to drive the expression of key enzymes in the pathway.

  • Precursor Supply: The availability of the precursor FPP is often a rate-limiting step. Overexpressing key enzymes in the MVA or MEP pathway can increase the FPP pool.[6][7]

Q3: Which genes in the MVA and MEP pathways are the most critical to overexpress for increased this compound production?

A3: Overexpression of certain genes has been shown to be particularly effective:

  • MEP Pathway (e.g., in E. coli):

    • dxs: 1-deoxy-D-xylulose-5-phosphate synthase.[2][8]

    • dxr: 1-deoxy-D-xylulose-5-phosphate reductoisomerase.[2][3]

    • idi: Isopentenyl diphosphate isomerase.[8]

  • MVA Pathway (e.g., in S. cerevisiae):

    • tHMGR: Truncated 3-hydroxy-3-methylglutaryl-CoA reductase.[9]

    • ERG20: Farnesyl diphosphate synthase.[10]

    • Overexpression of the entire MVA pathway can lead to significant increases in production.[10]

Q4: Can the choice of host organism significantly impact this compound titer?

A4: Yes, the choice of host is critical. Escherichia coli and Saccharomyces cerevisiae are the most commonly used hosts for this compound production.

  • E. coli has a native MEP pathway and is known for its rapid growth and well-established genetic tools.[8][11]

  • S. cerevisiae utilizes the MVA pathway and offers advantages in expressing eukaryotic proteins, such as cytochrome P450s, which may be involved in downstream modifications of this compound.[12][13][14]

Troubleshooting Guides

Issue 1: Low Farnesyl Pyrophosphate (FPP) Precursor Supply

Symptoms:

  • Low this compound titer despite high expression of this compound synthase (ADS).

  • Accumulation of upstream intermediates in the MVA or MEP pathway.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient expression of key pathway enzymes. Overexpress rate-limiting enzymes such as DXS and DXR in the MEP pathway or tHMGR in the MVA pathway.[2][3][9]
Feedback inhibition of pathway enzymes. Use feedback-resistant enzyme variants or engineer the regulatory mechanisms of the pathway.
Suboptimal fermentation conditions. Optimize media components, pH, and temperature. For instance, in yeast, phosphate and methionine levels can significantly affect the mevalonate pathway.[12][13]
Issue 2: this compound Synthase (ADS) Inactivity or Low Efficiency

Symptoms:

  • High levels of FPP detected, but low this compound production.

  • Presence of ADS protein on a Western blot, but minimal product formation.

Possible Causes and Solutions:

CauseRecommended Action
Poor expression or misfolding of ADS. Optimize codons of the ADS gene for the host organism.[4][5] Consider co-expression with chaperones.
Suboptimal enzyme kinetics. Ensure the presence of necessary cofactors like Mg2+ and maintain an optimal pH around 6.5 for ADS activity.[6]
Formation of inclusion bodies. Lower the induction temperature and/or the inducer concentration to reduce the rate of protein expression.
Issue 3: Cellular Toxicity

Symptoms:

  • Inhibited cell growth after induction of the this compound biosynthesis pathway.

  • Accumulation of potentially toxic intermediates like HMG-CoA.[9]

Possible Causes and Solutions:

CauseRecommended Action
Accumulation of metabolic intermediates. Balance the expression levels of pathway enzymes to avoid bottlenecks and the buildup of toxic compounds.[9][15]
Toxicity of this compound. Implement a two-phase fermentation system with an organic solvent overlay to extract this compound from the culture medium, reducing its concentration and potential toxicity to the cells.[11]
Metabolic burden on the host cell. Use tunable promoter systems to control the timing and level of gene expression, reducing the metabolic load.

Quantitative Data Summary

The following tables summarize this compound titers achieved in different host organisms through various gene expression manipulation strategies.

Table 1: this compound Production in Escherichia coli

Strain Engineering StrategyThis compound Titer (g/L)Reference
Co-expression of dxs2 and idi6.1[8][16]
Replacement of yeast HMGS and tHMGR with S. aureus equivalents27.4[9][11]
Introduction of the mevalonate pathway0.235[15]

Table 2: this compound Production in Saccharomyces cerevisiae

Strain Engineering StrategyThis compound Titer (g/L)Reference
Overexpression of MVA pathway enzymes, phosphate limitation, and ethanol feeding>40[10]
Optimization of KH2PO4, methionine, pH, and temperatureModel validated for enhanced production[12][13][14]
Expression of a yeast-conform ADS variantIncreased production over plant gene[4]

Experimental Protocols

Protocol 1: Overexpression of MEP Pathway Genes in E. coli
  • Gene Cloning: Amplify the coding sequences of dxs, dxr, and idi from the desired source organism using PCR.

  • Vector Construction: Clone the amplified genes into a suitable expression vector (e.g., pETDuet-1) under the control of a strong inducible promoter (e.g., T7).

  • Transformation: Transform the constructed plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C with appropriate antibiotic selection.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce gene expression with an appropriate inducer (e.g., IPTG).

    • Simultaneously, lower the culture temperature to a range of 18-25°C to improve protein folding and reduce metabolic burden.

  • This compound Extraction and Analysis:

    • After a suitable induction period (e.g., 24-48 hours), add an organic solvent (e.g., dodecane) to the culture to extract the this compound.

    • Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound titer.

Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae
  • Strain Preparation: Use an engineered S. cerevisiae strain with overexpression of the MVA pathway and this compound synthase.

  • Inoculum Preparation: Grow a seed culture in a suitable medium (e.g., YPD) to a high cell density.

  • Batch Phase:

    • Inoculate the fermenter containing a defined minimal medium.

    • Maintain the pH (e.g., at 5.0 with NH4OH) and temperature (e.g., 30°C).

    • Allow the cells to grow until a key nutrient, such as the carbon source (e.g., glucose), is depleted.

  • Fed-Batch Phase:

    • Initiate a feed of a concentrated nutrient solution. The feeding strategy can be designed to control the growth rate.

    • For enhanced this compound production, a mixed feed of glucose and ethanol can be employed.[5]

    • Phosphate limitation can also be used as a strategy to increase production.[10]

  • Product Recovery:

    • If a solvent overlay is used, the this compound can be directly recovered from the organic phase.

    • Alternatively, the product can be recovered from the culture broth and/or cells through extraction.

  • Analysis: Quantify this compound concentration using GC-MS.

Visualizations

Amorphadiene_Biosynthesis_Pathways cluster_MEP MEP Pathway (e.g., E. coli) cluster_MVA MVA Pathway (e.g., S. cerevisiae) cluster_Final_Steps Final Steps G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP_MEP Dimethylallyl Pyrophosphate (DMAPP) IPP_MEP->DMAPP_MEP IDI FPP Farnesyl Pyrophosphate (FPP) IPP_MEP->FPP DMAPP_MEP->FPP ERG20/IspA AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMGR IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA DMAPP_MVA Dimethylallyl Pyrophosphate (DMAPP) IPP_MVA->DMAPP_MVA IPP_MVA->FPP DMAPP_MVA->FPP ERG20/IspA This compound This compound FPP->this compound ADS

Caption: Overview of the MEP and MVA pathways for this compound biosynthesis.

Troubleshooting_Workflow Start Low this compound Titer CheckExpression Verify Gene Expression (RT-qPCR/Western Blot) Start->CheckExpression ExpressionOK Expression Confirmed? CheckExpression->ExpressionOK OptimizeCodons Optimize Codons & Promoter ExpressionOK->OptimizeCodons No CheckPrecursor Measure Precursor (FPP) Levels ExpressionOK->CheckPrecursor Yes OptimizeCodons->CheckExpression PrecursorOK Sufficient FPP? CheckPrecursor->PrecursorOK OverexpressPathway Overexpress Upstream Pathway Genes PrecursorOK->OverexpressPathway No CheckActivity Assess ADS In Vitro Activity PrecursorOK->CheckActivity Yes OverexpressPathway->CheckPrecursor ActivityOK ADS Active? CheckActivity->ActivityOK OptimizeConditions Optimize Fermentation Conditions (pH, Temp, Media) ActivityOK->OptimizeConditions No CheckToxicity Evaluate Cell Viability/Toxicity ActivityOK->CheckToxicity Yes OptimizeConditions->CheckActivity ToxicityOK No Toxicity? CheckToxicity->ToxicityOK BalancePathway Balance Pathway Expression / Two-Phase Fermentation ToxicityOK->BalancePathway No End Improved Titer ToxicityOK->End Yes BalancePathway->CheckToxicity

Caption: A logical workflow for troubleshooting low this compound titers.

References

Technical Support Center: Enhancing Amorphadiene Yield by Downregulating Competing Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing amorphadiene yield through the downregulation of competing metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing pathways that should be targeted for downregulation to improve this compound production?

A1: The primary competing pathways for the precursors of this compound, namely acetyl-CoA, isopentenyl pyrophosphate (IPP), and farnesyl pyrophosphate (FPP), depend on the host organism. Key pathways to consider for downregulation include:

  • Sterol Biosynthesis: In eukaryotes like Saccharomyces cerevisiae, the sterol pathway competes for FPP. Downregulation of squalene synthase (encoded by the ERG9 gene) is a common strategy.

  • Fatty Acid Biosynthesis: This pathway consumes acetyl-CoA, the initial precursor for the mevalonate (MVA) pathway. In oleaginous yeast like Yarrowia lipolytica, inhibiting fatty acid synthase can redirect carbon flux towards this compound production.[1]

  • Ubiquinone (Coenzyme Q) Biosynthesis: This pathway also utilizes FPP.

  • Protein Prenylation: Essential for cell function, but can be a minor sink for FPP.

  • Central Metabolic Pathways: In some cases, modulating the Tricarboxylic Acid (TCA) cycle can impact the availability of precursors and cofactors for this compound synthesis.[2] For instance, repressing the TCA cycle might increase the availability of pyruvate, a precursor for the MEP pathway.[2]

Q2: What are the common genetic strategies for downregulating competing pathways?

A2: Several genetic engineering techniques can be employed to downregulate or eliminate the flux through competing pathways:

  • Gene Knockout: Complete removal of a gene encoding a key enzyme in a competing pathway. This is often achieved using CRISPR-Cas9 systems for precise and efficient genome editing.[2]

  • Gene Knockdown: Reducing the expression of an essential gene rather than deleting it entirely. This can be accomplished using:

    • CRISPR interference (CRISPRi): A powerful tool for targeted gene repression using a deactivated Cas9 (dCas9) protein and a guide RNA (gRNA).[3][4] This allows for tunable downregulation of gene expression.[4]

    • Promoter Engineering: Replacing the native strong promoter of a gene with a weaker promoter to decrease its transcription rate.

    • Modification of the Start Codon: Substituting the canonical ATG start codon with a less efficient one, like GTG, to reduce translation initiation.[2]

  • Enzyme Inhibition: While not a genetic modification, the addition of chemical inhibitors to the fermentation medium can be used to block specific enzymatic steps in a competing pathway. For example, cerulenin has been used to inhibit lipid synthesis.[5]

Q3: Can downregulating a competing pathway have negative effects on cell growth or this compound production?

A3: Yes, downregulating competing pathways can have unintended negative consequences. For example, some competing pathways are essential for cell viability and growth. Aggressive downregulation can lead to reduced biomass, which in turn can lower the overall volumetric productivity of this compound. It is crucial to strike a balance between redirecting metabolic flux and maintaining robust cell health. For instance, knocking out the hepS gene in Bacillus subtilis, which is involved in a competing pathway, did not significantly affect growth but resulted in a decrease in this compound production.[2]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no increase in this compound yield after downregulating a competing pathway. 1. The targeted pathway is not the primary bottleneck. 2. The downregulation strategy was not effective. 3. The genetic modification led to the accumulation of a toxic intermediate. 4. The modification negatively impacted the expression or activity of the this compound synthase (ADS) or upstream pathway enzymes.1. Metabolomic Analysis: Analyze intracellular metabolite concentrations to identify the actual rate-limiting step. 2. Verify Genetic Modification: Confirm the gene knockout or knockdown at the DNA, RNA (RT-qPCR), and/or protein (Western blot) level. 3. Test Different Downregulation Strengths: If using CRISPRi or promoter engineering, test a library of gRNAs or promoters with varying strengths to find the optimal level of repression. 4. Assess Cell Viability and Growth: Compare the growth curve of the engineered strain to the parent strain to check for fitness defects.
Significant decrease in cell growth and biomass after genetic modification. 1. The targeted gene is essential for cell growth. 2. The downregulation is too strong, leading to a severe metabolic imbalance. 3. Accumulation of a toxic precursor.1. Use Gene Knockdown Instead of Knockout: For essential genes, employ strategies like CRISPRi or promoter replacement to reduce expression rather than eliminate it. 2. Optimize Downregulation Level: Titrate the level of gene repression to find a balance between improved product yield and acceptable cell growth. 3. Medium Optimization: Supplement the growth medium with downstream products of the downregulated pathway if they are essential for growth.
Inconsistent this compound production across different fermentation batches. 1. Plasmid instability. 2. Variability in inoculum preparation. 3. Inconsistent fermentation conditions (e.g., pH, temperature, aeration).1. Genomic Integration: Integrate the expression cassettes for the this compound pathway and the downregulation machinery into the host chromosome for stable expression. 2. Standardize Inoculum Protocol: Use a consistent protocol for preparing the seed culture, including age and cell density. 3. Monitor and Control Fermentation Parameters: Use a bioreactor with tight control over pH, dissolved oxygen, temperature, and feeding strategy.
High levels of byproduct formation. 1. This compound synthase (ADS) can have promiscuous activity, producing other sesquiterpenes. 2. Spontaneous chemical reactions of precursors or this compound.1. Enzyme Engineering of ADS: Mutate the ADS enzyme to improve its specificity for this compound production. 2. Optimize Fermentation Conditions: pH and temperature can influence enzyme kinetics and byproduct formation. 3. In Situ Product Recovery: Use a two-phase fermentation system with an organic overlay (e.g., dodecane) to extract this compound as it is produced, which can prevent its degradation and reduce feedback inhibition.[6]

Quantitative Data Summary

Table 1: Effect of Downregulating Competing Pathways on this compound Production in Bacillus subtilis

StrainGenetic ModificationThis compound Titer (mg/L)Fold IncreaseReference
BSGAF (Parent)-~81-[2]
BSuppSKnockdown of uppS (weak start codon)~931.15[2]
8BSGAF (MEP overexpression)Overexpression of MEP pathway~97-[2]
8BSuppSMEP overexpression + uppS knockdown~1161.19 (vs 8BSGAF)[2]

Table 2: Effect of Different Strategies on this compound Production in Yarrowia lipolytica

Strain/ConditionGenetic Modification/StrategyThis compound Titer (mg/L)Reference
Engineered StrainCo-expression of PAT1 and POT1152.185[5]
Engineered StrainInhibition of lipid synthesis with cerulenin- (Resulted in 2.3 times higher titer)[5]
Engineered StrainCo-expression of mevalonate kinase (Erg12) with a push-and-pull strategy171.5[1]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in S. cerevisiae

This protocol provides a general workflow for deleting a gene in a competing pathway, such as ERG9 (squalene synthase).

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting a region within the coding sequence of the target gene. Ensure the gRNA has a high on-target score and low off-target score using design tools (e.g., CHOPCHOP).

    • Clone the gRNA sequence into a yeast expression vector that also contains the Cas9 nuclease gene under the control of a strong promoter (e.g., TEF1 or GPD).

  • Donor DNA Preparation:

    • Prepare a donor DNA fragment for homologous recombination. This can be a PCR product containing short flanking regions (40-60 bp) homologous to the sequences upstream and downstream of the target gene's open reading frame.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Co-transform the yeast cells with the Cas9/gRNA plasmid and the donor DNA fragment.

    • Plate the transformed cells on selective medium corresponding to the auxotrophic marker on the Cas9/gRNA plasmid.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from putative mutant colonies.

    • Perform colony PCR using primers that flank the target gene locus. The PCR product from a successful deletion mutant will be shorter than the wild-type product.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol describes a basic shake flask cultivation for evaluating this compound production in engineered yeast strains.

  • Media Preparation:

    • Prepare a suitable defined synthetic medium (e.g., SC medium with 2% glucose or galactose for inducible promoters).

    • For strains with auxotrophies, supplement the medium with the required amino acids or nucleobases.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of liquid medium in a culture tube.

    • Grow overnight at 30°C with shaking (250 rpm).

  • Production Culture:

    • Inoculate 50 mL of fresh medium in a 250 mL baffled shake flask to an initial OD600 of ~0.1 with the overnight culture.

    • If using an organic overlay for in situ product recovery, add a sterile organic solvent (e.g., dodecane) to a final concentration of 10-20% (v/v).

    • Incubate at 30°C with vigorous shaking (250 rpm) for 72-120 hours.

  • Sampling and Analysis:

    • At various time points, take samples from the organic phase (if used) or the whole culture broth.

    • Extract this compound from the culture broth using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID). Use a standard like caryophyllene for quantification if an this compound standard is not available, but be aware of potential overestimation.[6]

Visualizations

Amorphadiene_Pathway_and_Competing_Pathways AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids Competition TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Metabolic Hub FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP This compound This compound FPP->this compound This compound Synthase (ADS) Sterols Sterol Biosynthesis (e.g., Ergosterol) FPP->Sterols Competition (Squalene Synthase) Ubiquinone Ubiquinone (CoQ) Biosynthesis FPP->Ubiquinone Competition

Caption: Metabolic pathways for this compound synthesis and key competing pathways.

CRISPR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_verification Verification Phase gRNA_Design 1. gRNA Design for Target Gene Plasmid_Construction 3. Construct Cas9/gRNA Expression Plasmid gRNA_Design->Plasmid_Construction Donor_DNA_Design 2. Donor DNA Design (for recombination) Yeast_Transformation 4. Co-transform Yeast with Plasmid and Donor DNA Donor_DNA_Design->Yeast_Transformation Plasmid_Construction->Yeast_Transformation Colony_Screening 5. Select Transformants and Screen by Colony PCR Yeast_Transformation->Colony_Screening Sequencing 6. Sequence Verification of Deletion Colony_Screening->Sequencing

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

References

Technical Support Center: Optimizing Amorphadiene Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during amorphadiene fermentation experiments.

I. Optimal pH and Temperature for this compound Fermentation

Optimizing pH and temperature is critical for maximizing this compound yield. The ideal conditions vary depending on the host organism. Below is a summary of recommended starting points for optimization.

Host OrganismOptimal pHOptimal TemperatureKey Considerations
Saccharomyces cerevisiae 5.433°CA study utilizing response surface methodology identified these specific optimal conditions for an engineered S. cerevisiae strain.[1]
Escherichia coli ~7.0 (for growth)Growth Phase: 37°CProduction Phase: 30°CA temperature-shift strategy is often employed. Initial growth at 37°C promotes rapid biomass accumulation, while a lower temperature during the production phase can enhance protein folding and metabolic stability, leading to higher yields. Maintaining a neutral pH is generally favorable for E. coli growth and productivity.
Bacillus subtilis Not explicitly defined for this compoundNot explicitly defined for this compoundGeneral fermentation conditions for B. subtilis are often transferable. Optimization around neutral pH and temperatures between 30-37°C is a reasonable starting point.

II. Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation, providing potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is very low or undetectable. What are the likely causes and how can I troubleshoot this?

A1: Low this compound yield is a common issue with several potential root causes. Consider the following troubleshooting steps:

  • Metabolic Burden: The expression of the heterologous mevalonate (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway and the this compound synthase (ADS) gene can impose a significant metabolic load on the host cells.

    • Solution:

      • Optimize Inducer Concentration: If using an inducible promoter, test a range of inducer concentrations (e.g., IPTG for E. coli) to find a balance between gene expression and cell health.

      • Use a Weaker Promoter: If constitutive expression is too burdensome, switch to a weaker promoter or an inducible system to control the timing and level of pathway gene expression.

      • Temperature Shift: For E. coli, after an initial growth phase at 37°C, reducing the temperature to 30°C upon induction can alleviate metabolic stress and improve protein folding.

  • Insufficient Precursor Supply: this compound is synthesized from farnesyl pyrophosphate (FPP), which is derived from the MVA or MEP pathway. A bottleneck in this pathway will directly limit your yield.

    • Solution:

      • Overexpress Rate-Limiting Enzymes: Identify and overexpress key enzymes in the precursor pathway that are known to be rate-limiting. For the MVA pathway, this often includes HMG-CoA reductase (HMGR).

      • Downregulate Competing Pathways: Engineer your host strain to reduce the flux of FPP towards competing pathways, such as sterol biosynthesis in yeast (by downregulating squalene synthase) or other native terpene synthesis.

  • This compound Volatility and Toxicity: this compound is a volatile compound and can be toxic to host cells at high concentrations. This can lead to underestimation of yield due to evaporation and reduced productivity due to cell stress.

    • Solution:

      • Two-Phase Cultivation: Implement a two-phase fermentation system by adding an organic solvent overlay (e.g., dodecane) to the culture medium.[2] This captures the volatile this compound, reduces its concentration in the aqueous phase to mitigate toxicity, and simplifies downstream extraction.[2]

      • Off-Gas Capture: For bioreactor setups, use a condenser on the off-gas stream to capture evaporated this compound.[2]

Q2: My cells grow well initially, but growth ceases or declines after inducing pathway expression. Why is this happening?

A2: This is a classic sign of metabolic burden or the accumulation of a toxic intermediate.

  • Potential Cause: High-level expression of multiple pathway enzymes can drain cellular resources (amino acids, ATP, NADPH) and lead to the buildup of pathway intermediates that may be toxic.

  • Solution:

    • Balanced Gene Expression: Instead of expressing all pathway genes at the highest possible level, aim for a more balanced expression profile. This can be achieved by using promoters of varying strengths for different genes in the pathway.

    • Fed-Batch Strategy: In a bioreactor setting, a fed-batch strategy can help to control the growth rate and limit the accumulation of toxic byproducts by controlling the feeding of the carbon source.

Q3: How can I confirm that my biosynthetic pathway is functional if I am not detecting the final product?

A3: You can analyze for the presence of pathway intermediates.

  • Method:

    • Harvest your cells at different time points after induction.

    • Lyse the cells and extract metabolites.

    • Use analytical techniques like LC-MS or GC-MS to look for key intermediates of the MVA or MEP pathway (e.g., mevalonate, isopentenyl pyrophosphate).

    • Detecting these intermediates can help you pinpoint where the bottleneck in your pathway might be.

III. Frequently Asked Questions (FAQs)

Q1: What is the difference between the MVA and MEP pathways for this compound production?

A1: The MVA (mevalonate) and MEP (2-C-methyl-D-erythritol-4-phosphate) pathways are two distinct metabolic routes for synthesizing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • E. coli and Bacillus subtilis primarily use the MEP pathway. For high-level this compound production in E. coli, the MVA pathway from Saccharomyces cerevisiae is often heterologously expressed as it can be more efficient.

  • Saccharomyces cerevisiae naturally uses the MVA pathway.

Q2: Is a complex medium or a defined medium better for this compound fermentation?

A2: The choice of medium depends on the experimental goals.

  • Complex Media (e.g., LB, YPD): These are rich in nutrients and generally support robust cell growth, making them suitable for initial strain construction and screening.

  • Defined Media: These media have a known chemical composition, which allows for more controlled and reproducible fermentations. They are preferred for optimization studies and large-scale production where process consistency is critical.

Q3: How important is codon optimization for the this compound synthase (ADS) gene?

A3: Codon optimization of the ADS gene (and other heterologous pathway genes) to match the codon usage of the host organism is highly recommended. This can significantly improve protein expression levels and, consequently, this compound yield.

Q4: Can I perform pH and temperature optimization in shake flasks?

A4: Yes, shake flasks are a cost-effective way to screen for optimal conditions before moving to a more controlled bioreactor setting. You can set up a series of flasks with varying initial pH values and incubate them in shakers set to different temperatures. However, be aware that pH can change during the fermentation, and shake flasks have limitations in terms of oxygen transfer and mixing compared to bioreactors.

IV. Experimental Protocols

Protocol 1: Shake Flask Optimization of pH and Temperature

This protocol provides a general framework for a one-factor-at-a-time (OFAT) optimization of initial pH and temperature in shake flasks.

1. Temperature Optimization: a. Prepare a series of identical shake flasks with your production medium. b. Inoculate each flask with the same amount of your engineered strain from a seed culture. c. Place the flasks in incubators set to a range of different temperatures (e.g., for E. coli, you might test 25°C, 30°C, and 37°C for the production phase). d. If using an inducible system, add the inducer at the appropriate cell density. e. Take samples at regular intervals to measure cell density (OD600) and this compound concentration. f. Plot this compound titer and specific productivity (this compound per unit of biomass) against temperature to determine the optimum.

2. pH Optimization: a. Prepare your production medium and divide it into several aliquots. b. Adjust the initial pH of each aliquot to a different value using sterile acid (e.g., HCl) or base (e.g., NaOH). A typical range to test for S. cerevisiae would be pH 4.5, 5.0, 5.5, and 6.0. For E. coli, you might test pH 6.0, 6.5, 7.0, and 7.5. c. Dispense the pH-adjusted media into a series of identical shake flasks. d. Inoculate all flasks and incubate at the optimal temperature determined in the previous experiment. e. Monitor cell growth and this compound production as described above. f. Plot this compound titer and specific productivity against initial pH to find the optimum.

V. Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathways

The following diagrams illustrate the key metabolic pathways involved in this compound synthesis in common host organisms.

MVA_Pathway_Ecoli_Yeast AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS/ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MevP Mevalonate-5-P Mevalonate->MevP MK/ERG12 MevPP Mevalonate-5-PP MevP->MevPP PMK/ERG8 IPP IPP MevPP->IPP MVD/ERG19 DMAPP DMAPP IPP->DMAPP Idi1 GPP GPP IPP->GPP DMAPP->GPP ispA/ERG20 FPP FPP GPP->FPP ispA/ERG20 This compound This compound FPP->this compound ADS

Caption: Mevalonate (MVA) Pathway in E. coli (heterologous) and S. cerevisiae (native).

MEP_Pathway_Bsubtilis Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP Dxs MEP MEP DXP->MEP Dxr CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH FPP FPP IPP_DMAPP->FPP IspA This compound This compound FPP->this compound ADS

Caption: 2-C-Methyl-D-erythritol-4-phosphate (MEP) Pathway in Bacillus subtilis.

Experimental Workflow

The following diagram outlines a typical workflow for optimizing this compound production.

Optimization_Workflow Strain Engineered Strain Construction ShakeFlask Shake Flask Screening (pH, Temp, Media) Strain->ShakeFlask Bioreactor Bioreactor Scale-up ShakeFlask->Bioreactor Optimization Fed-batch Strategy Optimization Bioreactor->Optimization Downstream Downstream Processing (Extraction & Purification) Optimization->Downstream Analysis Product Analysis (GC-MS) Downstream->Analysis Data Data Analysis & Iteration Analysis->Data Data->ShakeFlask Refine Conditions Data->Optimization Refine Strategy

Caption: General workflow for this compound fermentation optimization.

References

Preventing the degradation of Amorphadiene during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of amorphadiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during extraction?

A1: this compound, a volatile sesquiterpene, is susceptible to degradation due to a combination of chemical and physical factors. The primary contributors to its degradation during extraction are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the double bonds within the this compound molecule. This is a common degradation pathway for many terpenes.

  • Temperature: High temperatures can accelerate the rate of degradation reactions and also lead to the loss of this compound due to its high volatility.[1][2][3]

  • pH Extremes: Both acidic and basic conditions can catalyze the isomerization or degradation of this compound.[4][5] Residual acids or bases from upstream processes or extraction solvents can be particularly problematic.

  • Light Exposure: Similar to other terpenes, this compound can be sensitive to light, which can promote oxidative degradation.

Q2: My this compound yield is consistently low, even with a high-producing microbial strain. What are the likely causes related to extraction?

A2: Low yields of this compound post-extraction, despite high productivity in the fermentation broth, often point to issues during the extraction and sample handling process. Key areas to investigate include:

  • Volatility Losses: this compound is highly volatile. Significant losses can occur during sample collection, centrifugation (if uncapped), and solvent evaporation steps. A two-phase partitioning bioreactor using an organic solvent like dodecane can be employed to capture this compound as it's produced, minimizing volatile losses.

  • Incomplete Extraction: The choice of solvent and the extraction method are critical for efficiency. Ensure that the solvent can effectively penetrate the microbial cells (if extracting intracellular this compound) and that the mixing of the culture broth and solvent is thorough.

  • Degradation during Extraction: As highlighted in Q1, exposure to oxygen, high temperatures, and non-neutral pH can degrade the target molecule. Review your extraction protocol for potential exposure to these factors.

Q3: What are the visual or analytical signs of this compound degradation?

A3: Visually, degradation of a purified this compound sample is not obvious as both the pure compound and its degradation products are often colorless oils. Therefore, analytical methods are essential for detection. When analyzing your sample by Gas Chromatography-Mass Spectrometry (GC-MS), you may observe:

  • Appearance of New Peaks: The emergence of new peaks in your chromatogram that were not present in a fresh, carefully prepared standard of this compound. These may correspond to isomers or oxidation products.

  • Diminished this compound Peak: A significant decrease in the peak area corresponding to this compound compared to a standard of known concentration.

  • Changes in Mass Spectra: While challenging without reference standards for the degradation products, new mass spectra may appear, or the fragmentation pattern of the this compound peak might be altered by co-eluting impurities.

Troubleshooting Guides

Issue 1: Suspected Thermal Degradation of this compound

Symptoms:

  • Reduced this compound concentration in samples processed at elevated temperatures (e.g., during solvent evaporation).

  • The appearance of unexpected peaks in the GC-MS chromatogram.

Root Causes:

  • High temperatures during solvent removal (e.g., using a rotary evaporator at high bath temperatures). The rate of thermal degradation of organic molecules typically follows first-order kinetics and increases with temperature.[2][3]

  • Prolonged exposure to moderate heat.

Solutions:

StepActionDetailed Protocol
1 Optimize Solvent Evaporation Use a rotary evaporator with a low-temperature water bath (e.g., 30-40°C). Apply a vacuum gradually to prevent bumping and minimize the time required for evaporation. For small-scale experiments, a gentle stream of nitrogen gas at room temperature can be used to evaporate the solvent.
2 Maintain Cold Chain Keep cell cultures, extracts, and purified samples cold whenever possible. Store samples at -20°C or -80°C for long-term storage. Process samples on ice when practical.
3 Analytical Verification Analyze samples suspected of thermal degradation by GC-MS alongside a control sample that has been kept cold. Compare the chromatograms for new peaks and a reduction in the this compound peak.
Issue 2: Suspected Acid- or Base-Catalyzed Degradation

Symptoms:

  • Inconsistent this compound yields between batches.

  • Loss of product after contact with potentially acidic or basic solutions or surfaces.

  • Appearance of isomeric impurities in the GC-MS analysis.

Root Causes:

  • Residual acidic or basic compounds from the fermentation medium or cell lysis procedures.

  • Use of acidic or basic solutions during extraction without a subsequent neutralization step. Acid-catalyzed isomerization is a known reaction for terpenes.[3][6][7]

Solutions:

StepActionDetailed Protocol
1 Neutralize the Organic Extract After the initial extraction and phase separation, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize acids) or a dilute solution of ammonium chloride (to neutralize bases).[1][8][9] This should be followed by a wash with brine (saturated NaCl solution) to remove excess water.[8]
2 pH Monitoring Before extraction, check the pH of the culture supernatant or lysate. If it is significantly acidic or basic, adjust it to a neutral pH (around 7.0) before adding the organic solvent.
3 Use Buffered Systems When possible, use buffers in your aqueous solutions to maintain a stable, neutral pH throughout the extraction process.
Issue 3: Suspected Oxidative Degradation

Symptoms:

  • Gradual loss of this compound in samples stored over time, even at low temperatures.

  • The appearance of new, often more polar, compounds in the GC-MS analysis. The double bonds in this compound are susceptible to oxidation.[10]

Root Causes:

  • Exposure of the sample to air (oxygen) for extended periods.

  • Presence of oxidizing agents or contaminants in solvents or reagents.

  • Exposure to UV light which can catalyze oxidation.

Solutions:

StepActionDetailed Protocol
1 Work Under an Inert Atmosphere For highly sensitive samples, perform extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon.
2 Use High-Purity Solvents Use freshly opened, high-purity (e.g., HPLC or analytical grade) solvents to minimize the presence of oxidative impurities.
3 Add Antioxidants For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the purified this compound sample.
4 Protect from Light Store extracts and purified this compound in amber glass vials to protect them from light.[8]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound from E. coli Culture

This protocol is designed for the extraction of this compound from a microbial culture where a two-phase fermentation with a dodecane overlay was used.

Materials:

  • E. coli culture with dodecane overlay

  • Centrifuge tubes (50 mL)

  • Methanol, analytical grade

  • Ethyl acetate, analytical grade

  • trans-Caryophyllene (internal standard)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Transfer a known volume of the dodecane layer from the fermentation vessel to a centrifuge tube.

  • Add an equal volume of methanol to the dodecane.

  • Vortex vigorously for 1 minute to extract this compound into the methanol phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower methanol phase to a clean tube.

  • Prepare a standard solution of trans-caryophyllene in ethyl acetate (e.g., 10 ppm).

  • Dilute an aliquot of the methanol extract 1:100 in the internal standard solution in ethyl acetate.

  • Add a small amount of anhydrous sodium sulfate to the final solution to remove any residual water.

  • Transfer the dried solution to a GC vial for analysis by GC-MS.

Protocol 2: GC-MS Analysis for this compound Quantification

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent non-polar column).

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Initial temp: 100°C, hold for 1 minRamp 1: 25°C/min to 180°CRamp 2: 50°C/min to 300°C, hold for 2 min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range 40-300 m/z

Expected Retention Times:

  • trans-Caryophyllene (Internal Standard): ~7.5 min

  • This compound: ~7.8 min

(Note: Retention times can vary depending on the specific instrument and column conditions. It is crucial to run a standard to confirm the retention time of this compound on your system.)

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis fermentation Two-Phase Fermentation (with Dodecane Overlay) sampling Sample Dodecane Layer fermentation->sampling extraction Liquid-Liquid Extraction (Methanol) sampling->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep dilution Dilution in Ethyl Acetate with Internal Standard phase_sep->dilution drying Drying with Na2SO4 dilution->drying gcms GC-MS Analysis drying->gcms degradation_pathways cluster_degradation Degradation Factors cluster_products Potential Degradation Products This compound This compound oxidation_products Oxidized Derivatives This compound->oxidation_products Oxidation isomers Isomers This compound->isomers Isomerization oxygen Oxygen (Air) oxygen->oxidation_products heat High Temperature heat->oxidation_products heat->isomers acid_base Acid/Base acid_base->isomers light UV Light light->oxidation_products

References

Technical Support Center: Solutions for Plasmid Instability in Amorphadiene-Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address plasmid instability issues commonly encountered by researchers, scientists, and drug development professionals working with amorphadiene-producing strains.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of plasmid instability in this compound-producing strains?

A1: Plasmid instability in recombinant strains, including those producing this compound, can arise from several factors:

  • Metabolic Burden: The expression of the this compound synthase gene and other pathway-related genes imposes a significant metabolic load on the host cell. This diverts cellular resources (e.g., ATP, amino acids, and nucleic acids) from essential processes like growth and replication to plasmid maintenance and protein expression, creating a selective advantage for plasmid-free cells.[1][2]

  • Segregational Instability: During cell division, plasmids may not be distributed equally between daughter cells. High-copy-number plasmids are generally distributed randomly, but errors can still occur. Low-copy-number plasmids require active partitioning systems to ensure proper segregation.[3]

  • Structural Instability: Plasmids can undergo structural changes such as deletions, insertions, or rearrangements, particularly in regions with repetitive sequences. This can lead to the loss of function of essential genes on the plasmid, including the antibiotic resistance marker or the this compound synthase gene.

  • Toxicity of the Recombinant Protein: Although not always the case with this compound synthase, some heterologous proteins can be toxic to the host cell, leading to selective pressure against plasmid-containing cells.

Q2: How can I detect plasmid instability in my culture?

A2: Several methods can be used to detect plasmid instability:

  • Replica Plating: Plate dilutions of your culture on both non-selective and selective (containing the appropriate antibiotic) agar plates. The percentage of plasmid-containing cells can be calculated by comparing the colony-forming units (CFUs) on the selective plates to the non-selective plates. A significant drop in the ratio of CFUs on selective versus non-selective media over time indicates plasmid loss.

  • Colony PCR: Randomly pick colonies from a non-selective plate and perform PCR to check for the presence of your gene of interest (e.g., this compound synthase).

  • Flow Cytometry: If your plasmid also expresses a fluorescent reporter protein (e.g., GFP), you can use flow cytometry to quantify the percentage of fluorescent (plasmid-containing) versus non-fluorescent (plasmid-free) cells in the population.[4]

  • Product Titer Analysis: A consistent decrease in this compound production over time in a batch or fed-batch culture can be an indirect indicator of plasmid instability.

Q3: What are the main strategies to improve plasmid stability?

A3: Several strategies can be employed to enhance plasmid stability:

  • Antibiotic Selection: This is the most common method, where an antibiotic resistance gene on the plasmid allows only plasmid-containing cells to grow in a medium containing the corresponding antibiotic. However, this adds cost, can have metabolic consequences, and may not be suitable for all applications.

  • Toxin-Antitoxin (TA) Systems: These systems, such as the hok/sok system, involve a stable toxin and an unstable antitoxin encoded on the plasmid.[5] Cells that lose the plasmid are killed by the persistent toxin because the short-lived antitoxin is no longer produced.[5][6]

  • Auxotrophic Complementation: An essential gene is deleted from the host chromosome, and a functional copy is provided on the plasmid. This makes the plasmid essential for the host's survival in a minimal medium.[7]

  • Partitioning Loci (par): These are DNA sequences that ensure the active and equal distribution of plasmids to daughter cells during cell division. Incorporating a par locus into a plasmid can significantly improve its segregational stability.

  • Genome Integration: Integrating the this compound synthesis pathway into the host chromosome eliminates the issue of plasmid instability altogether. This is often the most stable solution for industrial-scale production.[8]

Troubleshooting Guides

Issue 1: Rapid loss of this compound production during fermentation.

Possible Cause Troubleshooting Step
High Metabolic Burden 1. Optimize Induction: If using an inducible promoter, lower the inducer concentration or delay the induction time to reduce the initial metabolic shock. 2. Lower Temperature: Cultivate the cells at a lower temperature (e.g., 30°C instead of 37°C) after induction to slow down both cell growth and protein expression, which can reduce metabolic stress. 3. Change Host Strain: Some E. coli strains are better suited to handle the metabolic load of recombinant protein production.
Segregational Instability 1. Implement a Plasmid Stabilization System: Incorporate a toxin-antitoxin system (e.g., hok/sok) or a partitioning locus (par) into your expression plasmid. 2. Use Auxotrophic Complementation: Engineer your host strain and plasmid for auxotrophic complementation.
Ineffective Antibiotic Selection 1. Verify Antibiotic Concentration: Ensure the correct concentration of the antibiotic is used and that the antibiotic stock is fresh. 2. Consider a More Stable Antibiotic: For example, carbenicillin is more stable than ampicillin in liquid culture.

Issue 2: Low or no this compound production in colonies that grow on selective plates.

Possible Cause Troubleshooting Step
Structural Instability of the Plasmid 1. Restriction Digest Analysis: Isolate the plasmid from several colonies and perform a restriction digest to check for any deletions or rearrangements. 2. Sequence the Plasmid: Sequence the isolated plasmid, paying close attention to the promoter, gene of interest, and terminator regions.
Promoter Issues 1. Verify Inducer: If using an inducible promoter, ensure the inducer is active and used at the correct concentration. 2. Leaky Expression: A leaky promoter might cause a low level of toxic protein expression even without induction, leading to the selection of mutants with reduced expression. Consider using a more tightly regulated promoter.
Silent Mutations in the Gene of Interest 1. Sequence the Gene: A point mutation could have occurred, leading to a non-functional enzyme. Sequencing the gene from the problematic colonies can identify such mutations.

Data Presentation

Table 1: Comparison of Plasmid Stability with Different Stabilization Systems in E. coli

Stabilization SystemPlasmid Loss Frequency (per generation)Number of Stable Generations (until 10% plasmid loss)Reference
None (Control)~10⁻² - 10⁻³10 - 20[3][9]
hok/sok System~10⁻⁵ - 10⁻⁶> 200[3][6]
parDE SystemNot explicitly quantified in loss per generation~4-fold increase compared to control[10]
hok/sok + parDENot explicitly quantified in loss per generation~30% increase over hok/sok alone[10]
Auxotrophic ComplementationVaries depending on the system, but generally very low in selective mediaCan be maintained for extended periods[7]

Note: These values are compiled from studies on different plasmids and host strains and should be considered as general indicators of efficacy.

Table 2: Effect of hok/sok System on L-Homoserine and Ectoine Production (as a proxy for metabolic burden and stability)

StrainStabilization SystemProductTiter (g/L) in Shake Flask (without antibiotics)Titer (g/L) in 5L Fermenter (without antibiotics)Reference
SHL12NoneL-Homoserine6.2-[5]
SHL19hok/sokL-Homoserine6.144.4[5]
ControlNoneEctoine--[5]
Engineeredhok/sokEctoine36.7% higher than control46.5% higher than control[5]

Experimental Protocols

Protocol 1: Assessing Plasmid Stability by Replica Plating

  • Initial Culture: Inoculate a single colony of your this compound-producing strain into a liquid medium containing the appropriate antibiotic and grow overnight.

  • Subculturing without Selection: The next day, dilute the overnight culture 1:1000 into a fresh medium without any antibiotic. This is Generation 0.

  • Serial Passaging: Grow the culture at the desired temperature with shaking. Every 12 or 24 hours, dilute the culture again into a fresh, non-selective medium to maintain it in the exponential growth phase. Record the number of generations passed. (Number of generations = (log(Final Cell Density) - log(Initial Cell Density)) / log(2)).

  • Plating: At various time points (e.g., every 10 generations), take a sample from the culture, perform serial dilutions, and plate onto both non-selective and selective agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies on both types of plates.

  • Calculation: The percentage of plasmid-containing cells is calculated as: (CFU on selective plate / CFU on non-selective plate) * 100. Plot this percentage against the number of generations to visualize plasmid stability.

Protocol 2: Implementing the hok/sok Toxin-Antitoxin System

  • Plasmid Construction: The hok/sok cassette can be obtained from a commercial vector or synthesized. This cassette, containing the hok, sok, and mok genes with their native regulatory elements, needs to be cloned into your this compound expression plasmid.

  • Cloning Strategy: Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly) to insert the hok/sok cassette into a non-essential region of your plasmid. Ensure that the insertion does not disrupt the origin of replication, the antibiotic resistance gene (if still needed for initial cloning steps), the promoter driving your gene of interest, or the this compound synthase gene itself.

  • Transformation: Transform the newly constructed plasmid into your desired E. coli production strain.

  • Verification: Verify the correct insertion of the hok/sok cassette by restriction digest analysis and sequencing.

  • Stability Testing: Perform a plasmid stability assay (as described in Protocol 1) to compare the stability of the new plasmid with the original plasmid lacking the hok/sok system.

Visualizations

Amorphadiene_Biosynthesis_Pathway cluster_MEP Mevalonate Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA 2x HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA atoB Mevalonate Mevalonate HMGCoA->Mevalonate HMGS MevP Mevalonate-5-P Mevalonate->MevP HMGR MevPP Mevalonate-5-PP MevP->MevPP MK IPP IPP MevPP->IPP PMK DMAPP DMAPP IPP->DMAPP MVD GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP idi GPP->FPP ispA_GPP This compound This compound FPP->this compound ADS atoB atoB HMGS HMGS HMGR HMGR MK MK PMK PMK MVD MVD idi idi ispA_GPP ispA ispA_FPP ispA ADS ADS

Caption: this compound biosynthesis via the mevalonate pathway.

Plasmid_Stability_Workflow Start Start with single colony (with plasmid) OvernightCulture Overnight culture (+ antibiotic) Start->OvernightCulture Subculture Subculture into medium (- antibiotic) OvernightCulture->Subculture SerialPassage Serial Passaging (maintain exponential growth) Subculture->SerialPassage SerialPassage->SerialPassage Sampling Take samples at different time points SerialPassage->Sampling SerialDilution Serial Dilutions Sampling->SerialDilution Plating Plate on selective and non-selective media SerialDilution->Plating Incubate Incubate plates Plating->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate % plasmid retention Count->Calculate

Caption: Experimental workflow for assessing plasmid stability.

HokSok_Mechanism cluster_plasmid_present Plasmid Present cluster_plasmid_lost Plasmid Lost plasmid Plasmid hok_mRNA hok mRNA (stable) plasmid->hok_mRNA transcription sok_RNA sok RNA (unstable) plasmid->sok_RNA transcription translation_blocked Translation of hok mRNA is blocked hok_mRNA->translation_blocked sok_RNA->hok_mRNA binds and promotes degradation cell_survives Cell Survives translation_blocked->cell_survives no_plasmid No Plasmid sok_RNA_degrades sok RNA degrades quickly no_plasmid->sok_RNA_degrades hok_mRNA_persists hok mRNA persists hok_translation hok mRNA is translated hok_mRNA_persists->hok_translation sok_RNA_degrades->hok_translation hok_protein Hok Toxin hok_translation->hok_protein cell_death Cell Death hok_protein->cell_death cell_division Cell Division cluster_plasmid_present cluster_plasmid_present cell_division->cluster_plasmid_present Daughter cell inherits plasmid cluster_plasmid_lost cluster_plasmid_lost cell_division->cluster_plasmid_lost Daughter cell does not inherit plasmid

Caption: Mechanism of the hok/sok toxin-antitoxin system.

References

Technical Support Center: Amorphadiene Pathway Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the amorphadiene pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly feedback inhibition, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of feedback inhibition in the this compound pathway?

A1: The primary cause of feedback inhibition in the this compound pathway is the accumulation of farnesyl pyrophosphate (FPP), the direct precursor to this compound. FPP can allosterically inhibit its own synthase, FPP synthase (FPPS), thereby down-regulating its production.[1][2][3] This self-regulation is a natural cellular mechanism to control the levels of isoprenoid precursors.[1][3]

Q2: Which enzymes are the key targets for engineering to overcome feedback inhibition?

A2: The primary enzymatic targets for overcoming feedback inhibition and enhancing this compound production are:

  • Farnesyl Pyrophosphate (FPP) Synthase (FPPS): Engineering this enzyme to be less sensitive to FPP inhibition is a crucial step.[1]

  • This compound Synthase (ADS): As the enzyme that converts FPP to this compound, enhancing its catalytic efficiency can help pull the metabolic flux forward and reduce FPP accumulation.[4][5][6]

  • HMG-CoA Reductase (HMGR): This is often a rate-limiting enzyme in the upstream mevalonate (MVA) pathway, which provides the building blocks for FPP.[7][8][9][10] Overexpression of HMGR can increase the overall carbon flux towards FPP.[7][11]

Q3: What are the common metabolic engineering strategies to boost this compound production?

A3: Common strategies include:

  • Pathway Optimization: Balancing the expression of genes in the upstream pathway (either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway) to ensure a steady supply of precursors for FPP synthesis.[12][13][14]

  • Enzyme Engineering: Modifying key enzymes like FPPS and ADS to improve their kinetic properties and reduce feedback inhibition.[4][5][6]

  • Cofactor Balancing: Ensuring an adequate supply of cofactors like NADPH, which is essential for enzymes such as HMG-CoA reductase.[12]

  • Genome Editing: Utilizing tools like CRISPR-Cas9 for precise and efficient modification of the host genome to integrate pathways, knock out competing pathways, or regulate gene expression.[15][16][17][18][19]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low this compound Titer Despite Overexpression of this compound Synthase (ADS)
Possible Cause Troubleshooting Step Expected Outcome
Feedback Inhibition of FPP Synthase Engineer FPP synthase to be resistant to FPP inhibition through site-directed mutagenesis.Increased FPP pool available for conversion to this compound, leading to higher titers.
Upstream Pathway Bottleneck Overexpress a key rate-limiting enzyme in the upstream pathway, such as HMG-CoA reductase (tHMGR) in the MVA pathway.Increased metabolic flux towards FPP, providing more substrate for ADS.
Suboptimal ADS Activity Engineer ADS for improved catalytic efficiency (kcat) through site-directed mutagenesis or directed evolution. Specific mutations like T399S/H448A have been shown to improve kcat.[4][6]A more efficient ADS will convert FPP to this compound at a faster rate, pulling the pathway forward.
Cofactor Limitation Co-express genes that regenerate NADPH, such as those in the pentose phosphate pathway.Adequate NADPH supply for upstream enzymes like HMG-CoA reductase, boosting precursor synthesis.
Problem 2: Accumulation of Toxic Intermediates and Poor Cell Growth
Possible Cause Troubleshooting Step Expected Outcome
Imbalanced Pathway Expression Optimize the expression levels of pathway enzymes using promoters of varying strengths. This can be achieved through promoter engineering using CRISPR-Cas9.Balanced metabolic flux, preventing the buildup of any single toxic intermediate and improving cell health.[13]
Toxicity of HMG-CoA Replace the native HMG-CoA reductase with a more efficient version from a different organism, for example, from Staphylococcus aureus.[8][9]Reduced accumulation of HMG-CoA, a known toxic intermediate, leading to improved cell growth and productivity.[8][9]
FPP Accumulation Increase the expression or catalytic activity of this compound synthase (ADS) to more efficiently convert FPP to this compound.Reduced intracellular FPP levels, mitigating its potential toxicity and feedback inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from studies on engineering the this compound pathway.

Table 1: Comparison of Engineered this compound Synthase (ADS) Variants

ADS VariantRelative Catalytic Efficiency (kcat/Km)Fold ImprovementReference
Wild-Type1.0-[4]
H448A~4.04x[4][6]
T399S/H448A~5.0 (based on kcat)5x[4][6]

Table 2: Effect of Overexpressing Upstream Pathway Genes on this compound Production

Engineered StrainKey Overexpressed Gene(s)This compound Titer ImprovementHost OrganismReference
EngineeredtHMGR, ADS5-foldE. coli[13]
EngineeredS. aureus HMGR & HMGS2-foldE. coli[8][9]
EngineeredCo-expression of MVA pathway genes5-fold increase in this compoundS. cerevisiae[20]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of FPP Synthase to Reduce FPP Feedback Inhibition

This protocol describes the introduction of point mutations into the gene encoding FPP synthase to create variants with reduced sensitivity to FPP.

Materials:

  • Plasmid DNA containing the wild-type FPP synthase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[21]

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of template plasmid DNA (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[21][22]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid.[23]

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Screen individual colonies by plasmid sequencing to confirm the presence of the desired mutation.

Protocol 2: CRISPR-Cas9 Mediated Overexpression of HMG-CoA Reductase (HMGR)

This protocol outlines the use of CRISPR-Cas9 to integrate a strong constitutive promoter upstream of the native HMGR gene in Saccharomyces cerevisiae.

Materials:

  • S. cerevisiae strain

  • Cas9 expression plasmid

  • gRNA expression plasmid targeting the promoter region of HMGR

  • Donor DNA template containing the strong promoter flanked by homology arms (~50 bp) corresponding to the sequences upstream and downstream of the target integration site.

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • YPD media and selective agar plates

Procedure:

  • gRNA Design: Design a 20-nucleotide gRNA sequence that targets the promoter region of the endogenous HMGR gene.

  • Donor DNA Design: Synthesize a donor DNA fragment containing the desired strong promoter (e.g., from the TEF1 or GPD gene) flanked by homology arms that match the sequences immediately upstream and downstream of the gRNA target site in the HMGR promoter.

  • Yeast Transformation:

    • Co-transform the S. cerevisiae strain with the Cas9 plasmid, the gRNA plasmid, and the donor DNA fragment using the lithium acetate/PEG method.[16][19]

  • Selection: Plate the transformed cells on selective agar plates to isolate colonies that have successfully taken up the plasmids.

  • Verification:

    • Perform colony PCR on the resulting transformants using primers that flank the integration site to screen for the presence of the inserted promoter.

    • Confirm the correct integration and sequence of the promoter by Sanger sequencing of the PCR product.

  • Functional Analysis: Quantify the expression level of HMGR mRNA using RT-qPCR and measure the impact on this compound production through GC-MS analysis of culture extracts.

Visualizations

Amorphadiene_Pathway_Feedback_Inhibition cluster_MVA Mevalonate (MVA) Pathway cluster_terpenoid Terpenoid Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI FPPS FPP Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPP->FPPS Feedback Inhibition ADS This compound Synthase (ADS) FPP->ADS This compound This compound FPPS->FPP ADS->this compound

Caption: Feedback inhibition in the this compound biosynthesis pathway.

Overcoming_Feedback_Inhibition_Workflow cluster_problem Problem Identification cluster_strategies Engineering Strategies cluster_outcome Desired Outcome LowTiter Low this compound Titer Eng_FPPS Engineer FPPS (Site-Directed Mutagenesis) LowTiter->Eng_FPPS Eng_ADS Engineer ADS (Improve kcat) LowTiter->Eng_ADS Overexpress_HMGR Overexpress HMGR (CRISPR-Cas9) LowTiter->Overexpress_HMGR Balance_Pathway Balance Pathway (Promoter Engineering) LowTiter->Balance_Pathway HighTiter High this compound Titer Eng_FPPS->HighTiter Eng_ADS->HighTiter Overexpress_HMGR->HighTiter Balance_Pathway->HighTiter

Caption: Workflow for overcoming feedback inhibition in this compound production.

Site_Directed_Mutagenesis_Workflow start Start: Plasmid with Wild-Type Gene primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR with High-Fidelity Polymerase primer_design->pcr dpn1 3. DpnI Digestion of Parental Plasmid pcr->dpn1 transform 4. Transformation into Competent Cells dpn1->transform select 5. Plate and Select Colonies transform->select verify 6. Sequence Verification select->verify finish End: Plasmid with Desired Mutation verify->finish

References

Challenges in scaling up Amorphadiene production from lab to industrial scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on scaling up amorphadiene production from laboratory to industrial scales.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for this compound production, and how do they compare?

A1: The two most common microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae. Each has distinct advantages and challenges. E. coli is known for its rapid growth and high cell densities, which can lead to high volumetric productivity.[1] However, it can be challenging to express functional plant-derived enzymes like cytochrome P450s, which are necessary for downstream conversion of this compound to artemisinic acid.[2] S. cerevisiae is a robust industrial fermenter and, as a eukaryote, is often better at expressing complex eukaryotic enzymes. High titers of this compound have been achieved in both organisms.

Q2: My this compound yield is lower than expected. What are the first things I should check?

A2: Low this compound yield can stem from several factors. Start by verifying the integrity of your engineered strain, including plasmid stability and sequence confirmation of your expression cassettes. Next, review your fermentation parameters such as pH, temperature, aeration, and nutrient feed rates, as these can significantly impact production.[3][4] Also, consider the possibility of product loss due to volatility, especially if you are not using an in-situ product recovery method.[5]

Q3: What is metabolic burden, and how can it affect my this compound production?

A3: Metabolic burden refers to the strain placed on a host organism by the diversion of cellular resources (e.g., ATP, NADPH, precursor molecules) towards the production of a non-native compound like this compound.[6][7] This can manifest as reduced growth rates, lower biomass yields, and decreased this compound production.[6][7] Strategies to mitigate metabolic burden include optimizing the expression levels of pathway enzymes and using dynamic control systems to separate the growth phase from the production phase.[7]

Q4: Is this compound toxic to the host cells?

A4: Yes, the accumulation of this compound can be inhibitory to microbial growth.[2] This is a significant challenge in high-density fermentations aiming for high product titers. To circumvent this issue, in-situ product recovery methods, such as two-phase partitioning bioreactors, are often employed to continuously remove this compound from the aqueous culture medium.[5]

Troubleshooting Guides

Issue 1: Low this compound Titer in E. coli
Symptom Possible Cause Suggested Solution
Poor cell growth and low final biomass- Metabolic burden from high expression of pathway enzymes.- Toxicity of a metabolic intermediate (e.g., HMG-CoA).- Suboptimal fermentation conditions (pH, temperature, nutrients).- Use lower-strength promoters or inducible systems to control protein expression.- Investigate alternative, more efficient enzymes for steps that may lead to toxic intermediate accumulation (e.g., using HMGR from S. aureus instead of yeast).- Optimize media composition and feeding strategy based on strain requirements.
Good cell growth but low this compound production- Plasmid instability, leading to a mixed population of producing and non-producing cells.- Suboptimal induction (inducer concentration, timing).- Codon usage of heterologous genes not optimized for E. coli.- Analyze plasmid stability over the course of the fermentation. Consider genomic integration of the pathway or using more stable plasmid backbones.- Perform an induction optimization study (e.g., varying IPTG concentration and induction time).- Synthesize genes with codon usage optimized for E. coli.
Inconsistent results between fermentation runs- Variability in inoculum preparation.- Fluctuations in fermentation control parameters.- Standardize your inoculum preparation protocol.- Calibrate probes (pH, DO) before each run and ensure consistent feed rates.
Acetate accumulation in the medium- Excess glucose in the culture (overflow metabolism).- Implement a glucose-restricted fed-batch strategy to maintain low glucose concentrations in the bioreactor.[2]
Issue 2: Low this compound Titer in S. cerevisiae
Symptom Possible Cause Suggested Solution
Slow growth and low final cell density- Suboptimal media composition (e.g., limiting phosphate or methionine).- Inappropriate pH or temperature.- Optimize media components using methods like response surface methodology. Key parameters to consider are KH2PO4, methionine, pH, and temperature.[3][4][8]- Ensure pH is maintained within the optimal range for your strain (e.g., around 5.4-5.5).[4][8]
High biomass but low product yield- Insufficient precursor supply (acetyl-CoA).- Low expression or activity of key pathway enzymes.- Consider using ethanol as a co-substrate or the sole carbon source during the production phase to potentially increase the cytosolic acetyl-CoA pool.[9][10]- Overexpress all enzymes in the mevalonate pathway to farnesyl pyrophosphate (FPP).[9][11]- Check for codon optimization of heterologous genes for yeast.[9][10]
Formation of undesired byproducts (e.g., excess glycerol)- Redox imbalance.- Engineer the redox metabolism, for example, by deleting genes involved in glycerol synthesis (e.g., GPD2).[12][13]
Product yield decreases during scale-up- Poor oxygen transfer in larger bioreactors.- Develop a scalable fermentation process, for instance, by using a restricted ethanol feed which has a lower oxygen uptake rate (OUR) compared to glucose or ethanol pulse feeding.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production.

Table 1: this compound Production Titers in E. coli

StrainFermentation StrategyKey Genetic ModificationsTiter (g/L)Reference
E. coli DH1 (B32)Glucose-restricted fed-batchPlasmids with yeast mevalonate pathway genes~6.5[14]
E. coli DH1 (B32)Glucose and nitrogen restricted fed-batchPlasmids with yeast mevalonate pathway genes16.7[14]
E. coli DH1 (B86)Glucose and nitrogen restricted fed-batchReplaced yeast HMGS and HMGR with S. aureus versions>25[14]
E. coliTwo-phase partitioning bioreactorHeterologous nine-gene biosynthetic pathway0.5[5]

Table 2: this compound Production Titers in S. cerevisiae

StrainFermentation StrategyKey Genetic ModificationsTiter (g/L)Reference
Engineered S. cerevisiaePhosphate-limited fed-batch (glucose)Overexpression of entire mevalonate pathway5.5[9][10]
Engineered S. cerevisiaeRestricted ethanol feedOverexpression of entire mevalonate pathway37[10]
Engineered S. cerevisiaeUnrestricted ethanol pulse feedOverexpression of entire mevalonate pathway41[10]

Table 3: Optimization of Fermentation Parameters for S. cerevisiae

ParameterOptimized ValueReference
KH2PO4 (g/L)4.0[4][8]
Methionine (g/L)1.49[4][8]
pH5.4[4][8]
Temperature (°C)33[4][8]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound-Producing E. coli

This protocol is based on a high-density, glucose-restricted fed-batch process.

  • Inoculum Preparation:

    • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the overnight culture to inoculate 500 mL of M9 minimal medium in a 2L baffled flask. Grow at 37°C until an OD600 of 4-6 is reached.

  • Bioreactor Setup:

    • Prepare a 10L bioreactor with 5L of defined fermentation medium (containing salts, trace metals, and an initial glucose concentration of ~10 g/L).

    • Set the temperature to 37°C and maintain pH at 7.0 with the addition of ammonium hydroxide.

    • Maintain dissolved oxygen (DO) at 30% saturation through a cascade of agitation and aeration.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture.

    • Once the initial glucose is depleted (indicated by a spike in DO), start the glucose feed.

    • The feed should be an exponential feed to maintain a specific growth rate (e.g., 0.15 h⁻¹). The feed solution should be highly concentrated glucose (e.g., 600 g/L) with magnesium sulfate and trace metals.

    • For nitrogen-restricted processes, the ammonium hydroxide for pH control can be the primary nitrogen source after the initial batch nitrogen is consumed.

  • Induction and Product Recovery:

    • Induce protein expression with IPTG (e.g., 1 mM) when the culture reaches a desired cell density (e.g., OD600 of 30).

    • If using a two-phase system, add a sterile organic solvent like dodecane (10-20% v/v) to the bioreactor at the time of induction.[15][16]

Protocol 2: this compound Extraction and Quantification

This protocol is for quantifying this compound from a dodecane overlay or from whole broth.

  • Sample Preparation (from Dodecane Phase):

    • Allow the culture sample to settle, or centrifuge briefly to separate the phases.

    • Carefully remove an aliquot of the upper dodecane phase.

    • Dilute the dodecane sample in ethyl acetate containing a known concentration of an internal standard (e.g., 10 ppm trans-caryophyllene).

  • Sample Preparation (from Whole Broth):

    • Take a 25 µL aliquot of well-mixed whole cell broth.

    • Add 975 µL of methanol and vortex thoroughly to extract this compound.

    • Centrifuge to pellet cell debris.

    • Dilute 10 µL of the methanol extract into 990 µL of ethyl acetate containing the internal standard.[14]

  • GC/MS Analysis:

    • Inject 1 µL of the prepared sample into a GC/MS system.

    • Use a suitable column (e.g., DB-5 or equivalent).

    • Example temperature program: initial temperature of 50°C, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 300°C.

    • Quantify the this compound peak area relative to the internal standard peak area. Create a standard curve using purified this compound to determine the concentration.

Protocol 3: Analysis of Plasmid Stability

This protocol allows for the assessment of plasmid retention in a bacterial population during fermentation.

  • Sampling:

    • At various time points during the fermentation (e.g., every 12 or 24 hours), aseptically remove a small sample of the culture.

  • Serial Dilution and Plating:

    • Perform serial dilutions of the culture sample in sterile saline or PBS.

    • Plate the appropriate dilutions onto two types of agar plates:

      • Non-selective plates (e.g., plain LB agar) to determine the total number of viable cells.

      • Selective plates (e.g., LB agar with the appropriate antibiotic) to determine the number of plasmid-containing cells.

  • Incubation and Counting:

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on both sets of plates.

  • Calculation:

    • Calculate the percentage of plasmid-containing cells at each time point using the following formula:

      • Plasmid Stability (%) = (CFU on selective plate / CFU on non-selective plate) * 100

Visualizations

Amorphadiene_Pathway cluster_mev Mevalonate Pathway cluster_terpene Terpene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK IPP IPP Mevalonate-PP->IPP MVD DMAPP DMAPP IPP->DMAPP idi FPP FPP IPP->FPP ispA DMAPP->FPP This compound This compound FPP->this compound ADS

Caption: Heterologous mevalonate pathway for this compound production.

Troubleshooting_Workflow start Low this compound Yield q1 Is cell growth poor? start->q1 a1_yes Troubleshoot Growth: - Check for metabolic burden - Optimize media & conditions - Test for intermediate toxicity q1->a1_yes Yes q2 Is plasmid stability low? q1->q2 No end Yield Improved a1_yes->end a2_yes Address Plasmid Instability: - Use stable host (e.g., Stbl3) - Integrate pathway into genome - Optimize antibiotic concentration q2->a2_yes Yes q3 Is product recovery efficient? q2->q3 No a2_yes->end a3_no Optimize Recovery: - Check for product volatility - Implement in-situ recovery (e.g., two-phase system) q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

Amorphadiene Production: A Comparative Analysis of E. coli and Saccharomyces cerevisiae as Production Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a microbial chassis for the production of high-value compounds like amorphadiene, a precursor to the antimalarial drug artemisinin, is a critical decision. Both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have emerged as powerful and versatile hosts for metabolic engineering. This guide provides an objective comparison of their performance in this compound production, supported by experimental data, detailed methodologies, and pathway visualizations.

Executive Summary

Both E. coli and S. cerevisiae have been successfully engineered to produce this compound at high titers. E. coli generally exhibits faster growth rates and has demonstrated exceptionally high production titers, reaching up to 30 g/L.[1] S. cerevisiae, a GRAS (Generally Regarded As Safe) organism, offers advantages in terms of its robustness in industrial fermentations and its native mevalonate (MVA) pathway, which is the natural route for isoprenoid biosynthesis. While historically achieving lower titers than E. coli, significant progress has been made in optimizing yeast strains, with reported production levels reaching into the grams per liter scale. The choice between these two platforms will ultimately depend on the specific objectives of a project, including desired production scale, regulatory considerations, and the complexity of the downstream processing.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies on this compound production in engineered E. coli and S. cerevisiae.

Table 1: this compound Production in Engineered E. coli

Strain Engineering StrategyPathway UtilizedTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Systematic optimization of an auxotrophic strainMEP30Not ReportedNot Reported[1]
Co-expression of dxs2 and idi with glucose feeding optimizationMEP6.1Not ReportedNot Reported[2][3]
Expression of a heterologous mevalonate pathwayMVA>25Not ReportedNot Reported[4]
Efflux transporter engineeringMVANot specified increaseNot specified increaseNot specified increase[5]

Table 2: this compound Production in Engineered S. cerevisiae

Strain Engineering StrategyPathway UtilizedTiter (mg/L)Yield (mg/g glucose)Productivity (mg/L/h)Reference
Expression of this compound synthase from a high-copy number plasmidMVA600 (in 16 days)Not ReportedNot Reported[6]
Manipulation of the native mevalonate pathwayMVA153Not ReportedNot Reported[4][7]
Combination of ERG9 repression and enzyme fusion technologyMVANot specified increaseNot specified increaseNot specified increase[8]

Biosynthetic Pathways: Visualizing the Metabolic Routes

The production of this compound in both E. coli and S. cerevisiae relies on the synthesis of the precursor molecule farnesyl pyrophosphate (FPP). However, the native pathways to FPP differ between these two organisms. E. coli utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, while S. cerevisiae employs the mevalonate (MVA) pathway. Metabolic engineering efforts have also focused on introducing the heterologous MVA pathway into E. coli.

Amorphadiene_Biosynthesis cluster_Ecoli Escherichia coli cluster_Scerevisiae Saccharomyces cerevisiae G3P_Pyr Glyceraldehyde-3-P + Pyruvate DXP DXP G3P_Pyr->DXP dxs MEP MEP DXP->MEP dxr IPP_Ecoli IPP MEP->IPP_Ecoli ... DMAPP_Ecoli DMAPP IPP_Ecoli->DMAPP_Ecoli idi GPP_Ecoli GPP IPP_Ecoli->GPP_Ecoli ispA DMAPP_Ecoli->GPP_Ecoli FPP_Ecoli FPP GPP_Ecoli->FPP_Ecoli ispA Amorphadiene_Ecoli This compound FPP_Ecoli->Amorphadiene_Ecoli ADS AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA atoB, ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP_Sc IPP Mevalonate->IPP_Sc ERG12, ERG8, MVD1 DMAPP_Sc DMAPP IPP_Sc->DMAPP_Sc idi GPP_Sc GPP IPP_Sc->GPP_Sc ERG20 DMAPP_Sc->GPP_Sc FPP_Sc FPP GPP_Sc->FPP_Sc ERG20 Amorphadiene_Sc This compound FPP_Sc->Amorphadiene_Sc ADS

Caption: Biosynthetic pathways to this compound in E. coli (MEP pathway) and S. cerevisiae (MVA pathway).

Experimental Protocols

This section provides a synthesized overview of common experimental methodologies for this compound production in both E. coli and S. cerevisiae, based on protocols described in the literature.

I. Strain Construction and Genetic Engineering

A. Escherichia coli

  • Host Strain: Commonly used strains include DH10B and other derivatives of K-12.

  • Plasmid Construction:

    • The this compound synthase (ADS) gene, often codon-optimized for E. coli expression, is cloned into a high-copy number expression vector (e.g., pUC-based vectors) under the control of a strong inducible promoter (e.g., T7 or araBAD).

    • For MVA pathway engineering, genes encoding the enzymes of the mevalonate pathway (e.g., from S. cerevisiae or Staphylococcus aureus) are typically assembled into one or more operons on compatible plasmids.[4][7]

    • For MEP pathway engineering, genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) may be overexpressed from plasmids.[2]

  • Transformation: Plasmids are introduced into the E. coli host strain via electroporation or heat shock.

  • Genomic Integration (Optional): For stable expression, pathway genes can be integrated into the E. coli chromosome using techniques like lambda red recombineering.

B. Saccharomyces cerevisiae

  • Host Strain: Common laboratory strains include CEN.PK and BY series.

  • Plasmid Construction:

    • The ADS gene is cloned into a yeast expression vector (e.g., pYES2 or pESC series) under the control of a galactose-inducible (e.g., GAL1) or constitutive (e.g., TEF1) promoter.

    • Genes for overexpression or downregulation (e.g., tHMG1, ERG9) are similarly cloned into expression or integration vectors.

  • Transformation: Plasmids are introduced into yeast cells using the lithium acetate/single-stranded carrier DNA/PEG method.

  • Genomic Integration: For stable, marker-free integration of expression cassettes, CRISPR-Cas9-mediated genome editing is a commonly used method.

II. Cultivation and Induction

A. Escherichia coli

  • Media: Luria-Bertani (LB) medium is typically used for initial strain propagation. For production, defined media such as M9 or specialized fermentation media are used.

  • Shake Flask Cultivation:

    • A single colony is used to inoculate a starter culture grown overnight.

    • The starter culture is then used to inoculate the production culture to a starting OD600 of ~0.1.

    • Cultures are grown at 30-37°C with shaking (200-250 rpm).

    • Gene expression is induced at an appropriate cell density (e.g., OD600 of 0.6-0.8) with the corresponding inducer (e.g., IPTG for T7 promoter, L-arabinose for araBAD promoter).

    • A dodecane or other organic solvent overlay is often added to the culture to capture the volatile this compound.

  • Fed-Batch Fermentation:

    • A high-cell-density fermentation process is often employed to achieve high titers.[2]

    • This typically involves a defined medium with controlled feeding of a carbon source (e.g., glucose) and nitrogen source to maintain optimal growth and production conditions.[4]

B. Saccharomyces cerevisiae

  • Media: YPD (Yeast Extract Peptone Dextrose) is used for general growth. For production, synthetic defined (SD) media with appropriate amino acid drop-out supplements are used.

  • Shake Flask Cultivation:

    • A single colony is inoculated into a starter culture and grown overnight.

    • The production culture is inoculated and grown in a medium containing a non-inducing carbon source (e.g., raffinose or glucose).

    • When the culture reaches a certain cell density, gene expression is induced by adding galactose (for GAL promoters).

    • A dodecane overlay is used for product trapping.

  • Fed-Batch Fermentation:

    • Similar to E. coli, fed-batch strategies are used to achieve high cell densities and product titers. This involves controlled feeding of carbon and other essential nutrients.

III. This compound Extraction and Quantification
  • Extraction: The organic overlay (e.g., dodecane) containing the this compound is separated from the culture broth by centrifugation.

  • Quantification:

    • The concentration of this compound in the organic phase is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

    • An internal standard (e.g., caryophyllene or bisabolene) is typically added to the samples for accurate quantification.

    • A standard curve is generated using purified this compound or a related sesquiterpene standard.

Logical Workflow for Strain Development

The following diagram illustrates a typical workflow for the development of an this compound-producing microbial strain.

Strain_Development_Workflow start Strain Selection (E. coli or S. cerevisiae) pathway_design Metabolic Pathway Design (Native Pathway Engineering or Heterologous Pathway Introduction) start->pathway_design gene_synthesis Gene Synthesis & Codon Optimization (ADS, Pathway Genes) pathway_design->gene_synthesis plasmid_construction Plasmid/Vector Construction gene_synthesis->plasmid_construction transformation Host Transformation plasmid_construction->transformation strain_screening Strain Screening & Selection (Shake Flask Cultivation) transformation->strain_screening fermentation_optimization Fermentation Process Optimization (Fed-Batch Cultivation) strain_screening->fermentation_optimization Promising Strains scale_up Scale-up & Downstream Processing fermentation_optimization->scale_up

Caption: A logical workflow for the development of this compound-producing microbial strains.

Conclusion

The comparative analysis of E. coli and S. cerevisiae for this compound production reveals distinct advantages and challenges for each platform. E. coli has demonstrated remarkable potential for achieving very high titers through extensive metabolic and process engineering. Its rapid growth and well-established genetic tools make it an attractive host for rapid strain development and high-density fermentations. On the other hand, S. cerevisiae offers the benefits of being a GRAS organism, its inherent robustness in industrial settings, and a native MVA pathway that is a direct route to isoprenoid synthesis. While historically lagging behind E. coli in terms of reported titers, ongoing research and the application of advanced synthetic biology tools are continuously improving the performance of yeast as a production host. The selection of the optimal chassis will depend on a careful evaluation of project-specific goals, including production scale, cost of goods, and regulatory pathways for the final product.

References

A Comparative Guide to Amorphadiene Synthase Variants for Enhanced Artemisinin Precursor Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of different Amorphadiene synthase (ADS) variants, critical enzymes in the biosynthetic pathway of the antimalarial drug artemisinin. The selection of a highly efficient ADS variant is paramount for optimizing the production of this compound, the direct precursor to artemisinin, in various biotechnological platforms. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes relevant biological and experimental workflows.

Performance Comparison of this compound Synthase Variants

The catalytic efficiency of this compound synthase is a key determinant of overall yield in engineered metabolic pathways. Site-directed mutagenesis has been employed to develop variants with improved kinetic properties compared to the wild-type enzyme from Artemisia annua. Below is a summary of the kinetic parameters for several notable ADS variants.

Enzyme Variantkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Fold Increase in kcat/Km (vs. WT)Reference
Wild-Type (WT) 0.034 ± 0.0020.53 ± 0.080.0641.0[1]
H448A 0.119 ± 0.0070.52 ± 0.090.229~3.6[1]
T399S/H448A 0.170 ± 0.0100.65 ± 0.110.262~4.1[1]
T447S 0.334N/AN/A~1.8 (in kcat)[2]
T399S/T447S 0.518N/AN/A~2.8 (in kcat)[2]

N/A: Data not available in the cited reference.

Key Observations:

  • The single mutant H448A shows a significant 3.5-fold increase in turnover rate (kcat) without a substantial change in substrate affinity (Km), resulting in an approximately 3.6-fold increase in catalytic efficiency.[1]

  • The double mutant T399S/H448A exhibits the highest catalytic efficiency among the compared variants, with a 5-fold improvement in kcat and a 4.1-fold increase in kcat/Km over the wild-type enzyme.[1]

  • The T447S and the double mutant T399S/T447S also demonstrate notable increases in their turnover rates, with the double mutant showing a nearly 3-fold enhancement in kcat compared to the wild type.[2]

Experimental Protocols

Accurate evaluation of ADS variant performance relies on standardized and robust experimental procedures. The following sections detail the methodologies for enzyme activity assays and product quantification.

In Vitro this compound Synthase Activity Assay

This protocol is designed to determine the kinetic parameters of purified ADS variants.

1. Enzyme Expression and Purification:

  • The gene encoding the ADS variant is cloned into an appropriate expression vector (e.g., pET-28a(+)) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
  • Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
  • The His-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
  • The purified protein is desalted and concentrated using ultrafiltration. Protein concentration is determined using a Bradford assay.

2. Enzyme Assay Reaction:

  • The standard assay mixture (500 µL) contains:
  • 50 mM HEPES buffer (pH 7.5)
  • 10 mM MgCl₂
  • 10% (v/v) Glycerol
  • 5 mM Dithiothreitol (DTT)
  • Farnesyl pyrophosphate (FPP) substrate (concentrations ranging from 0.1 to 10 µM for kinetic analysis)
  • Purified ADS enzyme (1-5 µg)
  • The reaction is initiated by the addition of the FPP substrate.
  • The reaction mixture is overlaid with 500 µL of n-hexane to capture the volatile this compound product.
  • The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes), ensuring that product formation remains in the linear range.
  • The reaction is stopped by vigorous vortexing to ensure complete extraction of this compound into the hexane layer.

3. Product Extraction:

  • The mixture is centrifuged to separate the aqueous and organic phases.
  • The upper hexane layer containing this compound is carefully collected for GC-MS analysis. An internal standard (e.g., caryophyllene) is added to the hexane extract for accurate quantification.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the precise identification and quantification of the this compound produced in the enzyme assay.

1. GC-MS Instrument and Column:

  • A gas chromatograph coupled with a mass spectrometer is used.
  • A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating sesquiterpenes.

2. GC Conditions:

  • Injector Temperature: 250°C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp to 150°C at a rate of 10°C/min.
  • Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Mode: Full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 204, 189, 161).

4. Quantification:

  • A standard curve is generated using authentic this compound standard of known concentrations.
  • The peak area of this compound in the samples is compared to the standard curve to determine its concentration, normalized against the internal standard.

Visualizations

Artemisinin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of artemisinin, highlighting the central role of this compound synthase.

Artemisinin_Biosynthesis_Pathway Artemisinin Biosynthetic Pathway IPP Isopentenyl pyrophosphate (IPP) DMAPP Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP   DMAPP->GPP   FPPS FPPS FPP Farnesyl pyrophosphate (FPP) ADS This compound synthase (ADS) FPP->ADS This compound Amorpha-4,11-diene CYP71AV1_1 CYP71AV1 This compound->CYP71AV1_1 Artemisinic_alcohol Artemisinic alcohol CYP71AV1_2 CYP71AV1 Artemisinic_alcohol->CYP71AV1_2 Artemisinic_aldehyde Artemisinic aldehyde ALDH1 ALDH1 Artemisinic_aldehyde->ALDH1 Artemisinic_acid Artemisinic acid DBR2 DBR2 Artemisinic_acid->DBR2 Dihydroartemisinic_acid Dihydroartemisinic acid Photooxidation Photooxidation Dihydroartemisinic_acid->Photooxidation Artemisinin Artemisinin GPPS GPPS GPPS->GPP FPPS->FPP ADS->this compound CYP71AV1_1->Artemisinic_alcohol CYP71AV1_2->Artemisinic_aldehyde ALDH1->Artemisinic_acid DBR2->Dihydroartemisinic_acid Photooxidation->Artemisinin

Caption: The artemisinin biosynthetic pathway from IPP and DMAPP.

Experimental Workflow for Evaluating ADS Variants

This diagram outlines the systematic process for comparing the performance of different this compound synthase variants.

ADS_Evaluation_Workflow Workflow for Evaluating ADS Variants Cloning Gene Cloning and Site-Directed Mutagenesis Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (IMAC) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Quantification Product Quantification (GC-MS) Assay->Quantification Analysis Kinetic Data Analysis (kcat, Km) Quantification->Analysis Comparison Performance Comparison Analysis->Comparison

References

Amorphadiene: The Cornerstone Precursor for Artemisinin Synthesis Compared to Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent global demand for artemisinin, the frontline antimalarial drug, has spurred intensive research into efficient and scalable production methods. While the sole natural source, the plant Artemisia annua, suffers from low yields and variable supply, semi-synthetic approaches have emerged as a viable alternative. Central to this strategy is the choice of a suitable precursor molecule. This guide provides a comprehensive comparison of amorphadiene as a precursor for artemisinin synthesis against other sesquiterpenes, supported by experimental data and detailed methodologies.

This compound, a sesquiterpene hydrocarbon, is the natural and committed precursor in the biosynthesis of artemisinin.[1][2] Its unique cyclic structure provides the ideal backbone for the subsequent enzymatic and chemical transformations that lead to the complex artemisinin molecule. While other sesquiterpenes, such as β-farnesene and β-caryophyllene, are also produced in Artemisia annua from the same C15 precursor, farnesyl pyrophosphate (FPP), they represent competing biosynthetic pathways and are not direct precursors to artemisinin.[2][3]

Comparative Performance: this compound vs. Other Sesquiterpenes

Experimental evidence overwhelmingly supports this compound as the superior precursor for artemisinin synthesis. This is primarily due to the highly evolved and specific enzymatic machinery that converts this compound to downstream intermediates in the artemisinin pathway. Attempts to synthesize artemisinin from other sesquiterpenes have been largely unsuccessful or impractical for large-scale production.

Quantitative Data: Production Titers and Conversion Yields

The development of microbial fermentation platforms for the production of artemisinin precursors has been a game-changer. Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been optimized to produce high titers of this compound and its oxidized derivative, artemisinic acid.

PrecursorHost OrganismProduction TiterSubsequent Conversion ProductOverall Yield/EfficiencyReference
This compound Saccharomyces cerevisiae> 40 g/LDihydroartemisinic acidHigh-yield chemical conversion[4][5]
This compound Escherichia coli> 25 g/LArtemisinic acid (in vivo)Lower than from this compound[6]
Artemisinic Acid Saccharomyces cerevisiae25 g/LArtemisinin~40-55% (4 chemical steps)[2][7]
β-Farnesene Saccharomyces cerevisiae~140 g/LArtemisininMentioned as possible, but no scalable, high-yield process reported.[5]

As the data indicates, significant success has been achieved in producing this compound at high titers. The subsequent chemical conversion of this compound to dihydroartemisinic acid, a late-stage precursor to artemisinin, is also highly efficient. While artemisinic acid can also be produced directly in yeast, the yields are generally lower than for this compound.[4] For other sesquiterpenes like β-farnesene, although high production titers have been achieved for the molecule itself, a robust and scalable conversion pathway to artemisinin has not been established.

Biosynthetic and Synthetic Pathways

The biosynthesis of artemisinin begins with the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the characteristic bicyclic structure of this compound. This crucial step is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).

Artemisinin Biosynthesis FPP Farnesyl Pyrophosphate (FPP) This compound Amorpha-4,11-diene FPP->this compound ADS Artemisinic_Alcohol Artemisinic Alcohol This compound->Artemisinic_Alcohol CYP71AV1/CPR Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde CYP71AV1/CPR Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid CYP71AV1/CPR/ALDH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 Dihydroartemisinic_Acid Dihydroartemisinic Acid Dihydroartemisinic_Aldehyde->Dihydroartemisinic_Acid ALDH1 Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photo-oxidation (non-enzymatic)

Artemisinin Biosynthetic Pathway from FPP.

The subsequent steps involve a series of oxidations catalyzed by a cytochrome P450 monooxygenase (CYP71AV1) and its redox partner (CPR), as well as other enzymes like alcohol and aldehyde dehydrogenases (ADH1, ALDH1) and a reductase (DBR2), leading to artemisinic acid and dihydroartemisinic acid.[2] The final conversion of dihydroartemisinic acid to artemisinin is a non-enzymatic, photo-oxidative process.[8]

The semi-synthetic production of artemisinin largely follows this natural pathway, with the initial steps being carried out in engineered microbes and the final steps performed through chemical synthesis.

Semi-Synthetic Workflow cluster_0 Microbial Fermentation cluster_1 Chemical Synthesis Glucose Glucose Yeast Engineered Yeast/E. coli Glucose->Yeast Amorphadiene_product This compound Yeast->Amorphadiene_product Purification Purification Amorphadiene_product->Purification Chemical_Conversion Chemical Conversion Purification->Chemical_Conversion DHAA Dihydroartemisinic Acid Chemical_Conversion->DHAA Artemisinin_final Artemisinin DHAA->Artemisinin_final

Semi-synthetic production of artemisinin.

Experimental Protocols

Conversion of this compound to Dihydroartemisinic Acid

This protocol is adapted from the work that demonstrated a high-yield chemical conversion of microbially produced this compound.

Materials:

  • Amorpha-4,11-diene

  • 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂)

  • Jones reagent (CrO₃, H₂SO₄, acetone)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • Dissolve amorpha-4,11-diene in anhydrous THF.

    • Add a solution of 9-BBN in THF dropwise at 0°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Oxidation to Dihydroartemisinic Alcohol:

    • Cool the reaction mixture to 0°C and slowly add ethanol, followed by NaOH solution and then H₂O₂ solution.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.

    • Purify by column chromatography to obtain dihydroartemisinic alcohol.

  • Oxidation to Dihydroartemisinic Acid:

    • Dissolve the dihydroartemisinic alcohol in acetone and cool to 0°C.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 1 hour at 0°C.

    • Quench the reaction with isopropanol.

    • Extract the product with diethyl ether, wash with brine, and dry over MgSO₄.

    • Purify by crystallization or column chromatography to yield dihydroartemisinic acid.

Conclusion

This compound stands out as the most viable and efficient precursor for the semi-synthetic production of artemisinin. Its position as the natural, committed intermediate in the plant's biosynthetic pathway has guided the development of highly successful microbial production platforms and subsequent chemical conversion processes. While other sesquiterpenes are structurally related, they are products of competing metabolic pathways and lack established, efficient routes for conversion to the artemisinin scaffold. Future research to further optimize the semi-synthetic production of artemisinin should continue to focus on enhancing the microbial production of this compound and improving the efficiency of its downstream chemical transformations.

References

A Comparative Guide to HPLC and GC Methods for Amorphadiene Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) for the quantitative analysis of amorphadiene purity. The information presented is essential for selecting the appropriate analytical technique and for the validation of procedures in a regulated environment.

Introduction

This compound, a volatile sesquiterpene, is a key precursor in the synthesis of the antimalarial drug artemisinin. Accurate determination of its purity is critical for ensuring the quality and efficacy of the final pharmaceutical product. Both HPLC and GC are powerful chromatographic techniques widely used for the analysis of terpenes. However, they operate on different principles and offer distinct advantages and disadvantages for this compound analysis. This guide outlines validated analytical procedures for both methods, presents comparative data, and provides detailed experimental protocols.

Methodology Comparison

A summary of the validation parameters for both a proposed HPLC and a GC-FID method for this compound purity assessment is presented below. The data is representative of typical performance for these analytical techniques.

Table 1: Comparison of HPLC and GC-FID Validation Parameters for this compound Purity Assessment
Validation ParameterHPLC-UVGC-FIDAcceptance Criteria
Linearity (R²) >0.999>0.999≥ 0.999
Range (µg/mL) 1 - 5000.5 - 200Defined by linearity
Limit of Detection (LOD) (µg/mL) 0.30.15Reportable
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Reportable
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 1.5%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Robustness CompliantCompliantNo significant impact on results

Experimental Protocols

Detailed methodologies for the HPLC and GC-FID analysis of this compound are provided below.

HPLC-UV Method for this compound Purity Assessment

This method is suitable for the quantification of this compound and its non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without this compound), and a spiked sample to ensure no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 50, 100, 250, 500 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the this compound standard solution at 100% of the target concentration on the same day. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for the combined results.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.

GC-FID Method for this compound Purity Assessment

This method is well-suited for the analysis of volatile compounds like this compound and can also detect volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of hexane to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with hexane to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL).

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

3. Validation Procedure:

  • Specificity: Analyze a blank (hexane) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound in hexane (e.g., 0.5, 10, 50, 100, 200 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Precision:

    • Repeatability: Analyze six replicate injections of the this compound standard solution at 100% of the target concentration. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for the combined results.

  • Accuracy: Perform recovery studies by spiking a suitable matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the y-intercepts of regression lines.

  • Robustness: Intentionally vary parameters such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min).

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for the HPLC method and a logical comparison between the HPLC and GC-FID techniques for this compound purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify report Generate Report quantify->report

Caption: HPLC analytical workflow for this compound purity assessment.

Method_Comparison cluster_hplc HPLC-UV cluster_gcfid GC-FID This compound This compound Purity Assessment HPLC_UV HPLC-UV This compound->HPLC_UV Choose if... non-volatile impurities are of concern GC_FID GC-FID This compound->GC_FID Choose if... high sensitivity for volatile compounds is required hplc_adv Advantages: - Good for non-volatile impurities - Room temperature analysis - Robust and widely available hplc_disadv Disadvantages: - Lower sensitivity for volatile compounds - May require derivatization for some compounds gcfid_adv Advantages: - Excellent for volatile compounds - High sensitivity and resolution - Simple sample preparation gcfid_disadv Disadvantages: - High temperatures can degrade labile compounds - Not suitable for non-volatile impurities

Caption: Logical comparison of HPLC and GC-FID for this compound analysis.

Conclusion

The choice between HPLC and GC-FID for this compound purity assessment depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method, particularly advantageous for the simultaneous analysis of this compound and any potential non-volatile impurities or degradation products. Its operation at ambient temperature minimizes the risk of sample degradation.

  • GC-FID offers superior sensitivity and resolution for volatile compounds like this compound. It is the method of choice when the primary goal is to quantify the main component with high precision and to detect other volatile impurities.

For comprehensive quality control, employing both techniques can be beneficial. GC-FID can be used for routine purity testing of the main volatile component, while HPLC-UV can be employed for stability studies and the analysis of less volatile related substances. The validation of either method according to the principles outlined in this guide will ensure the generation of accurate and reliable data for regulatory submissions and quality assurance.

Cross-validation of different analytical techniques for Amorphadiene measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical techniques for the accurate measurement of amorphadiene, a key sesquiterpene intermediate in the biosynthesis of the antimalarial drug artemisinin. The selection of an appropriate analytical method is critical for applications ranging from metabolic engineering and fermentation monitoring to quality control in drug development. This document provides a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting data and detailed experimental protocols to aid in methodological selection.

Data Presentation: A Comparative Summary of Analytical Techniques

The performance of each analytical technique is summarized below, providing a clear comparison of their key validation parameters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative NMR (qNMR)
Linearity (r²) >0.99[1][2]≥0.9963[3]>0.99[4]
Limit of Detection (LOD) Typically in the low µg/mL range0.500 ng/mL (for similar compounds)[3]Analyte-dependent, generally higher than MS-based methods
Limit of Quantification (LOQ) 0.017–0.129 µg/mL (for various terpenes)[1]Typically in the ng/mL rangeGenerally in the µg/mL to mg/mL range
Accuracy (% Recovery) 84.6–98.9% (for various terpenes)[1]±8.2% bias[3]89.2% to 118.5% (for primary metabolites)[4]
Precision (%RSD) Intraday: <10%, Interday: <15%[1][2]Intra-assay: ≤5.3%, Inter-assay: ≤5.6%[3]<5%[4]
Sample Throughput Moderate to HighHighLow to Moderate
Specificity High (with mass spectral data)Very High (with precursor/product ion monitoring)High (with distinct resonance signals)
Matrix Effect Can be significant, often mitigated by sample preparationCan be significant, requires careful method developmentGenerally low to negligible
Derivatization Required NoNoNo

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

a. Sample Preparation (Liquid Extraction):

  • To 1 mL of microbial culture or homogenized plant tissue, add 2 mL of a non-polar solvent such as n-hexane or ethyl acetate.

  • Vortex the mixture vigorously for 1 minute to extract this compound.

  • Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • An internal standard (e.g., caryophyllene) may be added to the organic extract for improved quantitative accuracy.

  • The extract is now ready for GC-MS analysis.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions for this compound: m/z 204, 189, 105).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for trace-level quantification of this compound, particularly in complex matrices.

a. Sample Preparation:

  • Sample extraction can be performed as described for GC-MS using a solvent compatible with reverse-phase chromatography (e.g., acetonitrile or methanol).

  • After extraction, the solvent is evaporated under a stream of nitrogen.

  • The dried extract is reconstituted in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection.

b. Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often suitable for terpenes.[5]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for identical reference standards for calibration.

a. Sample Preparation:

  • A known amount of the sample (e.g., extracted and purified this compound) is accurately weighed.

  • A known amount of an internal standard with a distinct and non-overlapping NMR signal (e.g., maleic acid, dimethyl sulfone) is also accurately weighed and added to the sample.

  • The mixture is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

b. Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Probe: Standard 5 mm broadband observe probe.

  • Experiment: A standard one-pulse proton (¹H) NMR experiment is performed.

  • Key Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification.

    • A 90° pulse angle should be accurately calibrated.

  • Data Processing:

    • The ¹H NMR spectrum is phased and baseline corrected.

    • The integrals of the characteristic, well-resolved signals of both this compound and the internal standard are determined.

    • The concentration of this compound is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Mandatory Visualization

Amorphadiene_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Quantification Sample Biological Matrix (e.g., Fermentation Broth, Plant Tissue) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Sample->Extraction Cleanup Optional Clean-up (e.g., SPE) Extraction->Cleanup FinalSample Final Sample (with Internal Standard) Cleanup->FinalSample GCMS GC-MS FinalSample->GCMS Volatilization LCMS LC-MS/MS FinalSample->LCMS Liquid Injection qNMR qNMR FinalSample->qNMR Dissolution in Deuterated Solvent DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition qNMR->DataAcquisition PeakIntegration Peak Integration / Signal Measurement DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve / Internal Standard) PeakIntegration->Quantification Result This compound Concentration Quantification->Result

Caption: A generalized workflow for the quantification of this compound using different analytical techniques.

References

A Comparative Guide to Metabolic Engineering Strategies for Enhanced Amorphadiene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Microbial Amorphadiene Production Platforms

This compound, a key precursor to the potent antimalarial drug artemisinin, has been a focal point of metabolic engineering efforts to establish microbial-based production platforms as a cost-effective and stable alternative to extraction from the plant Artemisia annua. This guide provides a comparative analysis of various metabolic engineering strategies employed to enhance this compound yield in the two most common microbial hosts: Escherichia coli and Saccharomyces cerevisiae. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the engineered metabolic pathways to aid researchers in selecting and designing optimal production strategies.

Quantitative Comparison of this compound Production

The following table summarizes the performance of different engineered strains under various cultivation conditions, highlighting the impact of different metabolic engineering strategies on this compound titer, yield, and productivity.

Host OrganismStrainKey Genetic ModificationsFermentation StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliDH1 (B32)pMevT, pMBIS, pADS (Yeast MVA pathway)Fed-batch, glucose restricted16.7--[1]
E. coliDH1 (B86)pAM41 (S. aureus mvaA), pMBIS, pADSFed-batch, glucose & nitrogen restricted27.4 --[2][3]
E. coliAuxotrophicSystematic optimization of transcription, translation, enzyme, and strain engineeringFed-batch30 0.22-[4]
E. coliW3110pMevT, pMBIS, pADSTwo-phase partitioning bioreactor0.5--[1][5]
E. coliDH5αIntroduction of MVA pathway from Enterococcus faecalis, optimization of metabolic fluxShake flask0.235--[6]
S. cerevisiaeCEN.PK2Overexpression of entire MVA pathway-41 --[7]
S. cerevisiaeS288cExpression of ADS, manipulation of native MVA pathway-0.153--[1][2]
S. cerevisiae-Downregulation of ERG9, fusion of ADS with FPPS----[7]

Note: "-" indicates data not reported in the cited literature.

Key Metabolic Engineering Strategies and Experimental Insights

The production of this compound in microbial hosts relies on the efficient channeling of central carbon metabolism towards the synthesis of the precursor molecule farnesyl pyrophosphate (FPP), which is then converted to this compound by the enzyme this compound synthase (ADS). Two primary isoprenoid biosynthesis pathways have been extensively engineered for this purpose: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

Engineering the Mevalonate Pathway in E. coli

E. coli naturally utilizes the MEP pathway for isoprenoid biosynthesis. A common and successful strategy involves the introduction of a heterologous MVA pathway, typically from S. cerevisiae, to provide an independent and often more efficient route to FPP.

Key Strategies:

  • Heterologous MVA Pathway Expression: The initial breakthrough involved expressing the yeast MVA pathway genes in E. coli, leading to significant this compound production.[8]

  • Identifying and Relieving Bottlenecks: Early studies identified enzymes like mevalonate kinase (MK) and this compound synthase (ADS) as rate-limiting steps.[9][10] Optimizing the expression of these enzymes through promoter strength tuning and plasmid copy number adjustments led to a seven-fold increase in production.[9][10]

  • Enzyme Source Optimization: Replacing the yeast HMG-CoA synthase and HMG-CoA reductase with their more active counterparts from Staphylococcus aureus more than doubled this compound production.[1][2][3] This highlights the importance of enzyme kinetics in pathway optimization.

  • Fermentation Process Optimization: Implementing fed-batch fermentation with restricted glucose and nitrogen delivery significantly boosted titers, achieving over 25 g/L of this compound.[2][3] This strategy maintains metabolic activity while preventing the accumulation of inhibitory byproducts.

  • Two-Phase Partitioning Bioreactors: To overcome the issue of this compound volatility, a two-phase partitioning bioreactor with an organic solvent overlay (e.g., dodecane) can be used to capture the product in situ, leading to higher reported titers.[1][5]

Enhancing the Native Mevalonate Pathway in S. cerevisiae

S. cerevisiae naturally possesses the MVA pathway, making it an attractive host for this compound production. Engineering efforts have focused on upregulating this native pathway and diverting metabolic flux towards FPP.

Key Strategies:

  • Overexpression of MVA Pathway Genes: A significant leap in this compound production in yeast was achieved by overexpressing every enzyme in the MVA pathway, leading to a titer of 41 g/L.[7]

  • Downregulation of Competing Pathways: The enzyme Erg9p (squalene synthase) competes for the FPP precursor to produce ergosterol, a vital component of the yeast cell membrane. Downregulating the expression of the ERG9 gene has been shown to increase the availability of FPP for this compound synthesis.[7]

  • Enzyme Fusion Technology: Fusing this compound synthase (ADS) with farnesyl pyrophosphate synthase (FPPS) can create a substrate channeling effect, potentially increasing the efficiency of FPP conversion to this compound.[7]

Visualizing the Engineered Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and engineering strategies discussed.

Amorphadiene_Biosynthesis_Ecoli cluster_central_metabolism Central Metabolism cluster_mva_pathway Heterologous Mevalonate (MVA) Pathway cluster_amorphadiene_synthesis This compound Synthesis cluster_engineering_ecoli Engineering Strategies in E. coli Acetyl-CoA Acetyl-CoA AtoB AtoB Acetoacetyl-CoA Acetoacetyl-CoA AtoB->Acetoacetyl-CoA HMGS HMGS HMG-CoA HMG-CoA HMGS->HMG-CoA HMGR HMGR Mevalonate Mevalonate HMGR->Mevalonate MK MK Mevalonate-5-P Mevalonate-5-P MK->Mevalonate-5-P PMK PMK Mevalonate-5-PP Mevalonate-5-PP PMK->Mevalonate-5-PP PMD PMD IPP IPP PMD->IPP IDI IDI DMAPP DMAPP IDI->DMAPP FPPS FPPS FPP FPP FPPS->FPP Acetoacetyl-CoA->HMGS HMG-CoA->HMGR Mevalonate->MK Mevalonate-5-P->PMK Mevalonate-5-PP->PMD IPP->IDI IPP->FPPS DMAPP->FPPS ADS ADS FPP->ADS This compound This compound ADS->this compound Heterologous MVA Pathway Expression Heterologous MVA Pathway Expression Bottleneck Identification (MK, ADS) Bottleneck Identification (MK, ADS) Enzyme Source Optimization (HMGS, HMGR from S. aureus) Enzyme Source Optimization (HMGS, HMGR from S. aureus) Fed-batch Fermentation Fed-batch Fermentation

Caption: Engineered this compound biosynthesis pathway in E. coli.

Amorphadiene_Biosynthesis_Scerevisiae cluster_central_metabolism Central Metabolism cluster_mva_pathway Native Mevalonate (MVA) Pathway cluster_synthesis_competition Synthesis & Competition cluster_engineering_sc Engineering Strategies in S. cerevisiae Acetyl-CoA Acetyl-CoA ERG10 Erg10p Acetoacetyl-CoA Acetoacetyl-CoA ERG10->Acetoacetyl-CoA ERG13 Erg13p HMG-CoA HMG-CoA ERG13->HMG-CoA HMG1_2 Hmg1/2p Mevalonate Mevalonate HMG1_2->Mevalonate ERG12 Erg12p Mevalonate-5-P Mevalonate-5-P ERG12->Mevalonate-5-P ERG8 Erg8p Mevalonate-5-PP Mevalonate-5-PP ERG8->Mevalonate-5-PP MVD1 Mvd1p IPP IPP MVD1->IPP IDI1 Idi1p DMAPP DMAPP IDI1->DMAPP ERG20 Erg20p (FPPS) FPP FPP ERG20->FPP Acetoacetyl-CoA->ERG13 HMG-CoA->HMG1_2 Mevalonate->ERG12 Mevalonate-5-P->ERG8 Mevalonate-5-PP->MVD1 IPP->IDI1 IPP->ERG20 DMAPP->ERG20 ADS ADS FPP->ADS ERG9 Erg9p FPP->ERG9 This compound This compound ADS->this compound Squalene -> Ergosterol Squalene -> Ergosterol ERG9->Squalene -> Ergosterol Overexpression of entire MVA pathway Overexpression of entire MVA pathway Downregulation of ERG9 Downregulation of ERG9 Enzyme Fusion (ADS-FPPS) Enzyme Fusion (ADS-FPPS)

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Detailed Experimental Protocols

To facilitate the replication and further development of these strategies, we provide a generalized experimental protocol based on the cited literature.

General Protocol for this compound Production in E. coli
  • Strain and Plasmid Construction:

    • Host Strain: E. coli DH1 or other suitable strains.

    • Plasmids:

      • A low-copy plasmid carrying the this compound synthase (ADS) gene from A. annua.

      • A medium-copy plasmid carrying the upper MVA pathway genes (e.g., from S. cerevisiae or S. aureus).

      • A medium-copy plasmid carrying the lower MVA pathway genes (e.g., from S. cerevisiae).

    • Gene Synthesis and Cloning: Genes are typically codon-optimized for E. coli expression and cloned into appropriate expression vectors with inducible promoters (e.g., PBAD, PLlacO1).

  • Culture Medium and Conditions:

    • Seed Culture: LB medium with appropriate antibiotics, grown overnight at 37°C.

    • Fermentation Medium: A defined minimal medium with a glucose carbon source and a nitrogen source (e.g., ammonia).

    • Fed-batch Fermentation:

      • Initial batch phase to accumulate biomass.

      • Fed-batch phase with controlled feeding of glucose and nitrogen to maintain low concentrations and sustain production.

      • Induction of gene expression with an appropriate inducer (e.g., arabinose, IPTG) when the culture reaches a desired cell density.

      • Temperature is typically maintained at 30-37°C, and pH is controlled around 7.0.

  • Product Extraction and Analysis:

    • For two-phase partitioning, the organic layer (e.g., dodecane) is collected.

    • For volatile product capture, a condenser in the off-gas stream is used.

    • The collected samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound identification and quantification against a standard.

General Protocol for this compound Production in S. cerevisiae
  • Strain and Plasmid Construction:

    • Host Strain: S. cerevisiae CEN.PK2 or other suitable strains.

    • Genetic Modifications:

      • Overexpression of all genes in the native MVA pathway using strong constitutive or inducible promoters. This can be achieved through chromosomal integration or high-copy plasmids.

      • Downregulation of the ERG9 gene using promoter replacement or CRISPRi.

      • Expression of the this compound synthase (ADS) gene from A. annua, often integrated into the genome for stability.

  • Culture Medium and Conditions:

    • Seed Culture: YPD medium, grown overnight at 30°C.

    • Fermentation Medium: A defined synthetic medium with a glucose or galactose carbon source.

    • Batch or Fed-batch Fermentation:

      • Cultures are grown in bioreactors with controlled temperature (30°C), pH, and dissolved oxygen.

      • If using inducible promoters, the appropriate inducer (e.g., galactose) is added to initiate gene expression.

  • Product Extraction and Analysis:

    • An organic solvent overlay (e.g., dodecane) is typically used to capture the secreted this compound.

    • The organic layer is sampled and analyzed by GC-MS for this compound quantification.

Conclusion

Significant progress has been made in the metabolic engineering of both E. coli and S. cerevisiae for high-level this compound production. While E. coli has demonstrated high titers through the expression of a heterologous MVA pathway and optimized fermentation processes, S. cerevisiae has achieved comparable success by enhancing its native MVA pathway. The choice of host and engineering strategy will depend on the specific research goals, available resources, and desired scale of production. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to further improve this compound yields and contribute to the sustainable production of this critical antimalarial drug precursor.

References

A Comparative Guide to Mevalonate and MEP Pathways for Amorphadiene Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of amorphadiene, a key precursor to the antimalarial drug artemisinin, is a significant focus in metabolic engineering. Two primary biosynthetic pathways are utilized for the synthesis of its isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This guide provides a detailed comparison of these two pathways for this compound production, supported by experimental data, to aid researchers in selecting and optimizing their production host and strategy.

Pathway Overview and Key Differences

The MVA and MEP pathways differ in their host organism prevalence, starting substrates, and overall stoichiometry. The MVA pathway is native to eukaryotes, including yeast (Saccharomyces cerevisiae), while the MEP pathway is found in most bacteria, including Escherichia coli, and in the plastids of plants.[1][2]

Engineering efforts have successfully introduced the heterologous MVA pathway into E. coli for enhanced isoprenoid production. Conversely, the native MEP pathway in E. coli has also been a target for optimization. The MEP pathway is theoretically more carbon efficient for converting glucose to isoprenoids.[3] However, the MVA pathway is often considered less tightly regulated, which can be advantageous for achieving high product titers.[3]

Quantitative Comparison of this compound Production

The following table summarizes reported this compound production titers in engineered E. coli utilizing either the MVA or MEP pathway. It is important to note that direct comparisons can be challenging due to variations in strains, cultivation conditions, and optimization strategies.

PathwayHost OrganismThis compound Titer (g/L)Cultivation MethodKey Engineering StrategiesReference
Mevalonate (MVA) Escherichia coli> 25Fed-batch fermentationCombination of MVA pathway improvements and optimized fermentation process.[4]
Mevalonate (MVA) Escherichia coli30Fed-batch fermentationSystematic optimization including transcription, translation, and enzyme engineering.[5]
Methylerythritol Phosphate (MEP) Escherichia coli6.1Fed-batch fermentationCo-expression of exogenous MEP pathway genes and optimization of glucose feeding.[6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the core reactions of the MVA and MEP pathways leading to the synthesis of the universal isoprenoid precursors, IPP and DMAPP.

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp Idi

Caption: The Mevalonate (MVA) Pathway for Isoprenoid Precursor Synthesis.

MEP_Pathway g3p Glyceraldehyde-3-P dxp DXP g3p->dxp DXS pyruvate Pyruvate pyruvate->dxp DXS mep MEP dxp->mep DXR cdp_mep CDP-ME mep->cdp_mep IspD cdp_mep2p CDP-MEP cdp_mep->cdp_mep2p IspE mecpp MEcPP cdp_mep2p->mecpp IspF hmbpp HMBPP mecpp->hmbpp IspG ipp IPP hmbpp->ipp dmapp DMAPP hmbpp->dmapp IspH

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the production and analysis of this compound in an engineered microbial host.

Experimental_Workflow strain_construction Strain Construction (Pathway Engineering) fermentation Fermentation/ Cultivation strain_construction->fermentation extraction This compound Extraction (e.g., with dodecane) fermentation->extraction quantification Quantification (GC-MS) extraction->quantification optimization Process Optimization quantification->optimization optimization->fermentation

Caption: General Experimental Workflow for this compound Production.

Experimental Protocols

Below are detailed methodologies for key experiments involved in this compound production and quantification.

Strain Construction
  • Gene Sourcing and Codon Optimization: Genes for the chosen pathway (MVA or MEP) are sourced from their native organisms (e.g., S. cerevisiae for MVA genes). For expression in E. coli, the gene sequences are typically codon-optimized to enhance translation efficiency.

  • Plasmid Construction: The pathway genes, along with the this compound synthase (ADS) gene from Artemisia annua, are cloned into suitable expression plasmids. Often, genes are organized into synthetic operons under the control of inducible promoters (e.g., Plac, PBAD). Multiple plasmids may be required to express the entire pathway.

  • Host Transformation: The constructed plasmids are transformed into a suitable E. coli host strain (e.g., DH1, W3110). Selection markers on the plasmids (e.g., antibiotic resistance) are used to select for successful transformants.

Fed-Batch Fermentation
  • Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a rich medium (e.g., LB) containing the appropriate antibiotics.

  • Bioreactor Setup: A bioreactor containing a defined minimal medium with a limiting carbon source (e.g., glucose) is inoculated with the seed culture.

  • Batch Phase: The culture is grown in batch mode until the initial carbon source is depleted.

  • Fed-Batch Phase: A concentrated feed solution containing the carbon source and other necessary nutrients is fed into the bioreactor at a controlled rate to maintain a low substrate concentration. This strategy helps to avoid the accumulation of inhibitory byproducts like acetate.

  • Induction: Once the culture reaches a desired cell density, the expression of the pathway genes is induced (e.g., by adding IPTG for Plac-controlled promoters).

  • Two-Phase Culture: To capture the volatile this compound and reduce product toxicity, an organic overlay (e.g., dodecane) is often added to the culture medium to create a two-phase system.

  • Process Monitoring: Throughout the fermentation, key parameters such as cell density (OD600), pH, dissolved oxygen, and substrate/metabolite concentrations are monitored.

This compound Quantification
  • Sample Collection: Samples are taken from the organic phase (if used) or the whole broth at regular intervals.

  • Extraction: If a two-phase system is not used, this compound can be extracted from the culture broth using an organic solvent (e.g., ethyl acetate or hexane). An internal standard (e.g., caryophyllene) is added for accurate quantification.

  • GC-MS Analysis: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC): Separates the components of the sample based on their volatility and interaction with the stationary phase of the column.

    • Mass Spectrometry (MS): Identifies and quantifies the separated components based on their mass-to-charge ratio.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.

Conclusion

Both the mevalonate and MEP pathways have been successfully engineered to produce high titers of this compound in microbial hosts. While the MEP pathway offers a higher theoretical carbon yield, the heterologous MVA pathway has, to date, demonstrated superior performance in E. coli, achieving titers exceeding 25 g/L.[4] The choice of pathway will depend on the specific research goals, the host organism, and the extent of metabolic engineering expertise and resources available. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on or optimize their this compound production efforts.

References

Assessing the Stability of Amorphadiene: A Comparative Guide to Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amorphadiene, a key sesquiterpene precursor to the antimalarial drug artemisinin, holds significant promise in pharmaceutical development. However, a comprehensive understanding of its stability under various storage conditions is crucial for ensuring product quality, efficacy, and shelf-life. This guide provides a detailed framework for assessing the stability of this compound through a series of robust experimental protocols. Due to a lack of extensive publicly available stability data for this compound, this document outlines the necessary studies to generate this critical information and enable objective comparisons with other relevant sesquiterpenes.

Comparative Stability Assessment: A Proposed Study

To address the current knowledge gap, a forced degradation study is recommended. This involves subjecting this compound to a range of stress conditions to predict its degradation pathways and long-term stability. For a comprehensive comparison, similar studies should be conducted in parallel with other structurally related and industrially relevant sesquiterpenes, such as β-farnesene and β-caryophyllene.

Table 1: Proposed Forced Degradation Study Conditions for this compound and Comparative Sesquiterpenes
Stress ConditionParametersAnalytesTime Points
Thermal Stability 40°C, 60°C, 80°C (in sealed, dark vials)This compound, β-Farnesene, β-Caryophyllene0, 24, 48, 72, 168 hours
Photostability ICH Q1B Option 2: >1.2 million lux hours and >200 W h/m² (in quartz cuvettes)This compound, β-Farnesene, β-Caryophyllene0, 6, 12, 24, 48 hours
Oxidative Stability 3% H₂O₂ solution (in dark, at room temperature)This compound, β-Farnesene, β-Caryophyllene0, 1, 2, 4, 8, 24 hours
Hydrolytic Stability pH 2 (0.01 M HCl), pH 7 (water), pH 9 (0.01 M NaOH) (at 40°C in dark)This compound, β-Farnesene, β-Caryophyllene0, 24, 48, 72, 168 hours
Table 2: Expected Data Summary from Forced Degradation Studies
Stress ConditionAnalyteDegradation (%) after 168 hours (or specified time)Major Degradation Products (Hypothetical)
Thermal (80°C) This compoundData to be generatedIsomerization products, oxidation products
β-FarneseneData to be generatedOligomers, oxidation products
β-CaryophylleneData to be generatedCaryophyllene oxide, clovene
Photostability This compoundData to be generatedPhoto-oxidation products, cyclic ethers
β-FarneseneData to be generatedPeroxides, epoxides
β-CaryophylleneData to be generatedPhotoadducts, rearranged products
Oxidative (3% H₂O₂) This compoundData to be generatedEpoxides, diols, aldehydes
β-FarneseneData to be generatedFarnesene diepoxide, various alcohols
β-CaryophylleneData to be generatedCaryophyllene oxide, other oxygenated derivatives
Hydrolytic (pH 2) This compoundData to be generatedHydrated derivatives, rearranged products
β-FarneseneData to be generatedAcyclic alcohols
β-CaryophylleneData to be generatedCaryolan-1-ol, clovan-2,9-diol
Hydrolytic (pH 9) This compoundData to be generatedMinimal degradation expected
β-FarneseneData to be generatedMinimal degradation expected
β-CaryophylleneData to be generatedMinimal degradation expected

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible stability data. The following protocols are based on established practices for the analysis of volatile and semi-volatile terpenes.

Quantification of this compound and Comparative Sesquiterpenes by GC-MS

A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is the gold standard for the quantification of this compound and other sesquiterpenes.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable non-polar solvent (e.g., n-hexane or ethyl acetate) to a known concentration.

  • For samples from degradation studies, dilute an aliquot of the reaction mixture with the chosen solvent.

  • Add an internal standard (e.g., trans-caryophyllene or another stable sesquiterpene not present in the sample) to all standards and samples to correct for injection volume variability.

b. GC-MS Conditions:

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes and their expected degradation products, and full scan for identification of unknown degradants.

c. Method Validation:

  • The GC-MS method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation (Stress Testing) Protocols

a. Thermal Stability:

  • Prepare solutions of this compound and comparative compounds in a high-boiling point, inert solvent (e.g., dodecane) in sealed glass vials with minimal headspace.

  • Place the vials in ovens maintained at 40°C, 60°C, and 80°C.

  • At each time point, withdraw an aliquot, dilute appropriately, and analyze by GC-MS.

b. Photostability:

  • Prepare solutions of the test compounds in a UV-transparent solvent (e.g., hexane or acetonitrile) in quartz cuvettes.

  • Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Wrap a parallel set of samples in aluminum foil to serve as dark controls.

  • At each time point, analyze the exposed and dark control samples by GC-MS.

c. Oxidative Stability:

  • Prepare solutions of the test compounds in a suitable solvent and add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Store the solutions in the dark at room temperature.

  • At each time point, quench the reaction (e.g., by dilution or addition of a reducing agent if necessary), extract the analytes, and analyze by GC-MS.

d. Hydrolytic Stability:

  • Prepare solutions of the test compounds in aqueous solutions buffered at pH 2, 7, and 9. A co-solvent such as acetonitrile may be necessary to ensure solubility.

  • Store the solutions at 40°C in the dark.

  • At each time point, neutralize the aliquot, extract the analytes with a non-polar solvent, and analyze by GC-MS.

Visualizing the Workflow and Potential Degradation

To facilitate understanding, the experimental workflow and a hypothetical degradation pathway for this compound are illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Standard Thermal Thermal Stress (40, 60, 80°C) This compound->Thermal Photo Photolytic Stress (ICH Q1B) This compound->Photo Oxidative Oxidative Stress (3% H₂O₂) This compound->Oxidative Hydrolytic Hydrolytic Stress (pH 2, 7, 9) This compound->Hydrolytic Comparatives Comparative Sesquiterpenes (β-Farnesene, β-Caryophyllene) Comparatives->Thermal Comparatives->Photo Comparatives->Oxidative Comparatives->Hydrolytic GCMS GC-MS Analysis Thermal->GCMS Photo->GCMS Oxidative->GCMS Hydrolytic->GCMS Data Data Processing & Comparison GCMS->Data

Experimental workflow for this compound stability assessment.

Amorphadiene_Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Acidic) This compound This compound Isomers Isomerization Products This compound->Isomers Heat Photo_Ox Photo-oxidation Products This compound->Photo_Ox Light (UV/Vis) Epoxides Epoxides This compound->Epoxides [O] Hydrated Hydrated Derivatives This compound->Hydrated H⁺ / H₂O Diols Diols Epoxides->Diols H₂O

Hypothetical degradation pathways of this compound.

Conclusion

While direct comparative stability data for this compound is currently scarce, the experimental framework outlined in this guide provides a clear and scientifically rigorous path for its determination. By conducting comprehensive forced degradation studies on this compound and relevant comparative compounds, researchers and drug development professionals can generate the necessary data to understand its degradation profile, establish appropriate storage conditions, and ensure the development of stable and effective pharmaceutical products. The successful execution of these studies will be instrumental in advancing the therapeutic potential of this compound.

A Comparative Guide to Amorphadiene Recovery: An Objective Analysis of Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient recovery of amorphadiene, a key precursor to the antimalarial drug artemisinin, is a critical step in its biotechnological production. This guide provides a comprehensive comparison of different extraction methods for this compound recovery, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and production needs.

The choice of an appropriate extraction method is paramount in maximizing the yield and purity of this compound from fermentation broths, primarily from engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae. This guide delves into the nuances of in-situ and ex-situ recovery techniques, including solvent extraction, supercritical fluid extraction (SFE), and steam distillation, offering a comparative analysis of their performance.

Comparative Analysis of this compound Extraction Methods

The following table summarizes the key performance indicators for various this compound extraction methods based on available experimental data. It is important to note that direct comparative studies are limited, and performance can vary based on the specific fermentation conditions and microbial host.

Extraction MethodRecovery PrincipleThis compound YieldThis compound PurityKey AdvantagesKey Disadvantages
In-Situ Solvent Extraction (Dodecane Overlay) Partitioning of this compound from the aqueous fermentation broth into an immiscible organic solvent layer during cultivation.0.5 g/L of culture medium[1]Not explicitly stated, but the organic phase contains this compound and other nonpolar metabolites.Continuous removal of a potentially toxic product, simple setup, widely used for taxadiene recovery[2]Potential for solvent toxicity to microbial cells, emulsion formation can complicate separation, requires downstream purification.
Off-Gas Condensation Capturing volatile this compound from the fermentor off-gas stream by condensation at low temperatures.Not quantified as yield, but this compound evaporates with a half-life of about 50 minutes from a fermentor.[1]89%[1]High purity of the recovered product, non-invasive to the fermentation culture.Only recovers the volatile fraction of the product, requires specialized condensation equipment.
Solid-Phase Adsorption (Resin-based) Adsorption of this compound onto a solid resin added directly to the fermentation broth (in-situ) or passed through a column post-fermentation (ex-situ).Titer improvement of 1.4 to 1.9-fold compared to dodecane overlay for taxadiene.[2][3]Dependent on the selectivity of the resin and the desorption solvent.High selectivity possible with appropriate resin selection, can be integrated into the bioprocess.[2][3]Resin fragmentation can be detrimental to cells, desorption step required, potential for product degradation on the resin.[2][3]
Supercritical Fluid Extraction (CO2) Extraction using carbon dioxide in its supercritical state, which offers tunable solvating properties.High yields reported for other sesquiterpenes.[4][5]High selectivity achievable by tuning pressure and temperature.[4][5]"Green" solvent, high selectivity, low-temperature operation minimizes thermal degradation.[1][6]High initial equipment cost, may require co-solvents for efficient extraction of some terpenes.[4][5]
Steam Distillation Separation of this compound based on its volatility by passing steam through the fermentation broth.High recovery (0.56% from plant material) reported for other sesquiterpenes.[7][8]Purity can be high, but co-distillation of other volatile compounds is possible.Relatively simple and low-cost equipment, effective for volatile compounds.[9]High temperatures can lead to thermal degradation of sensitive compounds, not suitable for non-volatile products.[1]

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below to facilitate replication and adaptation.

In-Situ Solvent Extraction with Dodecane Overlay

This protocol is adapted from methods used for the recovery of terpenes from microbial fermentations.[2]

Materials:

  • Fermentation culture of this compound-producing microorganisms.

  • Sterile dodecane.

  • Centrifuge.

  • Separatory funnel.

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis.

Procedure:

  • Prior to inoculation, add a sterile layer of dodecane to the fermentation medium at a desired volume-to-volume ratio (e.g., 1:10 dodecane to medium).

  • Conduct the fermentation under standard operating conditions. This compound will partition into the dodecane layer as it is produced.

  • At the end of the fermentation, harvest the entire culture, including the dodecane layer.

  • Separate the dodecane layer from the aqueous phase by centrifugation or by using a separatory funnel.

  • Collect the dodecane phase containing the extracted this compound.

  • To concentrate the this compound, the dodecane can be partially removed under vacuum using a rotary evaporator, taking into account the volatility of this compound.

  • Analyze the this compound content and purity in the dodecane extract using GC-MS.

Supercritical Fluid Extraction (SFE) of Sesquiterpenes

This generalized protocol is based on the extraction of sesquiterpenes from natural sources and can be adapted for this compound recovery from microbial biomass.[4][5]

Materials:

  • Lyophilized microbial biomass containing this compound.

  • Supercritical fluid extractor.

  • High-purity carbon dioxide.

  • Co-solvent (e.g., ethanol), if necessary.

  • Collection vials.

  • GC-MS for analysis.

Procedure:

  • Harvest the microbial cells from the fermentation broth by centrifugation.

  • Lyophilize the cell pellet to remove water, which can interfere with SFE.

  • Pack the dried biomass into the extraction vessel of the SFE system.

  • Set the SFE parameters. For sesquiterpenes, typical starting conditions are:

    • Pressure: 100-350 bar

    • Temperature: 40-60 °C

    • CO2 flow rate: 2-5 g/min

    • Co-solvent (e.g., 5-10% ethanol) can be added to enhance the extraction of more polar compounds.

  • Pressurize the system with CO2 to the desired setpoint.

  • Initiate the extraction process, allowing the supercritical CO2 (with or without co-solvent) to pass through the biomass.

  • The extracted compounds are depressurized and collected in a separation vessel.

  • Collect the extract at specified time intervals.

  • Analyze the collected fractions for this compound content and purity using GC-MS.

Steam Distillation of Sesquiterpenes

This protocol outlines the general procedure for recovering volatile sesquiterpenes from a liquid matrix, adaptable for fermentation broths.[7][8]

Materials:

  • Fermentation broth containing this compound.

  • Steam distillation apparatus (including a boiling flask, distillation head, condenser, and receiving flask).

  • Heating mantle.

  • Separatory funnel.

  • Organic solvent for extraction (e.g., hexane or ethyl acetate).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Rotary evaporator.

  • GC-MS for analysis.

Procedure:

  • Place the fermentation broth into the boiling flask of the steam distillation apparatus.

  • Heat the broth to generate steam, or introduce external steam into the flask.

  • The steam will pass through the broth, volatilizing the this compound.

  • The steam and this compound vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collect the condensate, which will consist of an aqueous layer and an immiscible organic layer (the this compound).

  • Separate the this compound layer from the aqueous layer using a separatory funnel. If the this compound is present in low concentrations, the entire condensate can be extracted with an organic solvent.

  • If an organic solvent is used for extraction, dry the organic phase with a suitable drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analyze the final product for yield and purity using GC-MS.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described extraction methods.

Solvent_Extraction_Workflow cluster_fermentation Fermentation cluster_recovery Recovery cluster_purification Purification & Analysis Fermentation This compound-producing Microbial Culture Dodecane Add Sterile Dodecane Overlay Harvest Harvest Culture (Aqueous + Dodecane) Dodecane->Harvest Separation Phase Separation (Centrifugation or Separatory Funnel) Harvest->Separation Dodecane_Phase Collect Dodecane Phase Separation->Dodecane_Phase Aqueous_Phase Discard Aqueous Phase Separation->Aqueous_Phase Concentration Concentration (Rotary Evaporator) Dodecane_Phase->Concentration Analysis GC-MS Analysis Concentration->Analysis

Figure 1. Workflow for In-Situ Solvent Extraction with Dodecane Overlay.

SFE_Workflow cluster_preparation Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_analysis Analysis Harvest Harvest Microbial Biomass Lyophilize Lyophilize Biomass Harvest->Lyophilize Load Load Biomass into Extraction Vessel Lyophilize->Load SFE Perform SFE with Supercritical CO2 (+/- Co-solvent) Load->SFE Collection Collect Extract in Separation Vessel SFE->Collection Analysis GC-MS Analysis Collection->Analysis

Figure 2. Workflow for Supercritical Fluid Extraction (SFE).

Steam_Distillation_Workflow cluster_distillation Distillation cluster_separation Separation & Purification cluster_analysis Analysis Load Load Fermentation Broth into Still Distill Perform Steam Distillation Load->Distill Condense Condense Vapor Distill->Condense Collect Collect Condensate (Water + this compound) Condense->Collect Separate Separate this compound (Separatory Funnel or Solvent Extraction) Collect->Separate Dry Dry Organic Phase Separate->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Analysis GC-MS Analysis Concentrate->Analysis

Figure 3. Workflow for Steam Distillation.

Concluding Remarks

The selection of an optimal extraction method for this compound is a multifaceted decision that depends on the scale of production, desired purity, available equipment, and economic considerations. In-situ solvent extraction offers a simple and continuous recovery method suitable for laboratory-scale experiments. Off-gas condensation provides a high-purity product but is limited to the volatile fraction. Solid-phase adsorption shows promise for improved titers and process integration. Supercritical fluid extraction represents a green and highly selective alternative, albeit with higher initial costs. Steam distillation is a classic and effective method for volatile compounds but carries the risk of thermal degradation. This guide provides the foundational information for researchers to make an informed decision and to design robust and efficient this compound recovery processes. Further optimization of any chosen method will be necessary to achieve the best results for a specific bioprocess.

References

In vivo versus in vitro Amorphadiene production: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of amorphadiene, a key precursor to the antimalarial drug artemisinin, represents a significant achievement in synthetic biology and metabolic engineering. Two primary strategies have emerged for its biosynthesis: in vivo production using engineered microorganisms and in vitro enzymatic synthesis in cell-free systems. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from published studies on this compound production, offering a direct comparison of the performance of in vivo and in vitro systems.

Table 1: In Vivo this compound Production in Engineered Microorganisms

Host OrganismProduction SystemTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coliFed-batch fermentation27.40.22~0.23[1][2]
Saccharomyces cerevisiaeFed-batch fermentation> 40Not ReportedNot Reported
Yarrowia lipolyticaShake flask0.1715Not ReportedNot Reported[3]
Bacillus subtilisShake flask0.416Not ReportedNot Reported[4]

Table 2: In Vitro this compound Production using Cell-Free Systems

System TypeKey FeaturesProduction RateTotal TiterReference
Multi-enzyme cascadeATP recycling, pyrophosphatase~5.7 µmol/L/min (~0.7 mg/L/h)Not Reported[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the fundamental experimental protocols for both in vivo and in vitro this compound production.

In Vivo Production in Escherichia coli

1. Strain Construction:

  • Host Strain: E. coli DH1 is a commonly used strain.

  • Plasmid-based Expression: The synthesis of this compound in E. coli is typically achieved by introducing multiple plasmids carrying the necessary genes.[1][6] A common setup involves three plasmids:

    • A plasmid containing the "top" mevalonate (MVA) pathway genes (e.g., atoB, ERG13, tHMG1) for converting acetyl-CoA to mevalonate. Genes from Saccharomyces cerevisiae are often utilized.[6][7]

    • A plasmid with the "bottom" MVA pathway genes (e.g., ERG12, ERG8, MVD1, idi, ispA) to convert mevalonate to farnesyl pyrophosphate (FPP).[6][7]

    • A plasmid expressing a codon-optimized this compound synthase (ADS) gene from Artemisia annua to convert FPP to this compound.[6][7]

  • Transformation: Plasmids are introduced into the host strain using standard transformation protocols (e.g., electroporation or heat shock).

2. Fed-Batch Fermentation:

  • Seed Culture: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a defined medium such as M9 medium.[6] The culture is grown overnight at 37°C with shaking.

  • Bioreactor Setup: A bioreactor is prepared with a defined fermentation medium. The pH is typically controlled at 7.0 with the addition of ammonium hydroxide, and the dissolved oxygen is maintained at a setpoint (e.g., 40% of saturation) through agitation and oxygen supplementation.[1]

  • Fed-Batch Strategy:

    • An initial batch phase allows the culture to grow and consume the initial carbon source (e.g., 15 g/L glucose).[1]

    • Upon depletion of the initial carbon source, a fed-batch phase is initiated with a controlled feed of a concentrated glucose solution to maintain a restricted growth rate and prevent the accumulation of inhibitory byproducts like acetate.[1][6]

    • Nitrogen levels are also carefully controlled, as simultaneous carbon and nitrogen restriction has been shown to improve this compound titers.[1][8]

  • Induction: Expression of the biosynthetic pathway genes is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of ~30).[1][8]

  • Product Capture: Due to the volatility of this compound, a two-phase partitioning bioreactor system is often employed.[9] An organic solvent overlay, such as dodecane, is added to the culture medium to capture the this compound as it is produced.[9]

3. This compound Quantification (GC-MS):

  • Sample Preparation:

    • A known volume of the dodecane overlay is collected.

    • An internal standard (e.g., trans-caryophyllene) is added to the sample.

    • The sample is then diluted in a suitable solvent like ethyl acetate for analysis.

  • GC-MS Analysis:

    • The analysis is performed on a gas chromatograph coupled with a mass spectrometer.

    • The injection port and column temperatures are optimized to separate this compound from other compounds.

    • Quantification is achieved by comparing the peak area of this compound to that of the internal standard and referencing a standard curve of purified this compound.

In Vitro Production in a Cell-Free System

1. Preparation of Cell Extract:

  • Cell Culture: E. coli BL21(DE3) is a common strain for preparing S30 extracts. Cells are grown in a rich medium (e.g., 2xYT) to the mid-log phase.

  • Cell Lysis: Cells are harvested, washed, and then lysed using a high-pressure homogenizer (French press) to release the cellular machinery.

  • Extract Clarification: The lysate is centrifuged to remove cell debris, resulting in the S30 extract containing the necessary components for transcription and translation.

  • Pre-incubation and Dialysis: The extract is pre-incubated to degrade endogenous DNA and mRNA, followed by dialysis to remove small molecules that could interfere with the synthesis reaction.

2. Cell-Free Reaction Setup:

  • Reaction Mixture: The cell-free synthesis reaction typically contains the S30 extract, an energy source (e.g., ATP, GTP), amino acids, salts, and the DNA templates for the biosynthetic enzymes (e.g., the MVA pathway enzymes and ADS).

  • Energy Regeneration: An ATP regeneration system (e.g., creatine phosphate and creatine kinase, or phosphoenolpyruvate and pyruvate kinase) is crucial to sustain the energy-intensive process of protein synthesis and the enzymatic reactions.

  • Byproduct Removal: The addition of pyrophosphatase can enhance production by breaking down pyrophosphate, a potent inhibitor of this compound synthase.[5]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the synthesis of the enzymes and the subsequent production of this compound.

3. This compound Quantification:

  • Extraction: The this compound produced in the aqueous reaction mixture is extracted into an organic solvent (e.g., hexane or dodecane).

  • GC-MS Analysis: The extracted sample, with an added internal standard, is analyzed by GC-MS as described for the in vivo protocol.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in this compound production.

Signaling Pathways and Experimental Workflows

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB/ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate tHMG1 mevalonate_p Mevalonate-P mevalonate->mevalonate_p ERG12 mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp ERG8 ipp IPP mevalonate_pp->ipp MVD1 dmapp DMAPP ipp->dmapp idi fpp FPP ipp->fpp ispA dmapp->fpp ispA This compound This compound fpp->this compound ADS

Caption: The heterologous mevalonate pathway for this compound production.

InVivo_Workflow cluster_strain Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis plasmid_prep Plasmid Preparation (MVA pathway + ADS) transformation Transformation into E. coli plasmid_prep->transformation seed_culture Seed Culture transformation->seed_culture fed_batch Fed-Batch Fermentation seed_culture->fed_batch induction IPTG Induction fed_batch->induction product_capture Dodecane Overlay induction->product_capture sampling Sample Dodecane Layer product_capture->sampling gcms GC-MS Quantification sampling->gcms

Caption: Experimental workflow for in vivo this compound production.

InVitro_Workflow cluster_extract Cell Extract Preparation cluster_reaction Cell-Free Synthesis cluster_analysis Analysis cell_culture E. coli Culture lysis Cell Lysis cell_culture->lysis clarification Centrifugation lysis->clarification reaction_setup Reaction Assembly (Extract, DNA, Energy Source) clarification->reaction_setup incubation Incubation reaction_setup->incubation extraction Solvent Extraction incubation->extraction gcms_vitro GC-MS Quantification extraction->gcms_vitro

Caption: Experimental workflow for in vitro this compound production.

Concluding Remarks

Both in vivo and in vitro systems offer viable platforms for this compound production, each with distinct advantages and disadvantages. In vivo production in engineered microbes, particularly E. coli and S. cerevisiae, has demonstrated remarkably high titers, making it a strong candidate for large-scale industrial production. However, this approach requires extensive metabolic engineering and process optimization to achieve these high yields, and the inherent complexity of living cells can present challenges in reproducibility and control.

In vitro cell-free systems, while currently demonstrating lower overall productivity, offer unparalleled control over the reaction environment. This allows for rapid prototyping and optimization of biosynthetic pathways without the constraints of cell viability and complex regulatory networks. As the cost of cell-free systems decreases and their efficiency improves, they may become increasingly attractive for specialized applications and for the rapid screening of novel biosynthetic pathways. The choice between these two powerful approaches will ultimately depend on the specific goals of the research or production effort, balancing the need for high titers with the desire for precise control and rapid development.

References

A Comparative Guide to Amorphadiene Synthesis Protocols: Reproducibility and Robustness in Microbial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reliable production of amorphadiene, a key precursor to the antimalarial drug artemisinin, is of paramount importance. This guide provides an objective comparison of this compound synthesis protocols in two of the most common microbial hosts, Escherichia coli and Saccharomyces cerevisiae. We delve into the performance of various engineered strains and fermentation strategies, with a focus on the reproducibility and robustness of these methods, supported by experimental data.

Performance Comparison of this compound Synthesis Protocols

The production of this compound in microbial hosts has been a significant area of research, leading to the development of highly efficient strains and fermentation processes. The following table summarizes quantitative data from key studies, offering a comparative overview of the performance achieved in E. coli and S. cerevisiae.

Host OrganismStrainKey Genetic ModificationsFermentation StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reproducibility Notes
Escherichia coli B86Heterologous mevalonate pathway (from S. cerevisiae and S. aureus), this compound synthase (ADS) from A. annuaGlucose and nitrogen restricted fed-batch27.4 ± 2.1Not ReportedNot ReportedAverage of three reproducible fermentations.[1]
Escherichia coli Auxotrophic E. coliSystematic optimization of transcription, translation, enzyme, and strain engineeringFed-batch30Not ReportedNot ReportedHigh-yield production achieved.
Escherichia coli DH1 (B32)Heterologous mevalonate pathway (from S. cerevisiae), ADS from A. annuaGlucose restricted fed-batch>25Not ReportedNot ReportedRobust and reproducible fermentation process.[1]
Saccharomyces cerevisiae CEN.PK2Overexpression of all mevalonate pathway enzymes, ADS from A. annuaGlucose/ethanol fed-batch>40Not ReportedNot ReportedConsistent production of over 30 g/L.[2]
Saccharomyces cerevisiae CEN.PK2Overexpression of all mevalonate pathway enzymes, ADS from A. annuaGlucose-limited fed-batch with phosphate limitation~37Not ReportedNot ReportedReplicate fermentation attained 36 g/L.
Saccharomyces cerevisiae S288C backgroundOverexpression of selected mevalonate pathway genes, UPC2-1 transcription factor, reduced squalene synthase expression, ADSShake-flask0.153Not ReportedNot ReportedFoundational study for yeast-based production.[3]

Signaling Pathways and Experimental Workflows

To visualize the core processes involved in this compound synthesis, the following diagrams illustrate the engineered metabolic pathway and a general experimental workflow.

amorphadiene_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonate-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp idi fpp Farnesyl Pyrophosphate (FPP) ipp->fpp ispA/FPPS dmapp->fpp ispA/FPPS This compound This compound fpp->this compound ADS

Engineered Mevalonate Pathway for this compound Synthesis.

experimental_workflow strain_eng Strain Engineering (Plasmid Construction & Transformation) preculture Pre-culture Preparation strain_eng->preculture fermentation Fed-Batch Fermentation (Controlled feeding of C & N sources) preculture->fermentation induction Induction of Gene Expression (e.g., IPTG) fermentation->induction extraction Product Extraction (Organic Solvent Overlay) induction->extraction analysis Quantification (GC-MS) extraction->analysis

General Experimental Workflow for this compound Production.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for this compound synthesis in E. coli and S. cerevisiae, based on high-yielding fed-batch processes.

Protocol 1: this compound Production in E. coli (Fed-Batch Fermentation)

This protocol is a composite based on robust and high-titer production methods.[1][4]

1. Strain and Plasmid Preparation:

  • Host Strain: E. coli DH1 or a similar robust strain.

  • Plasmids: Typically, a multi-plasmid system is used to express the heterologous mevalonate pathway and the this compound synthase (ADS) gene from Artemisia annua. Key genes include those for acetoacetyl-CoA thiolase (atoB), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate kinase (MK), phosphomevalonate kinase (PMK), mevalonate pyrophosphate decarboxylase (MVD), isopentenyl pyrophosphate isomerase (idi), and farnesyl pyrophosphate synthase (ispA). For high-titer production, genes from Saccharomyces cerevisiae and Staphylococcus aureus have been shown to be effective.[1]

2. Media Composition:

  • Batch Medium (per liter): 4.2 g KH₂PO₄, 15.7 g K₂HPO₄·3H₂O, 2 g (NH₄)₂SO₄, 1.7 g citric acid, and 8.4 mg EDTA.[1]

  • Feed Medium: A concentrated solution of glucose and a nitrogen source (e.g., ammonium sulfate or ammonia) is prepared separately. The feeding strategy is critical for maintaining optimal growth and production.

  • Trace Metals and Supplements: Post-sterilization, the medium is supplemented with a sterile trace metal solution, magnesium sulfate, and appropriate antibiotics.

3. Fermentation Conditions:

  • Bioreactor: A 2 L stirred-tank bioreactor is commonly used.

  • Temperature: Maintained at 30-37°C for the growth phase and often shifted to a lower temperature (e.g., 30°C) for the production phase.

  • pH: Controlled at a setpoint of 6.8-7.0 using a base like ammonium hydroxide, which also serves as a nitrogen source.

  • Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-30% of air saturation) by controlling agitation and airflow.

4. Fed-Batch and Induction:

  • Batch Phase: The fermentation starts with the batch medium. Once the initial carbon source is depleted (indicated by a spike in DO), the fed-batch phase begins.

  • Fed-Batch Phase: A controlled feeding of the glucose and nitrogen solution is initiated to maintain a restricted growth rate, which is crucial for high-density cultures and robust production.

  • Induction: When the culture reaches a desired cell density (e.g., OD₆₀₀ of ~100), gene expression is induced with an appropriate inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

5. Product Recovery and Quantification:

  • In-situ Extraction: An organic solvent overlay (e.g., dodecane) is often added to the bioreactor to capture the volatile this compound, preventing its loss through evaporation.[5]

  • Quantification: The this compound concentration in the organic phase is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: this compound Production in S. cerevisiae (Fed-Batch Fermentation)

This protocol is a generalized representation of methods that have achieved high this compound titers in yeast.[2][3]

1. Strain and Genetic Engineering:

  • Host Strain: Saccharomyces cerevisiae CEN.PK2 is a robust industrial strain that has been successfully engineered for high-level isoprenoid production.

  • Genetic Modifications: Key strategies include the overexpression of all genes in the native mevalonate pathway, from acetyl-CoA to farnesyl pyrophosphate (FPP). This often involves integrating multiple copies of these genes into the yeast genome under the control of strong, inducible promoters (e.g., GAL promoters). The this compound synthase (ADS) gene is also expressed at high levels.

2. Media Composition:

  • Batch Medium: A defined synthetic medium containing glucose, salts, vitamins, and trace elements is used.

  • Feed Medium: A concentrated solution of glucose and/or ethanol is used for the fed-batch phase. Ethanol has been shown to be an effective carbon source for this compound production in yeast.[2]

  • Phosphate Limitation: Restricting the phosphate concentration in the feed medium has been demonstrated to enhance this compound production.

3. Fermentation Conditions:

  • Bioreactor: Similar to E. coli, stirred-tank bioreactors are used.

  • Temperature: Typically maintained at 30°C.

  • pH: Controlled at a setpoint of 5.0.

  • Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20% of air saturation).

4. Fed-Batch and Induction:

  • Batch Phase: The culture is grown in batch mode until the initial glucose is consumed.

  • Fed-Batch Phase: A controlled feed of glucose and/or ethanol is initiated. The feed rate is carefully controlled to avoid the accumulation of repressive levels of glucose and to maintain a high metabolic flux towards this compound production.

  • Induction: If using inducible promoters (e.g., GAL promoters), induction is performed by the addition of galactose or by using a strain where the GAL regulatory system is engineered for induction by other means.

5. Product Recovery and Quantification:

  • In-situ Extraction: An organic solvent overlay (e.g., isopropyl myristate) is added to the fermenter to capture the this compound.

  • Quantification: The this compound concentration in the organic phase is analyzed by GC-MS.

Conclusion

Both Escherichia coli and Saccharomyces cerevisiae have proven to be robust and highly productive platforms for this compound synthesis. High-titer production in the range of 25-40 g/L has been achieved in both organisms through extensive metabolic engineering and the implementation of well-controlled fed-batch fermentation processes.

For E. coli, the use of a heterologous mevalonate pathway and a carefully controlled glucose and nitrogen restricted fed-batch process has been shown to be a reproducible strategy for achieving high titers.[1] In S. cerevisiae, the overexpression of the entire native mevalonate pathway coupled with a fed-batch strategy utilizing glucose and ethanol as carbon sources has led to consistent and very high levels of this compound production.[2]

The choice between these platforms may depend on specific laboratory capabilities, expertise, and downstream processing considerations. The detailed protocols provided in this guide, based on successful and reproducible studies, offer a solid foundation for researchers aiming to establish robust and high-yielding this compound synthesis in their own laboratories. The continued optimization of these microbial factories holds great promise for a stable and affordable supply of this critical antimalarial drug precursor.

References

Navigating the Labyrinth of Amorphadiene Quantification: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical methodologies for the precise measurement of amorphadiene, a key precursor to the antimalarial drug artemisinin, reveals the critical need for standardized protocols to ensure data comparability across research and industrial settings. This guide provides a comprehensive overview of common quantification techniques, presents a synthesized inter-laboratory comparison, and offers detailed experimental protocols to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

The burgeoning field of synthetic biology has enabled the microbial production of this compound, offering a promising and sustainable alternative to its extraction from Artemisia annua. However, the accurate quantification of this compound titers is paramount for process optimization and economic viability. To address the potential for variability in analytical outcomes, this guide synthesizes findings from various published methodologies to simulate an inter-laboratory study, highlighting key considerations for robust quantification.

A Synthesized Look at Inter-laboratory Quantification Data

While a formal, large-scale inter-laboratory comparison study for this compound quantification is not yet publicly available, this guide constructs a representative comparison based on commonly employed methods detailed in scientific literature. The following table summarizes hypothetical data from three laboratories employing Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for volatile compound analysis.

LaboratoryQuantification MethodInternal StandardMean this compound Titer (mg/L)Standard Deviation (mg/L)Coefficient of Variation (%)
Lab A GC-MStrans-Caryophyllene24415.26.2
Lab B GC-MS1-Dodecene23120.89.0
Lab C GC-MStrans-Caryophyllene25212.65.0

This table presents synthesized data for illustrative purposes and does not reflect the results of an actual inter-laboratory study. The data is based on typical variations observed in analytical measurements.

The synthesized data highlights that even with the same analytical platform (GC-MS), variations in experimental protocols, such as the choice of internal standard, can contribute to inter-laboratory differences in reported titers. The use of a consistent internal standard, such as trans-caryophyllene, appears to contribute to lower variability as suggested by the hypothetical results from Lab A and Lab C.

Experimental Protocols for this compound Quantification

To facilitate the standardization of this compound quantification, this section provides a detailed experimental protocol for GC-MS analysis, which is a prevalent method cited in the literature.[1][2]

Sample Preparation and Extraction
  • Cell Culture Sampling: Aseptically collect a defined volume (e.g., 1 mL) of the microbial culture producing this compound.

  • Solvent Extraction: To the culture sample, add a known volume of an organic solvent suitable for extracting this compound. Ethyl acetate is a commonly used solvent. For cultures with a dodecane overlay, the dodecane phase can be directly sampled.

  • Internal Standard: Add a precise concentration of an internal standard to the extraction solvent prior to extraction. trans-Caryophyllene is a suitable internal standard due to its structural similarity to this compound and its distinct retention time in GC analysis.[1]

  • Vortexing and Centrifugation: Vigorously mix the sample to ensure efficient extraction of this compound into the organic phase. Centrifuge the sample to separate the organic and aqueous phases.

  • Sample Transfer: Carefully transfer the organic phase containing the extracted this compound and internal standard to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: An Agilent 6890N gas chromatograph equipped with a 5975 mass spectrometer or a similar system is suitable.[1]

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for separating this compound from other components.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A small volume (e.g., 1 µL) of the extracted sample is injected into the GC inlet, often in split mode to prevent column overloading.

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • Mass Spectrometry: The mass spectrometer is operated in either scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. For this compound, characteristic ions such as m/z 204 (molecular ion) and 189 can be monitored.[1]

Quantification

This compound concentration is determined by comparing the peak area of this compound to the peak area of the internal standard. A calibration curve is generated using certified this compound reference standards of known concentrations.[3][4]

Visualizing Key Processes

To further clarify the experimental and biological contexts of this compound quantification, the following diagrams illustrate the analytical workflow and the biosynthetic pathway.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Microbial Culture Extraction Solvent Extraction (with Internal Standard) Culture->Extraction Sample PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep OrganicPhase Organic Phase Collection PhaseSep->OrganicPhase GCMS GC-MS Analysis OrganicPhase->GCMS Inject Data Data Acquisition (Peak Areas) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result This compound Titer (mg/L) Quant->Result

Caption: A generalized workflow for the quantification of this compound from a microbial culture.

The production of this compound in engineered microbes relies on the heterologous expression of a specific biosynthetic pathway.

This compound Biosynthetic Pathway cluster_mev Mevalonate Pathway cluster_synthesis This compound Synthesis AcCoA Acetyl-CoA HMGCoA HMG-CoA AcCoA->HMGCoA Mev Mevalonate HMGCoA->Mev IPP Isopentenyl Pyrophosphate (IPP) Mev->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP This compound This compound FPP->this compound ADS ADS This compound Synthase (ADS)

Caption: The heterologous mevalonate pathway leading to the synthesis of this compound.[1][5]

Conclusion and Recommendations

The accurate and reproducible quantification of this compound is fundamental for advancing the development of microbial cell factories for its production. This guide underscores the importance of standardized analytical protocols and provides a framework for researchers to improve the consistency of their results. Key recommendations for enhancing inter-laboratory comparability include:

  • Adoption of a common internal standard: The use of trans-caryophyllene is recommended due to its frequent citation in the literature.

  • Use of certified reference standards: The availability of this compound as a certified reference material is crucial for generating accurate calibration curves.[3][4]

  • Detailed reporting of methods: Publications should include comprehensive details of the quantification methodology to allow for replication and comparison.

  • Participation in future inter-laboratory studies: The organization and participation in formal ring trials would be invaluable for establishing consensus on best practices for this compound quantification.

By embracing these principles, the scientific and industrial communities can build a more robust and reliable foundation for the development of sustainable and economically viable processes for the production of this compound and other valuable bio-based products.

References

Comparative Transcriptomic Analysis of High vs. Low Amorphadiene Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Amorphadiene, a key precursor to the antimalarial drug artemisinin, is a valuable sesquiterpene produced through microbial fermentation. Enhancing its production in engineered hosts like Escherichia coli and Saccharomyces cerevisiae is a significant goal in metabolic engineering. Understanding the global transcriptional changes that differentiate high-producing from low-producing strains is crucial for rational strain design and optimization. This guide provides a comparative overview based on available research, detailing the metabolic pathways, experimental methodologies, and key genetic targets.

While a direct, publicly available comparative transcriptomic dataset comparing a "high-producing" versus a "low-producing" this compound strain with comprehensive gene expression tables is not readily found in literature, we can synthesize the principles and key findings from numerous metabolic engineering studies. These studies often involve the overexpression of pathway genes and the knockout of competing pathways, leading to strains with vastly different production capabilities. The transcriptional consequences of these modifications, while not always explicitly detailed in a comparative format, can be inferred to underlie the production phenotypes.

Key Metabolic Pathways for this compound Production

This compound is synthesized from the central metabolic precursor farnesyl pyrophosphate (FPP), which can be produced through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes like yeast, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria, including E. coli. High-yield strains are often engineered to express a heterologous MVA pathway in E. coli or to optimize the native MVA pathway in S. cerevisiae.

Mevalonate (MVA) Pathway

The MVA pathway converts Acetyl-CoA to FPP through a series of enzymatic steps. Key enzymes include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), which are often targets for overexpression to increase carbon flux towards this compound.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB 2x HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS + Acetyl-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS + DMAPP FPP FPP GPP->FPP FPPS + IPP This compound This compound FPP->this compound ADS atoB atoB HMGS HMGS HMGR HMGR MK MK PMK PMK MVD MVD IDI IDI GPPS GPPS FPPS FPPS ADS ADS

Caption: The Mevalonate (MVA) pathway for this compound synthesis.

Hypothetical Comparative Transcriptomic Data

Based on common metabolic engineering strategies, a comparison between a hypothetical high-producing strain and its low-producing parent would likely reveal the following transcriptional changes.

Gene CategoryExpected Expression Change in High-Producing StrainRationale
Mevalonate Pathway Genes Up-regulatedDirect engineering to increase carbon flux towards FPP.
(HMGS, HMGR, etc.)
This compound Synthase (ADS) Significantly Up-regulatedOverexpression of the terminal enzyme is critical for high yield.
Glycolysis Genes Up-regulatedIncreased demand for Acetyl-CoA, the primary precursor.
TCA Cycle Genes Down-regulatedTo divert carbon from the TCA cycle towards Acetyl-CoA production.
Fatty Acid Biosynthesis Genes Potentially Down-regulatedCompeting pathway for Acetyl-CoA.
Stress Response Genes Up-regulatedMetabolic burden from high-level production can induce stress.

Experimental Protocols

A typical comparative transcriptomics study would involve the following key experimental steps.

Strain Cultivation and Sampling
  • Strains: A low-producing parental strain (e.g., E. coli DH1) and a high-producing engineered strain containing plasmids for the MVA pathway and this compound synthase.

  • Media: A defined medium with a specific carbon source (e.g., glucose) and appropriate antibiotics for plasmid maintenance.

  • Cultivation: Fed-batch fermentation in a bioreactor to achieve high cell densities. Key parameters like pH, temperature, and dissolved oxygen are controlled.

  • Induction: Expression of the pathway genes is induced at a specific cell density (e.g., OD600 of 0.6-0.8) with an inducer like IPTG.

  • Sampling: Cell samples are collected at a time point corresponding to high this compound production, and immediately quenched to halt metabolic activity and preserve RNA integrity.

RNA Extraction and Sequencing
  • RNA Extraction: Total RNA is extracted from the cell pellets using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

  • rRNA Depletion: Ribosomal RNA is removed from the total RNA to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA). Adapters are ligated to the cDNA fragments.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control: The raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Read Mapping: The trimmed reads are aligned to the reference genome of the host organism.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical methods are used to identify genes that are significantly differentially expressed between the high- and low-producing strains.

Experimental_Workflow Cultivation Strain Cultivation (High vs. Low Producer) Sampling Cell Sampling Cultivation->Sampling RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DGE Differential Gene Expression Analysis Mapping->DGE

Safety Operating Guide

Proper Disposal of Amorphadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of amorphadiene, a sesquiterpene and a key precursor in the synthesis of the antimalarial drug artemisinin.

Key Safety and Handling Information

Prior to handling this compound, it is crucial to be familiar with its known properties and the general hazards associated with terpene hydrocarbons.

Quantitative Data for this compound

PropertyValueSource
CAS Number 92692-39-2[1][2][3][4][5]
Molecular Formula C₁₅H₂₄[1][4][5]
Molecular Weight 204.36 g/mol [1][4][5]
Boiling Point 271.9 ± 10.0 °C at 760 mmHg (Predicted)[3]
Density 0.9 ± 0.1 g/cm³ (Predicted)[3]

Note: Some physical properties are predicted and should be used as a guide.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate the Area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel.

  • Ensure Adequate Ventilation.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Prevent Environmental Contamination: Prevent the spill from entering drains or waterways.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

  • Waste Identification: this compound waste should be classified as a hazardous flammable liquid and a potential marine pollutant.

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with hydrocarbons.

    • Do not mix this compound waste with other incompatible waste streams.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • The storage area should be clearly marked as a hazardous waste storage area.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the contractor with all available safety information, including the information that it is a terpene hydrocarbon.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Handling & Storage cluster_2 Final Disposal Start This compound Waste Generated IdentifyWaste Identify as Hazardous Waste (Flammable Liquid, Marine Pollutant) Start->IdentifyWaste CollectWaste Collect in a Labeled, Sealed Container IdentifyWaste->CollectWaste StoreWaste Store in a Cool, Dry, Well-Ventilated Area CollectWaste->StoreWaste CheckIgnition Away from Ignition Sources? StoreWaste->CheckIgnition CheckIgnition->StoreWaste No ContactDisposal Contact Licensed Hazardous Waste Disposal Contractor CheckIgnition->ContactDisposal Yes ProvideInfo Provide Safety Information ContactDisposal->ProvideInfo ArrangePickup Arrange for Pickup ProvideInfo->ArrangePickup DocumentDisposal Document Disposal Record ArrangePickup->DocumentDisposal End Disposal Complete DocumentDisposal->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Logistical Information for Handling Amorphadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for working with Amorphadiene, a precursor to the antimalarial agent artemisinin.[1][2] The following guidelines are based on available safety data for related compounds and general laboratory best practices.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to prevent exposure to hazardous materials.[3] The recommended PPE is based on the potential hazards of skin, eye, and respiratory irritation identified for the related compound, Artemisinin.[4]

Recommended Personal Protective Equipment:

  • Gloves: Nitrile or latex gloves should be worn to prevent skin contact.[3] For handling corrosive chemicals, thicker nitrile gloves are recommended.[3]

  • Eye Protection: Safety glasses or goggles are necessary to protect the eyes from splashes.[3][4]

  • Lab Coat: A lab coat should be worn to protect the skin and clothing from contamination.[3][4]

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, a suitable respirator should be used.[4] Work should be conducted in a well-ventilated area.[4]

  • Face Shield: For procedures with a high risk of splashing, a face shield provides an additional layer of protection for the face.[3]

  • Closed-Toe Shoes: Always wear closed-toe shoes in the laboratory to protect your feet from spills and falling objects.[3]

Hazard Identification and Data

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[4]P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[4]P280: Wear eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.[4]P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of experiments.

1. Preparation:

  • Ensure a designated and well-ventilated workspace, preferably a chemical fume hood.[4]
  • Assemble all necessary materials and PPE before handling the compound.
  • Have a spill kit readily accessible.

2. Handling and Use:

  • Wear the appropriate PPE as outlined above.[4][5]
  • Avoid direct contact with the skin, eyes, and clothing.[5]
  • Avoid creating dust or aerosols.
  • Keep containers tightly closed when not in use.[4][5]

3. Spill and Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[4]
  • If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible.[4]
  • For inhalation, move the individual to fresh air and seek medical attention if they feel unwell.[4]
  • In the event of a spill, evacuate the area if necessary. Use appropriate absorbent material to contain the spill, and decontaminate the area.[4] Dispose of the contaminated materials as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[6]

  • Container Management: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.

Visualized Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Decontaminate Workspace D->E G Collect Chemical Waste D->G Waste Generation F Doff PPE E->F H Dispose via Approved Waste Stream F->H Contaminated PPE G->H

Caption: A logical workflow for the safe handling of this compound.

ExperimentalWorkflow start Start prep Preparation Review SDS Assemble PPE and Materials start->prep handling Handling in Fume Hood Dispense this compound Conduct Reaction/Assay prep->handling spill Spill Occurs? handling->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes waste Waste Management Segregate Waste Streams Label Hazardous Waste spill->waste No cleanup->waste end End waste->end

Caption: An experimental workflow for handling a chemical with irritant properties.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amorphadiene
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。